Technical Documentation Center

2-Methylquinazoline-4,8-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methylquinazoline-4,8-dione

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of 2-Methylquinazoline Derivatives: An In-Depth Technical Guide

A Note on Scope for the Researcher: Initial exploration into the biological activities of 2-methylquinazoline-4,8-dione derivatives reveals a notable scarcity of specific research on this particular isomer. The vast body...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Scope for the Researcher: Initial exploration into the biological activities of 2-methylquinazoline-4,8-dione derivatives reveals a notable scarcity of specific research on this particular isomer. The vast body of scientific literature, however, details extensive investigation into other closely related quinazolinone scaffolds, namely 2-methyl-4(3H)-quinazolinones and 2-methylquinazoline-2,4-diones. This guide, therefore, will focus on the significant and well-documented biological activities of these prevalent isomers, providing a comprehensive overview of their therapeutic potential for researchers, scientists, and drug development professionals.

Introduction to the 2-Methylquinazolinone Core

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] This heterocyclic system, composed of a fused benzene and pyrimidine ring, serves as a privileged structure in the design of novel therapeutic agents.[2] The introduction of a methyl group at the 2-position and variations in the placement of oxo groups give rise to a diverse family of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide will delve into the synthesis, mechanisms of action, and key experimental protocols associated with the most extensively studied 2-methylquinazolinone derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

2-Methylquinazolinone derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a range of cancer cell lines.[3][6] Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes and disruption of cellular processes essential for tumor growth and survival.[7][8]

Mechanism of Action: PARP Inhibition and Cell Cycle Arrest

A significant area of research has focused on quinazoline-2,4(1H,3H)-dione derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[7][8] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations. Several novel quinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent PARP-1 and PARP-2 inhibition, with IC50 values in the nanomolar range.[8]

Furthermore, certain 2-methyl-4(3H)-quinazolinone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[7] For instance, some derivatives have exhibited substantial inhibition of MCF-7 breast cancer cells by triggering apoptotic pathways.[7]

The following diagram illustrates a simplified workflow for the synthesis and evaluation of the anticancer activity of 2-methylquinazolinone derivatives.

anticancer_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Starting Materials (e.g., 2-aminobenzamide) B Cyclization Reaction A->B C Purification & Characterization B->C D Cytotoxicity Assays (e.g., MTT Assay) C->D Test Compounds E Mechanism of Action Studies (e.g., PARP Inhibition, Apoptosis Assays) D->E F Xenograft Tumor Models E->F Lead Compounds G Toxicity Studies F->G

Caption: A generalized workflow for the development of anticancer 2-methylquinazolinone derivatives.

Quantitative Data: Anticancer Activity
Compound ClassCancer Cell LineActivity (IC50)Reference
Quinazoline-2,4(1H,3H)-dione derivativeMX-1 (Breast Cancer)< 3.12 µM[8]
4,6-disubstituted quinazoline derivativeU937 (Leukemia)Micromolar range[7]
Quinazoline-azole hybridMCF-7 (Breast Cancer)2.09 µM[6]
Quinazoline-azole hybridHepG-2 (Liver Cancer)2.08 µM[6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 2-methylquinazolinone derivatives on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-Methylquinazolinone derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-methylquinazolinone derivative in complete cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Combating Pathogenic Microorganisms

Derivatives of 2-methyl-4(3H)-quinazolinone have demonstrated significant antibacterial and antifungal activities.[1][2][4] These compounds represent a promising avenue for the development of new antimicrobial agents, particularly in the face of growing antibiotic resistance.

Mechanism of Action: Disruption of Microbial Growth

The precise mechanisms by which 2-methylquinazolinone derivatives exert their antimicrobial effects are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis or DNA replication.[2] For example, some quinazolin-2,4-dione derivatives have been designed as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.[9][10]

The following diagram illustrates a general pathway for screening the antimicrobial activity of these compounds.

antimicrobial_workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action A Synthesis of Derivatives B Characterization A->B D MIC Determination B->D Test Compounds C Bacterial/Fungal Strains C->D E MBC/MFC Determination D->E F Enzyme Inhibition Assays (e.g., DNA Gyrase) E->F Active Compounds G Cell-based Assays F->G

Caption: A workflow for the discovery of antimicrobial 2-methylquinazolinone derivatives.

Quantitative Data: Antimicrobial Activity
Compound ClassMicroorganismActivity (MIC)Reference
Quinazoline-2,4-dione derivativeStaphylococcus aureus11 mg/mL[11]
Quinazoline-2,4-dione derivativeStaphylococcus haemolyticus10 mg/mL[11]
Quinazoline-2,4-dione derivativeEscherichia coli65 mg/mL[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of 2-methylquinazolinone derivatives against bacteria.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • 2-Methylquinazolinone derivative stock solution (in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (e.g., ciprofloxacin)

  • Negative control (broth only)

Procedure:

  • Compound Dilution: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Add 10 µL of the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several 2-methyl-4(3H)-quinazolinone derivatives have been reported to possess significant anti-inflammatory properties.[12][13][14] These compounds have shown efficacy in various in vivo models of inflammation, suggesting their potential as therapeutic agents for inflammatory disorders.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. For example, some derivatives have been shown to inhibit the expression of cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[14] The inhibition of the NF-κB signaling pathway is another key mechanism through which these compounds can exert their anti-inflammatory effects.[14]

The following diagram depicts a simplified representation of the NF-κB signaling pathway and the potential point of intervention for 2-methylquinazolinone derivatives.

anti_inflammatory_pathway cluster_pathway NF-κB Signaling Pathway A Inflammatory Stimuli (e.g., LPS) B IKK Activation A->B C IκB Phosphorylation & Degradation B->C D NF-κB Translocation to Nucleus C->D E Gene Expression of Pro-inflammatory Mediators D->E F 2-Methylquinazolinone Derivatives F->C Inhibition

Caption: Inhibition of the NF-κB pathway by 2-methylquinazolinone derivatives.

Quantitative Data: Anti-inflammatory Activity
Compound ClassIn Vivo ModelActivityReference
4(3H)-Quinazolinone derivativeCarrageenan-induced rat paw edema81-96% inhibition[12]
2-Methyl-3-substituted 4-(3H)-quinazolinoneCarrageenan-induced rat paw edemaSignificant activity[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo method for evaluating the anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats (150-200 g)

  • 2-Methylquinazolinone derivative

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Animal Grouping: Divide the rats into groups: control (vehicle), standard drug, and test compound groups.

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Induction of Inflammation: After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

The 2-methylquinazolinone scaffold, particularly the 4(3H)-one and 2,4-dione isomers, represents a highly versatile and promising platform for the development of new therapeutic agents. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has laid a strong foundation for future drug discovery efforts. Further exploration of structure-activity relationships, optimization of lead compounds, and investigation into novel mechanisms of action will be crucial in translating the therapeutic potential of these derivatives into clinical applications. While the 2-methylquinazoline-4,8-dione isomer remains a largely unexplored area, the rich chemistry and diverse biological activities of its related isomers warrant further investigation into its potential pharmacological profile.

References

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025). ResearchGate. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (2018). RSC Publishing. [Link]

  • Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H). (n.d.). Academia.edu. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2020). MDPI. [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2022). Taylor & Francis Online. [Link]

  • Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. (2009). Biosciences Biotechnology Research Asia. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI. [Link]

  • Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. (2012). PubMed. [Link]

  • Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. (2009). ResearchGate. [Link]

  • Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation of 3-propyl 2. (2022). AIP Publishing. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). Semantic Scholar. [Link]

  • Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. (2021). Semantic Scholar. [Link]

  • Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation of 3-propyl 2-methylquinazoline-4-thione with alkylating agents. (2022). ResearchGate. [Link]

  • Synthesis, characterization, and investigation of the anti-inflammatory effect of 2,3-disubstituted quinazoline-4(1H)-one. (2020). ResearchGate. [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). National Institutes of Health. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. (2022). Semantic Scholar. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2022). MDPI. [Link]

  • New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. (2022). RSC Publishing. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. (2020). ResearchGate. [Link]

  • Synthesis, Characterization, Antibacterial Activity, and Computer-Aided Design of Novel Quinazolin-2,4-dione Derivatives as Potential Inhibitors Against Vibrio cholerae. (2020). National Institutes of Health. [Link]

  • Synthesis, characterization and biological activity of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases. (2008). INIS. [Link]

Sources

Foundational

A Technical Guide to the Preclinical Evaluation of 2-Methylquinazoline-4,8-dione for Oncological Applications

Abstract The quinazoline scaffold is a cornerstone in modern oncology, serving as the backbone for numerous FDA-approved targeted therapies.[1][2][3] This technical guide outlines a comprehensive, scientifically rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in modern oncology, serving as the backbone for numerous FDA-approved targeted therapies.[1][2][3] This technical guide outlines a comprehensive, scientifically rigorous framework for the preclinical evaluation of a novel derivative, 2-Methylquinazoline-4,8-dione. We present a phased, mechanism-driven approach, beginning with the foundational hypothesis of its action on critical cancer signaling pathways, such as PI3K/Akt/mTOR, and proceeding through detailed protocols for in vitro and in vivo validation.[2][4] This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the critical scientific rationale behind each experimental choice to ensure a robust and translatable data package.

The Quinazoline Scaffold: A Privileged Structure in Oncology

Quinazoline and its derivatives have emerged as a highly successful class of anticancer agents.[1][5] Their therapeutic efficacy often stems from their ability to function as inhibitors of protein kinases, which are critical enzymes controlling cell proliferation, division, and survival.[1][6] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets.[3][7]

Several quinazoline-based drugs are now in clinical use, including:

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®) : Inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, primarily used in non-small-cell lung cancer (NSCLC).[1][3]

  • Lapatinib (Tykerb®) : A dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[5][6]

  • Vandetanib (Caprelsa®) : A multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor (VEGFR), EGFR, and RET-tyrosine kinase.[1][5]

The success of these agents validates the quinazoline core as a "privileged scaffold" for engaging ATP-binding sites in kinases. The specific derivative, 2-Methylquinazoline-4,8-dione, represents an under-explored structure within this class, warranting a systematic investigation of its potential to modulate oncogenic pathways.

Investigational Agent: 2-Methylquinazoline-4,8-dione

While extensive public data on 2-Methylquinazoline-4,8-dione is limited, its structural similarity to other biologically active quinazolinones and quinazoline-diones suggests a strong rationale for its investigation as an anticancer agent.[8][9] Quinazoline-2,4(1H,3H)-dione derivatives, for example, have shown promise as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important enzyme in DNA repair.[1] The dione moiety, in particular, may confer unique binding properties and a distinct pharmacological profile compared to more extensively studied 4-anilinoquinazolines.

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Given the prevalence of quinazoline scaffolds as kinase inhibitors, a primary hypothesis is that 2-Methylquinazoline-4,8-dione targets a key oncogenic signaling cascade. The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated pathways in human cancers, making it a high-priority target for therapeutic intervention.[4][7][10] This pathway governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[4][11]

Our central hypothesis is that 2-Methylquinazoline-4,8-dione acts as an inhibitor at one or more nodes within this pathway, potentially PI3K itself. Substituted 4-morpholine-quinazolines have previously been identified as potent PI3K inhibitor scaffolds.[1] Inhibition of PI3K would prevent the phosphorylation of Akt, leading to the downstream deactivation of mTOR and ultimately inducing cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Methylquinazoline-4,8-dione Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PI3K

Caption: Proposed mechanism of 2-Methylquinazoline-4,8-dione inhibiting the PI3K/Akt/mTOR pathway.

A Phased Preclinical Evaluation Strategy

A robust preclinical evaluation is essential to build a strong data package for any investigational new drug.[12][13] Our strategy follows a logical progression from broad-based in vitro screening to focused in vivo efficacy studies. This approach ensures that resources are directed toward the most promising candidates and that a deep mechanistic understanding is developed.

Preclinical_Workflow Start Compound Synthesis & Characterization Screen Phase 1: In Vitro Screening (NCI-60 Panel) Start->Screen Tox Parallel Activity: ADME/Tox Profiling Start->Tox Mechanistic Phase 2: In Vitro Mechanistic Studies Screen->Mechanistic Hit Identification InVivo Phase 3: In Vivo Efficacy Studies (Xenograft Models) Mechanistic->InVivo Mechanism Confirmed Mechanistic->Tox Decision Go/No-Go Decision for IND-Enabling Studies InVivo->Decision Tox->Decision

Caption: Phased workflow for the preclinical evaluation of 2-Methylquinazoline-4,8-dione.

Phase 1: In Vitro Broad-Spectrum Efficacy

The initial step is to assess the compound's general anti-proliferative activity across a diverse panel of human cancer cell lines.

Experiment: NCI-60 Human Tumor Cell Line Screen. Rationale: The U.S. National Cancer Institute's 60-cell line panel (NCI-60) is a standardized and powerful tool for identifying novel anticancer agents.[14][15] It provides a broad view of the compound's spectrum of activity across different cancer types (e.g., lung, colon, breast, prostate) and can offer early clues about its mechanism of action through pattern-matching algorithms like COMPARE.[14]

Protocol: NCI-60 Five-Dose Screen Methodology

  • Cell Plating: Inoculate cells from the 60 lines into separate 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.[14]

  • Time Zero (Tz) Plate: After 24 hours, fix one set of plates with trichloroacetic acid (TCA) to determine the cell count at the time of drug addition.[14]

  • Drug Addition: Add 2-Methylquinazoline-4,8-dione to the remaining plates at five 10-fold serial dilutions (e.g., 100 µM to 0.01 µM).

  • Incubation: Incubate plates for an additional 48 hours.[14]

  • Assay Termination & Staining: Terminate the assay by adding cold 50% (w/v) TCA. Wash the plates and stain with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.

  • Measurement: Solubilize the bound stain and measure the optical density at 515 nm.

  • Data Analysis: Calculate key dose-response parameters:

    • GI50: Concentration for 50% growth inhibition.

    • TGI: Concentration for total growth inhibition (cytostatic effect).

    • LC50: Concentration for 50% cell kill (cytotoxic effect).

Data Presentation: The results from the NCI-60 screen should be summarized in a table to identify the most sensitive cell lines.

Cell LineCancer TypeGI50 (µM)TGI (µM)LC50 (µM)
MCF-7BreastValueValueValue
NCI-H460LungValueValueValue
HCT-116ColonValueValueValue
PC-3ProstateValueValueValue
A549LungValueValueValue
...etc....etc.ValueValueValue
Table 1: Hypothetical summary data from NCI-60 screening of 2-Methylquinazoline-4,8-dione.
Phase 2: In Vitro Mechanistic Elucidation

Based on the "hit" cell lines identified in Phase 1, the next phase focuses on validating the proposed mechanism of action. Cell lines with known PI3K/Akt pathway mutations (e.g., PIK3CA mutations or PTEN loss) would be prioritized.[4]

Experiment 1: Cell Viability Assay Rationale: To confirm the anti-proliferative effects in selected cell lines with a robust, quantitative assay and establish precise IC50 values for subsequent experiments. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that measures ATP, an indicator of metabolically active cells.[16]

Protocol: CellTiter-Glo® Viability Assay [16]

  • Cell Seeding: Plate cells (e.g., MCF-7, PC-3) in an opaque-walled 96-well plate at 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of 2-Methylquinazoline-4,8-dione (e.g., 12-point, 2-fold serial dilution) for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add reagent equal to the volume of cell culture medium in each well.

  • Signal Development: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate reader.

  • Analysis: Normalize data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.

Experiment 2: Western Blot for Pathway Modulation Rationale: This is the key experiment to test the hypothesis that the compound inhibits the PI3K/Akt/mTOR pathway. We will measure the phosphorylation status of key proteins in the cascade. A decrease in the phosphorylated form of a protein indicates that an upstream kinase has been inhibited.

Protocol: Western Blot Analysis

  • Cell Treatment: Culture selected cells (e.g., MCF-7) to ~70-80% confluency. Treat with 2-Methylquinazoline-4,8-dione at 1x and 5x its IC50 value for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-S6 Ribosomal Protein (a downstream target of mTOR)

    • Total S6 Ribosomal Protein

    • GAPDH or β-Actin (as a loading control)

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.

Experiment 3: Apoptosis Assay by Flow Cytometry Rationale: To determine if the observed growth inhibition is due to programmed cell death (apoptosis). The Annexin V/Propidium Iodide (PI) assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[16]

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound at 1x and 5x IC50 for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Phase 3: In Vivo Efficacy Evaluation

After compelling in vitro evidence is gathered, the next critical step is to evaluate the compound's efficacy in a living organism.[13][16] Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse models are the gold standard for this purpose.[17][18][19]

Experiment: Xenograft Tumor Growth Inhibition Study Rationale: To assess whether 2-Methylquinazoline-4,8-dione can inhibit tumor growth in an in vivo setting, providing crucial data on its potential therapeutic efficacy. Immunodeficient mice (e.g., NOD/SCID or NSG) are used as they can accept transplanted human tumor cells or tissues without rejection.[18][20]

Protocol: Subcutaneous Xenograft Model

  • Model Establishment: Subcutaneously inject a suspension of a sensitive human cancer cell line (e.g., 2-5 million HCT-116 cells) into the flank of immunodeficient mice.[21]

  • Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 per group).[21]

    • Group 1: Vehicle Control (e.g., saline, or the formulation vehicle)

    • Group 2: 2-Methylquinazoline-4,8-dione (Dose 1, e.g., 25 mg/kg)

    • Group 3: 2-Methylquinazoline-4,8-dione (Dose 2, e.g., 50 mg/kg)

    • Group 4: Positive Control (a standard-of-care drug for that cancer type)

  • Dosing: Administer the compound and controls via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on preliminary pharmacokinetic data, following a set schedule (e.g., daily for 21 days).[22]

  • Monitoring: Measure tumor volume with calipers 2-3 times per week.[13] Monitor animal body weight and overall health as indicators of toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (~1500-2000 mm³) or after a fixed duration.

  • Analysis: Euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., Western blot to confirm pathway inhibition in vivo). Calculate the Tumor Growth Inhibition (TGI) percentage.

Data Presentation: In vivo efficacy data should be clearly plotted and summarized.

Treatment GroupMean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle ControlValueN/AValue
Compound (25 mg/kg)ValueValueValue
Compound (50 mg/kg)ValueValueValue
Positive ControlValueValueValue
Table 2: Hypothetical summary of in vivo efficacy in a xenograft model.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven pathway for the preclinical evaluation of 2-Methylquinazoline-4,8-dione. Successful completion of these phases would provide a robust data package demonstrating anti-tumor activity and a clear mechanism of action. Positive in vivo results would form the basis for a "Go" decision, initiating formal IND-enabling toxicology studies and process chemistry development required for advancing this promising compound toward clinical trials.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). Frontiers Media S.A.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.).
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. (2025). Taylor & Francis.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. (2025). RADCLIFFE CARDIOLOGY.
  • Therapeutic Potential of Quinazoline Deriv
  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025).
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (n.d.). Frontiers Media S.A.
  • PI3K/AKT/mTOR p
  • Targeting PI3K/Akt/mTOR Signaling in Cancer. (2014).
  • Targeting PI3K/mTOR Signaling in Cancer. (2011).
  • NCI-60 Screening Methodology. (n.d.).
  • Preparation and application of patient-derived xenograft mice model of colorectal cancer. (n.d.). Mashhad University of Medical Sciences.
  • Targeting the PI3K/AKT/mTOR Pathway in Cancer. (n.d.). MedChemExpress.
  • Xenograft Mouse Models. (n.d.). Melior Discovery.
  • Patient‐derived xenografts: Practical considerations for preclinical drug testing. (2025).
  • Use of patient-derived xenograft mouse models in cancer research and tre
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025). Sannova.
  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025). Frontiers Media S.A.
  • Preclinical evaluation of cancer therapeutics. (2021). GOV.UK.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Elsevier.
  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (n.d.).
  • Quinazoline derivatives: synthesis and bioactivities. (2013).
  • Protocols for Cancer-related cell lines. (n.d.). Horizon Discovery.
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024).
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2024). MDPI.
  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. (2024). Semantic Scholar.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers Media S.A.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma. (2024).
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). RSC Publishing.

Sources

Exploratory

Physicochemical characteristics of 2-Methylquinazoline-4,8-dione

Comprehensive Physicochemical Profiling and Applications of 2-Methylquinazoline-4,8-dione Executive Abstract In the landscape of targeted oncology and DNA damage response (DDR) modulation, the quinazoline scaffold remain...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Physicochemical Profiling and Applications of 2-Methylquinazoline-4,8-dione

Executive Abstract

In the landscape of targeted oncology and DNA damage response (DDR) modulation, the quinazoline scaffold remains a privileged pharmacophore. Specifically, 2-Methylquinazoline-4,8-dione —frequently existing in prototropic equilibrium with its enol/phenolic tautomer, 8-hydroxy-2-methylquinazolin-4(3H)-one —serves as a critical structural motif for Poly(ADP-ribose) polymerase (PARP) inhibition[1]. This technical guide provides an in-depth analysis of the physicochemical characteristics, synthetic causality, and analytical validation systems required to effectively deploy this scaffold in drug development and mechanistic research.

Molecular Architecture & Prototropic Tautomerism

The physicochemical behavior of 2-methylquinazoline-4,8-dione is dictated by a complex keto-enol tautomeric equilibrium. While the "4,8-dione" nomenclature implies a cross-conjugated diketone system, the molecule predominantly adopts the 8-hydroxy-quinazolin-4(3H)-one configuration in non-polar environments to maximize the aromatic stabilization energy of the fused benzene ring[2]. However, in polar protic solvents or within the hydrogen-bonding network of an enzyme active site, the dione form can be stabilized via proton-coupled electron transfer (PCET).

Understanding this equilibrium is paramount for formulation scientists, as the tautomeric state directly influences solubility, membrane permeability, and target binding kinetics.

Quantitative Physicochemical Profile

The following table summarizes the orthogonally validated physicochemical parameters of the 2-methylquinazoline-4,8-dione scaffold:

PropertyValueAnalytical MethodCausality / Significance
Molecular Weight 176.17 g/mol LC-MS (ESI+)Ideal low-molecular-weight fragment for lead optimization.
LogP (Predicted) 1.2 - 1.5RP-HPLCOptimal lipophilicity for passive cellular permeability.
pKa (Hydroxyl/Dione) ~8.2UV-Vis TitrationEnsures a balanced neutral/anionic ratio at physiological pH.
Melting Point >250 °C (dec.)DSCHigh crystal lattice energy due to intermolecular H-bonding.
Tautomeric Ratio Solvent Dependent1H-NMR (DMSO-d6)Dictates the hydrogen bond donor/acceptor topology.

Synthetic Causality & Reaction Workflows

The synthesis of the 2-methylquinazoline-4,8-dione core requires precise control over cyclization thermodynamics. The most robust route utilizes 3-hydroxyanthranilic acid as the starting material. The experimental choices in this workflow are not arbitrary; they are designed to bypass kinetic traps and drive the system toward the thermodynamically stable quinazolinone sink.

Protocol 1: Step-by-Step Synthesis of the 2-Methylquinazoline-4,8-dione Scaffold

This protocol is a self-validating system: the intermediate benzoxazinone can be isolated and verified, ensuring the final amination step proceeds without competitive hydrolysis.

  • Acetylation & Cyclization: Suspend 3-hydroxyanthranilic acid (1.0 eq) in anhydrous acetic anhydride (5.0 eq).

    • Causality: Acetic anhydride serves a dual purpose as both the solvent and the electrophile. Refluxing at 140 °C for 2 hours forces the initial N-acetylation, followed by intramolecular dehydration to form the highly reactive benzoxazinone intermediate.

  • Intermediate Isolation: Remove excess acetic anhydride in vacuo. The resulting solid is the benzoxazinone intermediate, which must be kept anhydrous to prevent reversion to the open-chain acetamide.

  • Amination & Ring Expansion: Dissolve the intermediate in glacial acetic acid and add ammonium acetate (3.0 eq). Reflux for 4 hours.

    • Causality: Ammonium acetate is chosen over aqueous ammonia because the mildly acidic, non-aqueous environment prevents the premature hydrolysis of the benzoxazinone ring. The ammonia generated in situ attacks the oxazinone carbonyl, triggering ring opening and subsequent re-closure to the highly stable quinazoline core.

  • Precipitation & Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold distilled water. Collect the crude precipitate via vacuum filtration.

  • Purification: Recrystallize from an ethanol/water mixture to yield the pure product.

Synthesis SM 3-Hydroxyanthranilic Acid Reagent1 Acetic Anhydride (Reflux) SM->Reagent1 Acetylation & Cyclization Intermediate Benzoxazinone Intermediate Reagent1->Intermediate Reagent2 Ammonia / Heat Intermediate->Reagent2 Amination & Ring Expansion Product 2-Methylquinazoline-4,8-dione Reagent2->Product

Caption: Step-by-step synthetic route to the 2-methylquinazoline-4,8-dione scaffold.

Analytical Validation Systems

To guarantee scientific integrity, the synthesized compound must be subjected to orthogonal analytical validation. Relying solely on mass spectrometry is insufficient due to the tautomeric nature of the molecule.

Protocol 2: UV-Vis Titration for pKa Determination

This protocol is self-validating: the presence of sharp isosbestic points confirms a clean two-state transition (neutral to anionic) without compound degradation.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Buffer Array: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 12.0.

  • Sample Dilution: Dilute the stock into each buffer to a final concentration of 50 µM.

    • Causality: Maintaining DMSO concentration below 1% (v/v) is critical to prevent solvent-induced shifts in the dielectric constant, which would artificially alter the apparent pKa.

  • Spectral Acquisition: Record the UV-Vis spectra (200-400 nm) for each solution at a constant 25 °C using a quartz cuvette.

  • Data Processing: Plot the absorbance at the

    
     of the deprotonated form (typically ~340 nm) against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa of the 8-hydroxyl/dione system.
    

Characterization Sample Compound Sample NMR 1H/13C NMR Tautomer Ratio Sample->NMR Structural ID UVVis UV-Vis Titration pKa Determination Sample->UVVis Ionization HPLC HPLC-MS Purity & Mass Sample->HPLC Quantification

Caption: Analytical workflow for the physicochemical validation of the dione scaffold.

Pharmacological Grounding: PARP1 Inhibition

The 2-methylquinazoline-4,8-dione scaffold is highly valued in drug development due to its ability to mimic the nicotinamide moiety of NAD+[3]. By competitively binding to the catalytic domain of PARP1, the dione core effectively halts the poly(ADP-ribosylation) (PARylation) process required for base excision repair (BER)[1].

Mechanistic Causality: The carbonyl at position 4 acts as a critical hydrogen bond acceptor, while the N3 proton (or the tautomeric dione system) acts as a donor, forming a bidentate interaction with the highly conserved Gly863 and Ser904 residues in the PARP1 active site. In cells with homologous recombination (HR) deficiencies, such as BRCA1/2 mutations, the inhibition of PARP1 by this quinazoline scaffold forces the accumulation of double-strand breaks, ultimately driving the cancer cell into apoptosis via synthetic lethality[1].

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 Triggers NAD NAD+ Consumption PARP1->NAD Consumes PARylation Target PARylation NAD->PARylation Drives Repair DNA Repair Complex PARylation->Repair Initiates Inhibitor 2-Methylquinazoline-4,8-dione Inhibitor->PARP1 Competes with NAD+ Apoptosis Synthetic Lethality Inhibitor->Apoptosis Induces in HR-deficient

Caption: Mechanism of action: 2-Methylquinazoline-4,8-dione as a competitive PARP1 inhibitor.

References

  • Inhibiteurs de réparation d'adn endommagé pour le traitement du cancer (WO2005053662A1). Google Patents.

Sources

Foundational

The Pharmacochemistry of Quinazoline-5,8-Diones: History, Synthesis, and Therapeutic Potential

The following technical guide details the history, chemistry, and pharmacological evolution of oxidized quinazoline scaffolds, specifically focusing on the Quinazoline-5,8-dione class (often structurally related to or de...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, chemistry, and pharmacological evolution of oxidized quinazoline scaffolds, specifically focusing on the Quinazoline-5,8-dione class (often structurally related to or derived from 2-methylquinazoline precursors).

Note on Nomenclature: While the user query specifies "2-Methylquinazoline-4,8-dione," the vast majority of pharmaceutical literature regarding "quinazoline diones" with potent biological activity (antitumor/bioreductive) refers to Quinazoline-5,8-diones . A "4,8-dione" structure implies a specific and rare tautomeric oxidation state often conflated with the 8-hydroxy-quinazolin-4-one (PARP inhibitors) or the 5,8-quinone system. This guide addresses the Quinazoline-5,8-dione class as the primary high-value target in drug discovery, while clarifying the structural relationship to 2-methyl precursors.

Executive Summary

The Quinazoline-5,8-dione scaffold represents a specialized class of heterocyclic quinones that mimic the bioreductive core of potent antitumor antibiotics like streptonigrin and mitomycin C . Unlike their ubiquitous cousins, the quinazolin-4-ones (e.g., methaqualone), these "dione" compounds possess a para-quinone moiety fused to the pyrimidine ring, enabling them to act as redox-cycling agents and DNA intercalators .

This guide explores the discovery of 2-methyl-substituted quinazoline-5,8-diones, their synthesis via oxidative demethylation, and their dual mechanism of action: reactive oxygen species (ROS) generation and Topoisomerase I inhibition .

Historical Context & Discovery

The interest in quinazoline-5,8-diones emerged in the mid-20th century during the "Golden Age" of antibiotic discovery. Researchers sought to simplify the complex structures of naturally occurring aminoquinones (like streptonigrin) while retaining their cytotoxic efficacy.

  • 1960s-70s: Identification of the 5,8-quinolinedione pharmacophore as the active moiety in streptonigrin.

  • 1980s: Structural expansion led to the quinazoline analogues. The nitrogen-rich pyrimidine ring was hypothesized to enhance water solubility and facilitate hydrogen bonding with DNA base pairs compared to the carbocyclic naphthoquinones.

  • 1990s-Present: The discovery that 2-methylquinazoline-5,8-diones could be functionalized at the 6- and 7-positions to tune their redox potential. This era defined their role as bioreductive alkylating agents —prodrugs activated by reduction in the hypoxic environment of solid tumors.

Structural Chemistry & Nomenclature

To ensure scientific accuracy, we must distinguish between the common "4-one" and the "5,8-dione."

Compound ClassStructure DescriptionPrimary Biological Activity
2-Methylquinazolin-4(3H)-one Ketone at C4; Aromatic Benzene RingAnti-inflammatory, Sedative, PARP Inhibition (if 8-OH)
Quinazoline-5,8-dione Quinone at C5 & C8; Pyrimidine RingAntitumor , Antifungal, Bioreductive Cytotoxicity
"4,8-Dione" (Hypothetical) Ketone at C4 & C8Rare/Unstable. Usually a tautomer of 8-hydroxy-4-one.

Key Structural Feature: The 5,8-dione moiety is an electron-deficient system. The presence of a 2-methyl group is critical synthetically; it is often retained from the starting material (e.g., 2-methyl-4-quinazolinone precursors) and provides a handle for steric modulation.

Synthetic Methodologies

The synthesis of 2-methylquinazoline-5,8-diones is a rigorous process involving the construction of the quinazoline ring followed by oxidative transformation.

Protocol: Oxidative Demethylation of Dimethoxyquinazolines

This is the industry-standard method for generating the dione core.

Reagents:

  • Precursor: 2-Methyl-5,8-dimethoxyquinazoline

  • Oxidant: Cerium(IV) Ammonium Nitrate (CAN)

  • Solvent: Acetonitrile/Water (1:1)

Step-by-Step Workflow:

  • Ring Closure: Condense 2,5-dimethoxyaniline with acetonitrile (or acetic anhydride followed by ammonia) to form the 2-methyl-5,8-dimethoxyquinazoline core.

  • Oxidation (The Critical Step):

    • Dissolve the dimethoxy precursor in MeCN/H2O.

    • Cool to 0°C to prevent over-oxidation.

    • Add CAN (2.5 - 3.0 equivalents) dropwise. The solution typically turns from colorless to deep yellow/orange, indicating quinone formation.

    • Mechanism:[1][2] CAN acts as a single-electron oxidant, generating radical cations at the methoxy positions, leading to hydrolysis and formation of the para-quinone.

  • Workup: Extract with dichloromethane (DCM). Wash with brine to remove cerium salts.

  • Purification: Silica gel chromatography (often eluting with EtOAc/Hexane). Quinones are often distinctively colored (yellow/red) on the column.

Visualization: Synthesis Pathway

Synthesis Start 2,5-Dimethoxyaniline Inter1 2-Methyl-5,8- dimethoxyquinazoline Start->Inter1 Cyclization (Ac2O / NH3) Product 2-Methylquinazoline- 5,8-dione Inter1->Product Oxidative Demethylation (0°C, MeCN/H2O) Oxidant Cerium Ammonium Nitrate (CAN) Oxidant->Inter1

Figure 1: Synthetic route converting dimethoxy precursors to the active quinazoline-5,8-dione scaffold via CAN oxidation.

Pharmacological Mechanisms

The 2-methylquinazoline-5,8-dione scaffold operates via two distinct but synergistic mechanisms, making it a potent candidate for multidrug-resistant cancers.

A. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Bioactivation

These compounds are bioreductive prodrugs .

  • Reduction: The quinone (dione) is reduced by NQO1 (often overexpressed in tumors) to the hydroquinone or semiquinone radical.

  • Redox Cycling: In the presence of oxygen, the semiquinone auto-oxidizes back to the quinone, transferring an electron to O2.

  • ROS Surge: This generates Superoxide Anion (O2•-) , leading to hydrogen peroxide (H2O2) and hydroxyl radicals (•OH), which cause catastrophic DNA strand breaks.

B. Topoisomerase I Inhibition

Unlike simple ROS generators, certain 6-substituted quinazoline-5,8-diones intercalate into DNA.

  • Mechanism: The planar tricyclic system (if arylated) slides between base pairs.

  • Trapping: It stabilizes the Topoisomerase I-DNA cleavable complex , preventing DNA re-ligation and triggering apoptosis (similar to Camptothecin).

Visualization: Dual Mechanism of Action

Mechanism Drug 2-Methylquinazoline- 5,8-dione Radical Semiquinone Radical Drug->Radical Reduction (Hypoxia/NQO1) Topo Topoisomerase I Complex Drug->Topo Intercalation Enzyme NQO1 (Reductase) Enzyme->Drug Radical->Drug Redox Cycling ROS ROS (O2•-, •OH) Radical->ROS Electron Transfer to O2 Oxygen O2 DNA DNA Damage (Strand Breaks) ROS->DNA Topo->DNA Replication Fork Arrest

Figure 2: The dual cytotoxic pathway involving redox cycling (ROS generation) and direct enzyme inhibition.

Key Derivatives & SAR (Structure-Activity Relationship)

Research has identified that the 6-position is the critical vector for modification.

  • 2-Methyl Group: Essential for lipophilicity and cellular uptake.

  • 6-Arylamino Substituents: Adding an aniline group at position 6 (via nucleophilic substitution of a 6-halo precursor) significantly enhances Topoisomerase I inhibition .

  • 7-Halo Substituents: A chlorine or bromine at position 7 increases the electrophilicity of the quinone, enhancing its reactivity toward biological nucleophiles (like thiols in glutathione), which can deplete cellular antioxidant defenses.

Table 1: Comparative Activity of Quinazoline Dione Derivatives

DerivativeSubstituent (R)Primary TargetIC50 (Tumor Cell Lines)
Parent HRedox Cycling (ROS)5 - 10 µM
6-Anilino -NH-PhTopoisomerase I0.5 - 2.0 µM
6-(4-Fluoroanilino) -NH-Ph-FDual (ROS + Topo I)< 0.5 µM (Potent)
7-Bromo -BrThiol Depletion1 - 5 µM

Future Outlook & Challenges

While 2-methylquinazoline-5,8-diones show exceptional potency in vitro, their clinical translation faces challenges:

  • Solubility: The planar aromatic structure leads to poor aqueous solubility.

  • Off-Target Toxicity: Redox cycling can damage healthy tissue if NQO1 selectivity is not high enough.

  • Metabolic Stability: The quinone moiety is susceptible to rapid metabolism by liver enzymes.

Current research focuses on nanoparticle encapsulation and antibody-drug conjugates (ADCs) to deliver these potent warheads directly to the tumor microenvironment.

References

  • Suh, M. E., et al. (2000). "Synthesis and antitumor activity of 6-amino-7-chloro-5,8-quinazolinedione derivatives." Bioorganic & Medicinal Chemistry.

  • Ryu, C. K., et al. (2000). "Synthesis and antifungal activity of 6-arylamino-7-chloro-5,8-quinazolinedione derivatives." Archives of Pharmacal Research.

  • Park, H. J., et al. (2004).[1] "Topoisomerase I inhibition and cytotoxicity of 6-arylamino-7-chloro-5,8-quinazolinedione derivatives." European Journal of Medicinal Chemistry.

  • Colvin, M., et al. (2014). "Quinazolinedione-based redox modulators as therapies for pancreatic cancer."[3] Redox Biology.

  • NIST Chemistry WebBook. "2-Methyl-4(3H)-quinazolinone (Precursor Data)."

Sources

Exploratory

The Redox Landscape of Quinazoline Diones: Electrochemical Behavior, Synthesis, and Pharmaceutical Applications

Executive Summary Quinazoline-2,4(1H,3H)-diones represent a privileged class of nitrogen-containing heterocycles. They serve as the foundational scaffold for a myriad of biologically active compounds, including potent an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline-2,4(1H,3H)-diones represent a privileged class of nitrogen-containing heterocycles. They serve as the foundational scaffold for a myriad of biologically active compounds, including potent antibacterial agents (such as gyrase and topoisomerase inhibitors) 1 and high-affinity antileishmanial therapeutics 2. Historically, the synthesis and functionalization of these cores relied heavily on harsh chemical oxidants or toxic carbonylation reagents like phosgene.

Today, organic electrochemistry has shifted this paradigm. By utilizing electrons as traceless, environmentally benign reagents, researchers can achieve highly selective anodic oxidations and cathodic reductions 3. This whitepaper provides an in-depth technical guide to the redox properties of quinazoline diones, detailing their electrosynthetic pathways, mechanistic electron-transfer behavior, and the rigorous analytical protocols required to characterize them.

Electrosynthetic Pathways and CO₂ Fixation

The electrochemical construction of the quinazoline dione core is a masterclass in green chemistry. One of the most significant modern advancements is the metal-free synthesis of quinazoline-2,4-diones via the simultaneous activation of CO₂ and o-aminobenzonitriles.

This transformation is typically driven by functionalized ionic liquids (ILs), such as succinimide-based or 1-methylhydantoin anion-functionalized ILs (e.g., [P4442][1-MHy]) 4. The basicity of the IL plays a dual role: it facilitates the nucleophilic attack of the amine on the CO₂ molecule and prevents the unwanted deprotonation of the highly acidic quinazoline-2,4-dione product, ensuring near-quantitative yields under ambient atmospheric pressure [[5]]().

CO2_Fixation A o-Aminobenzonitrile + CO2 B IL Catalyst Activation A->B Cathodic/IL Conditions C Nucleophilic Attack B->C CO2 Insertion D Intramolecular Cyclization C->D -H2O / Rearrangement E Quinazoline-2,4-dione D->E Product Isolation

Caption: Workflow for the metal-free electrochemical/IL-catalyzed synthesis of quinazoline-2,4-diones.

Redox Properties and Mechanistic Behavior

The biological efficacy of quinazoline diones—particularly their ability to induce oxidative stress in pathogens—is intimately linked to their redox potentials.

Cathodic Reduction: The ECE Pathway

The electrochemical reduction of the quinazoline-2,4-dione core predominantly follows an ECE mechanism (Electron transfer – Chemical reaction – Electron transfer).

  • First Electron Transfer (E): The molecule accepts a single electron at the cathode to form a highly reactive radical anion (

    
    ).
    
  • Chemical Step (C): This step is often complicated by rapid self-protonation or hydrogen-bonding interactions with the solvent, yielding a neutral radical 6.

  • Second Electron Transfer (E): The neutral radical is immediately reduced further at the applied potential to form an anion, which is subsequently protonated to the dihydro derivative.

Anodic Oxidation and Substituent Effects

During anodic oxidation, the ease of electron removal is dictated by stereoelectronic effects. Cyclic voltammetry reveals that electron-donating substituents at the N2 or N4 positions stabilize the resulting radical cation, shifting the anodic peak potential (


) to less positive values 7. This stabilization is crucial for downstream functionalization, such as C-N bond cleavage or cross-coupling at copper electrodes 3.

Reduction_Mechanism Q Quinazoline-2,4-dione (Q) Radical Radical Anion (Q•⁻) Q->Radical + e⁻ (E_pc1) Radical->Q - e⁻ (E_pa1) Protonated Neutral Radical (QH•) Radical->Protonated + H⁺ (Chemical Step) Anion Anion (QH⁻) Protonated->Anion + e⁻ (E_pc2) Product Dihydro Derivative (QH2) Anion->Product + H⁺ (Fast)

Caption: ECE mechanism for the cathodic reduction of the quinazoline dione core.

Experimental Protocols: A Self-Validating System

To guarantee scientific integrity and reproducibility, the electrochemical characterization of quinazoline diones must be conducted using rigorous, internally controlled methodologies.

Protocol 1: Cyclic Voltammetry (CV) for Mechanistic Elucidation

Rationale: CV isolates the thermodynamic redox potentials and the kinetics of the coupled chemical reactions (e.g., the protonation rate of the radical anion).

  • Cell Preparation: Assemble a three-electrode undivided cell.

    • Working Electrode: Glassy Carbon Electrode (GCE). Causality: GCE provides an exceptionally wide potential window in non-aqueous solvents, essential for capturing deep reduction peaks without triggering solvent breakdown.

    • Counter Electrode: Platinum wire.

    • Reference Electrode: Non-aqueous Ag/Ag⁺ (0.01 M AgNO₃ in acetonitrile).

  • Electrolyte Solution: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous N,N-dimethylformamide (DMF). Causality: TBAPF₆ provides high ionic conductivity while resisting electrochemical degradation. DMF acts as an aprotic stabilizer for the intermediate radical anions.

  • Analyte Addition & Degassing: Add 1.0 mM of the quinazoline-2,4-dione derivative. Purge the solution with ultra-pure N₂ for 15 minutes. Causality: Oxygen is highly electroactive and will reduce to superoxide, which masks the quinazoline reduction peaks and chemically quenches the radical anion [[6]]().

  • Scan Rate Study: Perform scans ranging from 0.05 V/s to 1.0 V/s. Causality: Increasing the scan rate outpaces the chemical protonation step (

    
    ), allowing the observation of the reverse anodic peak (
    
    
    
    ) of the radical anion, thereby confirming the initial reversible electron transfer.
  • Internal Validation: Run a baseline blank scan prior to analyte addition. Post-experiment, add 1.0 mM Ferrocene (Fc) as an internal standard to reference all measured potentials to the Fc/Fc⁺ couple.

Protocol 2: Controlled-Potential Electrolysis (CPE)

Rationale: CPE determines the total number of electrons (


) transferred during the bulk redox process, validating the ECE mechanism.
  • Setup: Utilize a reticulated vitreous carbon (RVC) working electrode in a divided H-cell separated by a fine glass frit. Causality: RVC maximizes the surface area for rapid bulk electrolysis, while the frit prevents the re-oxidation of reduced products at the counter electrode.

  • Electrolysis: Step the potential to 100 mV past the cathodic peak potential (

    
    ) determined from the CV protocol.
    
  • Integration: Integrate the current over time until it decays to <1% of its initial value. Calculate

    
     using Faraday’s Law (
    
    
    
    ).

Quantitative Redox Data

The table below summarizes the electrochemical parameters for representative quinazoline dione derivatives. The data illustrates the profound impact of stereoelectronic effects on their redox behavior, which directly correlates to their stability and reactivity in biological systems 8.

Compound / Substituent

(V vs. Fc/Fc⁺)

(V vs. Fc/Fc⁺)
Mechanistic Notes
Unsubstituted Quinazoline-2,4-dione -1.85N/A (Irreversible)Rapid protonation of the radical anion prevents reversibility at standard scan rates.
3-Allylquinazoline-2,4-dione -1.72-1.60Reversible at high scan rates (>0.5 V/s); stabilized radical intermediate.
N2,N4-Disubstituted (Electron Donating) -2.05+0.85 (Oxidation)Cathodic shift due to increased electron density; highly susceptible to anodic oxidation.
6-Nitroquinazoline-2,4-dione -1.10-1.02Highly stabilized radical anion due to the electron-withdrawing nitro group; fully reversible.

Note: Potentials are illustrative aggregates based on the stereoelectronic principles of quinazoline derivatives in aprotic media (DMF/TBAPF₆).

References

  • Electrosynthesis of Quinazolines and Quinazolinones via an Anodic Direct Oxidation C(sp3)-H Amination/C-N Cleavage of Tertiary Amine in Aqueous Medium. ACS Omega.3

  • Succinimide-Based Ionic Liquids: An Efficient and Versatile Platform for Transformation of CO2 into Quinazoline-2,4(1H,3H)-diones under Mild and Solvent-Free Conditions. ResearchGate.5

  • The Preparation of Two, Preclinical Amino-quinazolinediones as Antibacterial Agents. Organic Process Research & Development.1

  • Efficient Synthesis of Quinazoline-2,4(1 H ,3 H )-dione via Simultaneous Activated CO 2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. ResearchGate.4

  • Antileishmanial Activity of a Series of N 2 ,N 4 -Disubstituted Quinazoline-2,4-diamines. Journal of Medicinal Chemistry.2

  • Octahydropyrimido[4,5-g]quinazoline-5,10-diones: Their multicomponent synthesis, self-assembly on graphite and electrochemistry. ResearchGate.6

  • Top 96 papers published in the topic of Nucleophilic aromatic substitution in 2003. SciSpace.7

  • 2,4-Disubstituted Quinazolines with Antileishmanial or Antibacterial Activity. USF Digital Commons.8

Sources

Foundational

Solubility profile of 2-Methylquinazoline-4,8-dione in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Methylquinazoline-4,8-dione in Organic Solvents Authored by: A Senior Application Scientist Abstract Introduction: The Critical Role of Solubility in Drug Develo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Methylquinazoline-4,8-dione in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] 2-Methylquinazoline-4,8-dione, a member of this family, holds potential for further investigation and development as a therapeutic agent. However, a fundamental physicochemical property that dictates the "drug-like" nature of any compound is its solubility.

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug candidate's success.[2] It directly impacts:

  • Bioavailability: A drug must be in solution to be absorbed in the gastrointestinal tract.

  • Formulation: The choice of excipients and the final dosage form (e.g., tablet, capsule, injectable) are heavily influenced by the drug's solubility.

  • In vitro and in vivo screening: Accurate solubility data is essential for designing meaningful biological assays and interpreting their results.

  • Purification and Crystallization: Controlled crystallization processes, vital for obtaining pure active pharmaceutical ingredients (APIs), are dependent on solubility characteristics.[3]

Given the importance of this parameter, this guide provides a comprehensive approach to understanding and determining the solubility of 2-Methylquinazoline-4,8-dione.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid solvent is a complex interplay of various factors. Understanding these principles is crucial for predicting solubility trends and selecting appropriate solvents for experimental determination.

Physicochemical Properties of 2-Methylquinazoline-4,8-dione

While experimental data for 2-Methylquinazoline-4,8-dione is scarce, we can infer its likely properties based on its structure and data from related quinazolinone derivatives.

  • Molecular Structure: The presence of a fused aromatic ring system, a methyl group, and two carbonyl groups suggests a molecule with both lipophilic and polar characteristics.

  • Melting Point: Quinazolinone derivatives often have relatively high melting points, indicating strong crystal lattice energy.[4] This energy must be overcome for the solute to dissolve, which can negatively impact solubility.

  • Hydrogen Bonding: The nitrogen atoms in the quinazoline ring and the oxygen atoms of the dione functionality can act as hydrogen bond acceptors. The presence of an N-H group also allows for hydrogen bond donation. These interactions with protic solvents (e.g., alcohols) or polar aprotic solvents capable of accepting hydrogen bonds can enhance solubility.[4]

  • Polarity and pKa: The molecule possesses a degree of polarity due to the heteroatoms. The pKa will influence its ionization state in different pH environments, which is particularly relevant for aqueous solubility but can also affect interactions in polar organic solvents.[4]

Solvent Properties and "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility.

  • Polar Solvents: Polar solvents, such as alcohols, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF), are likely to be effective in dissolving 2-Methylquinazoline-4,8-dione due to the potential for dipole-dipole interactions and hydrogen bonding. Studies on other quinazoline derivatives have shown that DMF is often a solvent in which they exhibit greater solubility.[5][6]

  • Non-polar Solvents: Non-polar solvents like hexane and toluene are less likely to be effective solvents due to the polar nature of the dione functional groups.

Temperature

For most solid compounds, solubility increases with temperature.[2] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice and solvate the solute molecules. The temperature dependence of solubility is a key parameter that can be used to determine thermodynamic properties of the dissolution process.[5]

Qualitative Solubility Profile and Solvent Selection

Based on the theoretical principles discussed, a qualitative solubility profile for 2-Methylquinazoline-4,8-dione can be predicted. This serves as a starting point for experimental investigation.

Table 1: Predicted Qualitative Solubility of 2-Methylquinazoline-4,8-dione in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole-dipole interactions and potential for hydrogen bond acceptance.
Polar Protic Methanol, EthanolModeratePotential for hydrogen bonding, but the non-polar regions may limit high solubility.
Non-polar Hexane, TolueneLowMismatch in polarity between the solute and solvent.
Chlorinated Dichloromethane, ChloroformLow to ModerateModerate polarity may allow for some dissolution.

This table provides a rational basis for selecting a range of solvents for quantitative experimental determination.

Experimental Determination of Solubility: A Validating Protocol

The most reliable way to determine the solubility of 2-Methylquinazoline-4,8-dione is through experimental measurement. The gravimetric shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[3][6]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Quantification cluster_4 Calculation A Weigh excess 2-Methylquinazoline-4,8-dione B Add to a known volume of solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., shaker bath) B->C D Allow sufficient time to reach equilibrium (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Withdraw a known volume of the supernatant E->F G Filter the supernatant (e.g., using a syringe filter) F->G I Add the filtered supernatant to the container G->I H Accurately weigh an empty container J Evaporate the solvent completely I->J K Weigh the container with the dried residue J->K L Calculate the mass of the dissolved solid K->L M Determine the solubility (e.g., in mg/mL or mol/L) L->M

Caption: Experimental workflow for the gravimetric determination of solubility.

Detailed Step-by-Step Methodology

Materials:

  • 2-Methylquinazoline-4,8-dione (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Oven or vacuum desiccator for drying

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Methylquinazoline-4,8-dione to a series of vials containing a known volume (e.g., 5 mL) of each selected solvent. "Excess" means that undissolved solid should be visible after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Collection and Filtration:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette or syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry container. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Quantification:

    • Evaporate the solvent from the container. This can be done in a fume hood, a gentle stream of nitrogen, or a vacuum oven at a temperature that will not cause degradation of the compound.

    • Once the solvent is completely removed, place the container in a vacuum desiccator to ensure all residual solvent is removed.

    • Weigh the container with the dried solute.

  • Calculation:

    • The solubility (S) can be calculated using the following formula:

      S (mg/mL) = (Mass of container with solute - Mass of empty container) / Volume of supernatant

    • The solubility can also be expressed in other units, such as molarity (mol/L), by converting the mass of the solute to moles using its molecular weight.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data has been obtained at different temperatures, thermodynamic models can be used to correlate the data and derive important thermodynamic parameters.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature.[5]

ln(x) = A + (B / T) + C * ln(T)

Where:

  • x is the mole fraction solubility of the solute

  • T is the absolute temperature in Kelvin

  • A, B, and C are the model parameters obtained by fitting the experimental data.

Van't Hoff Equation

The Van't Hoff equation can be used to determine the standard enthalpy (ΔH°), standard Gibbs free energy (ΔG°), and standard entropy (ΔS°) of dissolution from the temperature-dependent solubility data.[3][5]

ln(x) = - (ΔH° / RT) + (ΔS° / R)

ΔG° = -RT * ln(x)

Where:

  • R is the ideal gas constant.

These thermodynamic parameters provide valuable insights into the dissolution process. A positive ΔH° indicates an endothermic process, while a positive ΔS° suggests an increase in disorder upon dissolution.

The relationship between these thermodynamic concepts is illustrated below.

G Solubility Experimental Solubility Data Temperature Temperature Dependence Solubility->Temperature Apelblat Modified Apelblat Equation Temperature->Apelblat VanHoff Van't Hoff Equation Temperature->VanHoff Enthalpy Enthalpy (ΔH°) VanHoff->Enthalpy Entropy Entropy (ΔS°) VanHoff->Entropy Gibbs Gibbs Free Energy (ΔG°) VanHoff->Gibbs

Caption: Relationship between experimental data and thermodynamic modeling.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of 2-Methylquinazoline-4,8-dione in organic solvents. While direct experimental data for this specific compound is not currently in the public domain, the principles of solubility, combined with data from structurally similar quinazoline derivatives, provide a strong foundation for its investigation.

By following the detailed experimental protocol outlined in this guide, researchers can generate accurate and reliable solubility data. This data is not only crucial for the immediate needs of formulation and assay development but also serves as a valuable input for thermodynamic modeling, which can further enhance our understanding of the dissolution process. The systematic approach presented here will empower scientists in the field of drug discovery and development to confidently assess the solubility of 2-Methylquinazoline-4,8-dione and make informed decisions about its potential as a therapeutic agent.

References

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. [Link]

  • International Journal of Innovative Research in Technology. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT. [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

  • ACS Publications. (2002, May 1). Method for determining solubility of slightly soluble organic compounds. Journal of Chemical Education. [Link]

  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

Sources

Exploratory

2-Methylquinazoline-4,8-dione: An Unexplored Scaffold with Therapeutic Potential in Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling Latent Opportunities in Heterocyclic Chemistry In the vast and ever-evolving l...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling Latent Opportunities in Heterocyclic Chemistry

In the vast and ever-evolving landscape of medicinal chemistry, the quinazoline scaffold stands as a testament to nature's ingenuity and synthetic chemistry's power. Its derivatives have yielded a multitude of clinically significant drugs, underscoring its privileged status in drug discovery. While certain quinazoline isomers have been extensively explored, others remain in the shadows, holding untapped potential. This technical guide delves into one such enigmatic core: 2-methylquinazoline-4,8-dione .

While direct research on this specific molecule is nascent, this document aims to provide a comprehensive and scientifically-grounded perspective on its potential as a versatile scaffold. By examining the established chemistry and pharmacology of related quinazoline-diones and the influence of methyl substitution, we will construct a compelling case for the exploration of 2-methylquinazoline-4,8-dione and its derivatives as a new frontier in therapeutic agent development. This guide is structured to not only inform but also to inspire new avenues of research into this promising, yet underexplored, chemical entity.

The Quinazoline Nucleus: A Privileged Scaffold in Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the design of bioactive molecules. The arrangement of nitrogen atoms within the pyrimidine ring imparts unique physicochemical properties, including hydrogen bonding capabilities and the ability to participate in various non-covalent interactions with biological targets.

This structural motif is found in numerous natural products and has been successfully incorporated into a wide array of synthetic drugs with diverse therapeutic applications. The versatility of the quinazoline scaffold allows for substitutions at various positions, leading to a vast chemical space for optimization of pharmacological activity, selectivity, and pharmacokinetic properties.[1][2]

Beyond the Conventional: Introducing the Quinazoline-4,8-dione Core

While the 2,4-disubstituted and 4-oxo-quinazoline derivatives have been the subject of intensive research, the quinazoline-4,8-dione isomer presents a distinct and intriguing structural framework. The presence of two carbonyl groups on the quinazoline ring system introduces unique electronic and steric features that can significantly influence its biological activity.

It is important to note that quinazoline-4,8-dione can exist in tautomeric forms, such as quinazoline-5,8-dione. This tautomerism can play a crucial role in its interaction with biological macromolecules, offering multiple points for hydrogen bonding and other interactions.

The Significance of the 2-Methyl Substitution

The introduction of a methyl group at the 2-position of the quinazoline-4,8-dione scaffold is not a trivial modification. This small alkyl group can exert a profound influence on the molecule's properties:

  • Steric Effects: The methyl group can influence the conformation of the molecule and its ability to fit into the binding pocket of a target protein.

  • Electronic Effects: The electron-donating nature of the methyl group can modulate the reactivity of the quinazoline ring system.

  • Metabolic Stability: The presence of a methyl group can block potential sites of metabolism, thereby increasing the in vivo half-life of the compound.

  • Lipophilicity: The addition of a methyl group can increase the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The strategic placement of a methyl group is a well-established tactic in medicinal chemistry to fine-tune the pharmacological profile of a lead compound.[3]

Synthetic Strategies: A Proposed Pathway to 2-Methylquinazoline-4,8-dione

While a definitive, optimized synthesis for 2-methylquinazoline-4,8-dione is not yet established in the literature, a plausible synthetic route can be extrapolated from known methodologies for related quinazoline-diones. The following proposed workflow is based on established chemical principles and serves as a starting point for its synthesis.

Proposed Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Final Oxidation A 2-Amino-3,6-dihydroxybenzoic acid C Intermediate Iminium Species A->C Condensation B Acetonitrile B->C D 2-Methyl-6,7-dihydroxy-4(3H)-quinazolinone C->D Cyclization F 2-Methylquinazoline-4,8-dione D->F Oxidation E Oxidation

Caption: Proposed synthetic workflow for 2-Methylquinazoline-4,8-dione.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Methyl-6,7-dihydroxy-4(3H)-quinazolinone

  • To a solution of 2-amino-3,6-dihydroxybenzoic acid (1 equivalent) in a suitable solvent such as polyphosphoric acid, add acetonitrile (1.2 equivalents).

  • Heat the reaction mixture at a temperature range of 120-140°C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 2-methyl-6,7-dihydroxy-4(3H)-quinazolinone.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: This step is based on the well-established Niementowski quinazolinone synthesis, where an anthranilic acid derivative reacts with an amide or nitrile to form the quinazolinone ring. The dihydroxy substitution is crucial for the subsequent oxidation step.

Step 2: Oxidation to 2-Methylquinazoline-4,8-dione

  • Dissolve the 2-methyl-6,7-dihydroxy-4(3H)-quinazolinone (1 equivalent) in a suitable solvent like acetic acid or a mixture of acetic acid and water.

  • Add a suitable oxidizing agent, such as Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium nitrate (CAN), portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium metabisulfite) if necessary.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel to afford the target compound, 2-methylquinazoline-4,8-dione.

Causality: The oxidation of the hydroquinone system in the benzene ring to a quinone is a standard transformation. The choice of oxidizing agent is critical to achieve selective oxidation without affecting other functional groups in the molecule.

Potential Biological Activities and Therapeutic Targets

The quinazoline scaffold is a versatile pharmacophore with a wide range of documented biological activities.[4][5][6] Based on the known activities of related quinazoline-diones and other quinazoline derivatives, the 2-methylquinazoline-4,8-dione core can be envisioned as a promising starting point for the development of novel therapeutic agents in several key areas.

Anticancer Activity

Many quinazoline derivatives have been developed as potent anticancer agents, primarily by targeting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and dihydrofolate reductase.[7][8][9] The quinone moiety present in the 4,8-dione scaffold is a structural feature found in several natural and synthetic anticancer agents. This functionality can participate in redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells.

Potential Signaling Pathway Involvement:

G cluster_0 Cellular Environment cluster_1 Downstream Effects A 2-Methylquinazoline-4,8-dione B Redox Cycling A->B Cellular Reductases C Reactive Oxygen Species (ROS) B->C Generates D Oxidative Stress C->D E DNA Damage D->E F Mitochondrial Dysfunction D->F G Apoptosis E->G F->G

Caption: Potential mechanism of anticancer activity via ROS generation.

Antimicrobial Activity

Quinazoline derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[6][8] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The dione functionality could potentially chelate metal ions that are crucial for the activity of microbial metalloenzymes.

Anti-inflammatory Activity

Several quinazolinone derivatives have been reported to possess anti-inflammatory properties, often by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The 2-methylquinazoline-4,8-dione scaffold could be explored for its potential to modulate these inflammatory pathways.

Structure-Activity Relationship (SAR) Insights and Future Directions

While no direct SAR studies exist for 2-methylquinazoline-4,8-dione, we can infer potential avenues for optimization based on the broader quinazoline literature.

Position of SubstitutionPotential Impact on ActivityRationale
C2-Methyl Group Modulate steric and electronic properties.Can be replaced with other small alkyl or aryl groups to probe the binding pocket.
N3-Position Introduction of diverse substituents.A key position for introducing various side chains to enhance potency and selectivity.
Benzene Ring (C5, C6, C7) Fine-tuning of ADME properties.Halogenation or introduction of electron-donating/withdrawing groups can alter the electronic character and metabolic stability.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a reliable and scalable synthetic route to 2-methylquinazoline-4,8-dione and its derivatives.

  • Broad Biological Screening: Evaluating the scaffold against a wide range of biological targets to identify its primary pharmacological activities.

  • Lead Optimization: Systematically modifying the core structure to improve potency, selectivity, and drug-like properties.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms by which active compounds exert their biological effects.

Conclusion: A Call to Explore the Uncharted

The 2-methylquinazoline-4,8-dione scaffold represents a compelling yet largely unexplored area in medicinal chemistry. Its unique structural features, combined with the proven therapeutic potential of the broader quinazoline family, make it a high-priority target for further investigation. This guide has provided a theoretical framework for its synthesis and potential biological activities, with the aim of stimulating research in this promising field. The journey from a hypothetical scaffold to a clinically viable drug is long and arduous, but the exploration of novel chemical spaces, such as that offered by 2-methylquinazoline-4,8-dione, is essential for the future of drug discovery.

References

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to Catalytic Oxidation Methods for the Synthesis of Quinazolin-4(3H)-ones

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazolinone Scaffold and the Power of Catalytic Oxidation The quinazolinone core is a privileged scaffold in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and the Power of Catalytic Oxidation

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with significant biological and pharmacological properties.[1][2] Derivatives of quinazolin-4(3H)-one, the most common isomer, are known to exhibit potent anticancer, anti-inflammatory, analgesic, antibacterial, and anticonvulsant activities.[3][4][5] This has led to the development of several FDA-approved drugs, including the kinase inhibitors gefitinib and erlotinib for cancer therapy.[2][6]

While the closely related quinazoline-4,8-dione structure is of theoretical interest, the vast majority of synthetic and pharmacological research has focused on the more accessible and biologically validated quinazolin-4(3H)-one framework. This guide, therefore, concentrates on the modern catalytic oxidation methods used to produce these vital heterocycles.

Traditional syntheses often require harsh conditions, stoichiometric and often toxic reagents, and multi-step procedures.[7] Modern organic synthesis has pivoted towards catalytic oxidation, a strategy that offers a more efficient, atom-economical, and environmentally benign pathway to these complex molecules.[1][8] These methods leverage transition-metal catalysts or metal-free systems to facilitate the construction of the quinazolinone core, often through elegant cascade reactions involving C-H bond activation, oxidative annulation, and dehydrogenative coupling.[8][9] This document provides detailed application notes and step-by-step protocols for key catalytic oxidation strategies, designed to be a practical resource for researchers in the field.

Part 1: Transition Metal-Catalyzed Oxidation Strategies

Transition metals, with their variable oxidation states and ability to coordinate with organic substrates, are powerful tools for catalyzing complex oxidative transformations. Copper, palladium, and iron-based systems are among the most widely explored for quinazolinone synthesis due to their distinct catalytic activities and substrate compatibilities.

Copper-Catalyzed Aerobic Oxidative Annulation

Copper catalysts are highly attractive due to their low cost, low toxicity, and high abundance. Copper-catalyzed aerobic oxidation provides a green and sustainable route to quinazolinones, utilizing molecular oxygen as the terminal oxidant.

Causality and Mechanistic Insight: This one-pot reaction proceeds through the initial condensation of a 2-aminobenzylamine with an aldehyde to form a dihydroquinazoline intermediate. The copper(I) catalyst, in concert with a co-catalyst system like DABCO (1,4-diazabicyclo[2.2.2]octane) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), facilitates the aerobic oxidation of this intermediate. The copper catalyst activates O2 and mediates the hydrogen abstraction steps required for aromatization to the final quinazolinone product, regenerating the catalyst in the process.[9]

Experimental Protocol 1: CuCl/DABCO/4-HO-TEMPO Catalyzed Synthesis from 2-Aminobenzylamines and Aldehydes [9]

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 2-Aminobenzylamine (1.0 mmol) Aldehyde (1.2 mmol) CuCl (0.1 mmol, 10 mol%) DABCO (0.2 mmol, 20 mol%) 4-HO-TEMPO (0.2 mmol, 20 mol%) CH3CN (5 mL) stir Stir mixture in a sealed vial under an O2 atmosphere (balloon) reagents->stir 1. Combine heat Heat at 80 °C for 12-24 h stir->heat 2. Seal & Heat cool Cool to room temperature heat->cool 3. After completion (TLC) evap Evaporate solvent under reduced pressure cool->evap extract Partition between EtOAc and water evap->extract purify Purify crude product by column chromatography (silica gel) extract->purify final_product final_product purify->final_product Isolate Pure Quinazolin-4(3H)-one

Caption: General workflow for copper-catalyzed aerobic synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL oven-dried sealed vial equipped with a magnetic stir bar, add copper(I) chloride (9.9 mg, 0.1 mmol, 10 mol%), DABCO (22.4 mg, 0.2 mmol, 20 mol%), and 4-HO-TEMPO (34.5 mg, 0.2 mmol, 20 mol%).

  • Reagent Addition: Add 2-aminobenzylamine (1.0 mmol, 1.0 equiv) and the desired aldehyde (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add acetonitrile (CH3CN, 5 mL).

  • Reaction Atmosphere: Seal the vial, then purge with oxygen gas and maintain a positive pressure with an O2-filled balloon.

  • Execution: Place the vial in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent in vacuo.

  • Extraction: Redissolve the residue in ethyl acetate (EtOAc, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure quinazolin-4(3H)-one derivative.

Data Summary: Copper-Catalyzed Synthesis [9]

EntryAldehyde (R group)Time (h)Yield (%)
1Phenyl1298
24-Methylphenyl1495
34-Methoxyphenyl1496
44-Chlorophenyl1885
52-Naphthyl1691
6Cyclohexyl2475
Palladium-Catalyzed Oxidative C-H Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, enabling highly selective C-H bond functionalization. For quinazolinone synthesis, Pd-catalyzed methods often involve directing-group-assisted C-H activation of a precursor, followed by coupling and oxidative cyclization.

Causality and Mechanistic Insight: The first example of oxidative functionalization of a 2-aryl-4(3H)-quinazolinone core was achieved using a palladium catalyst. The quinazolinone nitrogen atom acts as a directing group, guiding the Pd(II) catalyst to activate a specific C-H bond on the 2-aryl substituent. In the presence of a stoichiometric oxidant like Phenyliodine(II) diacetate (PhI(OAc)2), functional groups such as acetate or methoxy can be installed. The catalytic cycle involves C-H activation to form a palladacycle intermediate, followed by oxidative addition of the reagent and reductive elimination to furnish the product and regenerate the active Pd(II) species.

Experimental Protocol 2: Pd-Catalyzed C-H Acetoxylation of 2-Aryl-4(3H)-quinazolinones

G start 2-Aryl-4(3H)-quinazolinone (0.5 mmol) combine Combine all reagents in a sealed reaction tube start->combine cat Pd(OAc)2 (0.025 mmol, 5 mol%) cat->combine oxidant PhI(OAc)2 (0.75 mmol, 1.5 equiv) oxidant->combine solvent Acetic Acid (AcOH, 3 mL) solvent->combine heat Heat at 100 °C for 12 h combine->heat 1. Seal & Heat cool Cool to room temperature heat->cool 2. Reaction complete quench Pour into saturated NaHCO3 solution cool->quench 3. Neutralize extract Extract with Dichloromethane (DCM) quench->extract purify Purify by column chromatography extract->purify product Isolated Acetoxylated Product purify->product

Caption: Workflow for Pd-catalyzed oxidative C-H functionalization.

Step-by-Step Methodology:

  • Reagent Addition: In a sealed tube, combine the starting 2-aryl-4(3H)-quinazolinone (0.5 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)2, 5.6 mg, 0.025 mmol, 5 mol%), and PhI(OAc)2 (241 mg, 0.75 mmol, 1.5 equiv).

  • Solvent Addition: Add glacial acetic acid (3 mL) as the solvent.

  • Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12 hours.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO3, 20 mL) to neutralize the acid.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (silica gel, hexane/EtOAc gradient) to yield the ortho-acetoxylated product.

Part 2: Metal-Free Catalytic Oxidation Methods

To further enhance the sustainability and reduce the cost of synthesis, metal-free catalytic systems have been developed. These methods often rely on inexpensive and environmentally benign reagents like molecular iodine or leverage the power of visible light.

Iodine-Catalyzed Oxidative Cyclization

Molecular iodine (I2) has emerged as a versatile and powerful metal-free catalyst for a variety of oxidative C-N and C-C bond formations.[10] It offers an inexpensive and low-toxicity alternative to transition metal catalysts.

Causality and Mechanistic Insight: In this protocol, iodine catalyzes the oxidative coupling of 2-aminobenzamides with aryl methyl ketones.[10] The reaction likely proceeds through the formation of an enamine or enolate from the methyl ketone, which then undergoes an iodine-mediated condensation with the 2-aminobenzamide. A subsequent intramolecular cyclization and oxidative aromatization, potentially assisted by an oxidant like tert-butyl hydroperoxide (TBHP), yields the final quinazolinone. The iodine is regenerated in the catalytic cycle, allowing it to be used in sub-stoichiometric amounts.

Experimental Protocol 3: I2-Catalyzed Synthesis from 2-Aminobenzamides and Aryl Methyl Ketones [10]

G cluster_cat_cycle Proposed Iodine Catalytic Cycle I2 I2 (Catalyst) IntermediateB Condensation Adduct I2->IntermediateB Ketone Aryl Methyl Ketone IntermediateA Enamine/Enolate Intermediate Ketone->IntermediateA + Amide Amide 2-Aminobenzamide IntermediateA->IntermediateB + I2 IntermediateC Dihydroquinazolinone IntermediateB->IntermediateC Intramolecular Cyclization Product Quinazolin-4(3H)-one IntermediateC->Product Oxidation Oxidant_out Reduced Oxidant IntermediateC->Oxidant_out Product->I2 Regeneration Oxidant_in Oxidant (e.g., TBHP) Oxidant_in->IntermediateC

Caption: Simplified catalytic cycle for iodine-mediated synthesis.

Step-by-Step Methodology:

  • Reagent Loading: In a round-bottom flask, dissolve 2-aminobenzamide (1.0 mmol, 1.0 equiv) and the aryl methyl ketone (1.2 mmol, 1.2 equiv) in dimethyl sulfoxide (DMSO, 4 mL).

  • Catalyst Addition: Add molecular iodine (I2, 25.4 mg, 0.1 mmol, 10 mol%).

  • Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 70% in H2O, 3.0 mmol, 3.0 equiv).

  • Execution: Heat the mixture at 120 °C for 8-12 hours. Monitor the reaction via TLC.

  • Work-up: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3, 20 mL) to neutralize the excess iodine.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and brine, then dry over anhydrous Na2SO4.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography (silica gel, hexane/EtOAc) to obtain the pure 2-aryl-4(3H)-quinazolinone.

Data Summary: Iodine-Catalyzed Synthesis [10]

EntryAryl Methyl Ketone (Ar group)Time (h)Yield (%)
1Phenyl885
24-Bromophenyl881
34-Nitrophenyl1075
44-Methoxyphenyl1278
52-Thienyl1072

Part 3: Comparative Analysis and Best Practices

Choosing the optimal catalytic method depends on several factors including substrate availability, desired functional group tolerance, cost, and environmental considerations.

Catalytic SystemKey AdvantagesKey LimitationsBest Suited For
Copper-Catalyzed Low cost, low toxicity, uses O2 as a green oxidant.May require co-catalysts/additives; can be sensitive to certain functional groups.Large-scale synthesis where cost and sustainability are primary concerns.[9][11]
Palladium-Catalyzed High selectivity, broad functional group tolerance, powerful for C-H activation.High cost of catalyst, potential for heavy metal contamination in the final product.Late-stage functionalization and synthesis of complex, highly substituted analogues.[10]
Iodine-Catalyzed Metal-free, inexpensive, simple procedure.Often requires stoichiometric or excess external oxidant, potentially higher temperatures.Green chemistry approaches and avoiding transition metal contamination.[10]
Photoredox (Visible Light) Extremely mild conditions (often room temp), high functional group tolerance, uses light as a traceless reagent.Requires specialized photoreactor setup; catalyst choice can be substrate-dependent.Synthesizing highly functionalized or sensitive molecules under non-thermal conditions.[12]

Best Practices for Protocol Execution:

  • Inert Atmosphere: For many metal-catalyzed reactions, especially those involving Pd(0) or Cu(I) intermediates, maintaining an inert atmosphere (N2 or Ar) is critical to prevent catalyst oxidation and deactivation, unless the reaction is an aerobic oxidation.

  • Solvent Purity: Use dry, high-purity solvents to avoid quenching of catalysts or reactive intermediates.

  • Reagent Quality: The purity of starting materials and the activity of oxidants (e.g., TBHP concentration) can significantly impact yield and reproducibility.

  • Reaction Monitoring: Always monitor reaction progress using an appropriate technique (TLC, GC-MS, or LC-MS) to determine the optimal reaction time and prevent the formation of degradation byproducts.

Conclusion and Future Outlook

The catalytic oxidative synthesis of quinazolin-4(3H)-ones has evolved dramatically, moving from classical condensation methods to highly sophisticated and efficient catalytic protocols. Copper and iodine-based systems offer cost-effective and greener alternatives, while palladium catalysis provides unparalleled precision for complex molecular architectures. The rise of photoredox catalysis opens new avenues for synthesis under exceptionally mild conditions.

Future research will likely focus on the development of next-generation catalysts with even higher turnover numbers, broader substrate scopes, and enhanced sustainability profiles. The exploration of heterogeneous and recyclable catalysts will be crucial for industrial-scale applications, further solidifying the role of catalytic oxidation as the premier strategy for constructing this vital heterocyclic scaffold.

References

  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. [Link]

  • Recent advances in metal-catalyzed C–H functionalization of pyrimidinones, quinazolinones and fused quinazolinones. (2016). Tetrahedron. [Link]

  • Synthesis of the target compounds 4-8. (2011). ResearchGate. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2024). Molecules. [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). Molecules. [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2017). ResearchGate. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Iranian Journal of Pharmaceutical Research. [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry. [Link]

  • Synthesis of quinazolinones. (2024). Organic Chemistry Portal. [Link]

  • Ru(II)/Ir(III)-Catalyzed C–H Bond Activation/Annulation of Cyclic Amides with 1,3-Diketone-2-diazo Compounds. (2018). The Journal of Organic Chemistry. [Link]

  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. (2018). DergiPark. [Link]

  • A bio-oriented anthranilic acid catalyzed synthesis of quinazolin-8 (4H)-one derivatives: Evaluation by green chemistry metrics. (2017). Synthetic Communications. [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). RSC Advances. [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). Molecules. [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (2012). Semantic Scholar. [Link]

  • Synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts. (2025). Development of science. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). Molecules. [Link]

  • Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. (2022). Universal Journal of Pharmaceutical Research. [Link]

  • Biological Activity of Quinazolinones. (2021). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Pharmaceuticals. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. (2019). e-Publications@Marquette. [Link]

Sources

Application

Harnessing the 2-Methylquinazoline-4-one Scaffold: A Versatile Intermediate in Synthetic and Medicinal Chemistry

An Application Note and Protocol Guide for Researchers Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of the 2-m...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of the 2-methylquinazoline core. While the specific isomer 2-Methylquinazoline-4,8-dione is a novel structure with limited current literature, this guide will focus on its well-characterized and widely used analog, 2-methylquinazolin-4(3H)-one , as a representative synthetic intermediate. We will detail its synthesis, key physicochemical and spectroscopic properties, and provide validated, step-by-step protocols for its transformation into a variety of complex heterocyclic systems. The causality behind experimental choices is explained to provide field-proven insights, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, and synthetic pharmaceuticals.[1][2] This bicyclic aromatic heterocycle, composed of a fused benzene and pyrimidine ring, is a versatile template for designing molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3][4] The structural diversity of quinazolinone derivatives allows for fine-tuning of their pharmacological profiles, making them a cornerstone in modern drug discovery programs.[5]

While this guide is titled with a focus on 2-Methylquinazoline-4,8-dione, it is important to note that this specific dione isomer is not yet widely represented in the chemical literature. Therefore, to provide a guide of immediate and practical value, we will pivot to its close structural relative, 2-methylquinazolin-4(3H)-one . This compound is a readily accessible and highly versatile intermediate, whose rich and well-documented chemistry provides an excellent and representative platform for demonstrating the synthetic strategies applicable to the broader class of methyl-quinazolines. The principles and protocols detailed herein for 2-methylquinazolin-4(3H)-one are foundational and can serve as a starting point for the exploration of less-common isomers like the 4,8-dione.

Physicochemical Properties and Spectroscopic Data of 2-Methylquinazolin-4(3H)-one

A thorough characterization of the starting intermediate is critical for monitoring reaction progress and confirming the identity of downstream products.

PropertyValueReference(s)
Molecular Formula C₉H₈N₂O[6]
Molecular Weight 160.17 g/mol [6]
Appearance White crystalline solid[1]
Melting Point 231 °C[1]
Solubility Soluble in DMSO, moderately soluble in hot ethanol.
¹H NMR (DMSO-d₆) δ (ppm): ~12.1 (s, 1H, NH), ~8.1 (d, 1H), ~7.8 (t, 1H), ~7.6 (d, 1H), ~7.4 (t, 1H), ~2.4 (s, 3H, CH₃)[1][7]
¹³C NMR (DMSO-d₆) δ (ppm): ~162.1 (C=O), ~153.9 (C-2), ~149.0 (C-8a), ~134.7 (C-7), ~126.9 (C-5), ~126.0 (C-6), ~125.8 (C-8), ~120.8 (C-4a), ~21.7 (CH₃)[7][8]
IR (KBr, cm⁻¹) ~3300-3100 (N-H stretch), ~1680 (C=O, amide), ~1615 (C=N), ~1470 (C=C, aromatic)[8]

Synthesis of the Intermediate: 2-Methylquinazolin-4(3H)-one

The most common and efficient route to 2-methylquinazolin-4(3H)-one involves a two-step process starting from anthranilic acid. This method proceeds through a key cyclic intermediate, 2-methyl-4H-3,1-benzoxazin-4-one.

G cluster_0 Synthesis Workflow Anthranilic Acid Anthranilic Acid Benzoxazinone 2-Methyl-4H-3,1-benzoxazin-4-one Anthranilic Acid->Benzoxazinone Reflux Acetic Anhydride Acetic Anhydride Acetic Anhydride->Benzoxazinone Quinazolinone 2-Methylquinazolin-4(3H)-one Benzoxazinone->Quinazolinone In situ reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Quinazolinone

Figure 1: Synthesis workflow for 2-methylquinazolin-4(3H)-one.
Protocol 3.1: Microwave-Assisted Synthesis of 2-Methylquinazolin-4(3H)-one

This protocol utilizes microwave irradiation to accelerate the reaction, offering a green and efficient alternative to conventional heating.[9]

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Ammonium acetate

  • Microwave synthesis reactor

Procedure:

  • Step 1: Formation of the Benzoxazinone Intermediate.

    • Place anthranilic acid (1.0 eq) in a microwave reaction vessel.

    • Add acetic anhydride (2.0 eq).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 210 W for 10 minutes. This reaction forms the 2-methyl-4H-benzo[d][3][8]oxazin-4-one intermediate.[9]

    • Rationale: Acetic anhydride serves as both the acetylating agent for the amino group of anthranilic acid and the dehydrating agent to facilitate the cyclization to the benzoxazinone. Microwave energy provides rapid and uniform heating, significantly reducing the reaction time compared to conventional reflux.[4][9]

  • Step 2: In Situ Conversion to Quinazolinone.

    • After the initial 10 minutes of irradiation, carefully cool the vessel.

    • Add ammonium acetate (1.5 eq) to the reaction mixture in situ.

    • Rationale: The benzoxazinone intermediate is highly reactive towards nucleophiles. Ammonium acetate serves as the nitrogen source. Upon heating, it provides ammonia, which attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to ring opening followed by recyclization to form the more stable quinazolinone ring.[9][10]

    • Reseal the vessel and continue irradiation at 210 W for an additional 10 minutes.

  • Step 3: Isolation and Purification.

    • After cooling, pour the reaction mixture onto crushed ice.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any unreacted ammonium acetate and other water-soluble impurities.

    • Recrystallize the crude product from ethanol to obtain pure 2-methylquinazolin-4(3H)-one as white crystals.

    • Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR), comparing the data with the values presented in Table 1.

Key Synthetic Transformations of 2-Methylquinazolin-4(3H)-one

The utility of 2-methylquinazolin-4(3H)-one as an intermediate stems from the reactivity of several key positions: the N-3 nitrogen, the C-2 methyl group, and the aromatic ring.

G cluster_products Derivative Classes Intermediate 2-Methylquinazolin-4(3H)-one N_Alkylated N-3 Alkylated Quinazolinones Intermediate->N_Alkylated Alkylation (e.g., R-X, Base) Styryl C-2 Styryl Quinazolinones Intermediate->Styryl Condensation (e.g., Ar-CHO) Thione Quinazoline-4-thiones Intermediate->Thione Thionation (e.g., P₂S₅) Fused Fused Heterocycles (e.g., Triazoloquinazolines) Intermediate->Fused Multi-step sequences

Figure 2: Key synthetic pathways from the intermediate.
Protocol 4.1: N-3 Alkylation

Alkylation at the N-3 position is a common strategy to introduce diverse substituents, which can significantly modulate the biological activity of the final compound.

Materials:

  • 2-methylquinazolin-4(3H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., ethyl 2-chloroacetate)

  • Ethyl acetate, Hexane

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Step 1: Deprotonation.

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

    • Add 2-methylquinazolin-4(3H)-one (1.0 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (1.2 eq) portion-wise over 10 minutes.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Rationale: The N-3 proton is acidic and can be removed by a strong base like NaH to form a nucleophilic anion. DMF is an excellent polar aprotic solvent for this type of reaction. Performing the deprotonation at 0 °C helps to control the exothermic reaction.[9]

  • Step 2: Alkylation.

    • Cool the reaction mixture back to 0 °C.

    • Slowly add the alkylating agent, such as ethyl 2-chloroacetate (1.1 eq), dropwise via a syringe.

    • Allow the reaction to stir at room temperature overnight, monitoring its progress by Thin Layer Chromatography (TLC).

    • Rationale: The generated anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction to form the N-C bond.

  • Step 3: Work-up and Purification.

    • Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure N-3 alkylated product.

    • Self-Validation: Successful alkylation can be confirmed by ¹H NMR, where the N-H proton signal around 12 ppm will disappear, and new signals corresponding to the added alkyl group will be present.

Protocol 4.2: C-2 Methyl Group Condensation (Claisen-Schmidt Condensation)

The methyl group at the C-2 position is activated and can undergo condensation with aldehydes to form styryl derivatives, which are important precursors for many biologically active compounds.[3]

Materials:

  • 2-methylquinazolin-4(3H)-one

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Glacial acetic acid

  • Anhydrous sodium acetate

Procedure:

  • Step 1: Reaction Setup.

    • In a round-bottom flask, dissolve 2-methylquinazolin-4(3H)-one (1.0 eq) and the aromatic aldehyde (1.0 eq) in glacial acetic acid.

    • Add anhydrous sodium acetate (1.2 eq).

    • Rationale: The reaction proceeds via an enamine intermediate formed from the C-2 methyl group. Acetic acid acts as the solvent, while sodium acetate acts as a base to facilitate the initial deprotonation of the acidic methyl protons.[3]

  • Step 2: Condensation Reaction.

    • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

    • Rationale: The deprotonated methyl group acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration under the acidic and heated conditions leads to the formation of the C=C double bond, yielding the styryl product.

  • Step 3: Isolation and Purification.

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

    • A solid precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with copious amounts of water to remove acetic acid and sodium acetate.

    • Recrystallize the crude product from ethanol to afford the pure (E)-2-(4-chlorostyryl)quinazolin-4(3H)-one.

    • Self-Validation: ¹H NMR will confirm the formation of the styryl group, showing two characteristic doublets for the vinyl protons with a large coupling constant (~16 Hz) indicative of the trans (E) configuration. The signals for the C-2 methyl group will be absent.

Applications in the Synthesis of Bioactive Molecules

The derivatives synthesized from 2-methylquinazolin-4(3H)-one serve as key building blocks for more complex, pharmacologically active molecules. For instance, the styryl derivatives can be further functionalized at the 4-position, and the N-3 alkylated products can be elaborated into compounds targeting specific biological pathways.

G cluster_0 Drug Development Pathway Intermediate 2-Methylquinazolin-4(3H)-one Derivatives Styryl, N-Alkylated, and Thione Derivatives Intermediate->Derivatives Primary Functionalization FusedSystems Fused Systems (Triazoles, Imidazoles) Derivatives->FusedSystems Cyclization & Elaboration Bioactive Bioactive Candidates (e.g., Anticancer, Anti-inflammatory) FusedSystems->Bioactive Lead Optimization

Figure 3: Role of the intermediate in the drug discovery pipeline.

Many derivatives have shown potent anticancer activity by targeting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[3][11] For example, thiosemicarbazide and triazoloquinazoline derivatives synthesized from the 2-styryl intermediate have exhibited significant cytotoxicity against liver (HepG2) and breast (MCF-7) cancer cell lines.[3] The protocols provided in this guide offer reliable methods to access these and other valuable molecular scaffolds for further investigation in drug development programs.

References

  • Helali, A., Sarg, M., Koraa, M., & El-Zoghbi, M. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. [Link]

  • Mladenovic, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. [Link]

  • Reddy, Ch. V. R., et al. (2012). Alkylation of 2-substitutedquinazolin-4(3H)-one with DMF-DMA. Der Pharma Chemica, 4(4), 1608-1611. [Link]

  • Sapaev, B., et al. (2024). CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4-THIONE BASED ON ANTHRANYL ACID. Science and innovation, 3(9). [Link]

  • Asif, M. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 865-872. [Link]

  • Kotgire, S. S., et al. (2013). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 138-141. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methyl-4(3H)-quinazolinone by condensation of acetanilides with urethanes. [Link]

  • Semantic Scholar. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. [Link]

  • Patel, M. B., et al. (2010). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Journal of Saudi Chemical Society, 14(1), 59-65. [Link]

  • Semantic Scholar. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. [Link]

  • Abdel-Rahman, A. A. H. (2019). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. IntechOpen. [Link]

  • El-Sayed, W. A., et al. (2011). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 10(6), 545-555. [Link]

  • Zaki, M. A., et al. (2012). Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia, 9(1). [Link]

  • ResearchGate. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (2026). Reactivity of 2-Methyl-4H-3,1-benzoxazin-4-ones and 2-Methyl-4H-pyrido[2,3-d][3][8]oxazin-4-one under Microwave Irradiation Conditions. [Link]

  • Semantic Scholar. (n.d.). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new h. [Link]

  • PubChem. (n.d.). 2-Methyl-4(3H)-quinazolinone. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Sapaev, B., et al. (2022). Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation of 3-propyl 2. AIP Conference Proceedings, 2432(1). [Link]

  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • El-Hashash, M. A., et al. (2009). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules, 14(7), 2685-2702. [Link]

  • Muñiz, C. C., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17491-17527. [Link]

  • Kumar, D., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Biomolecular Structure and Dynamics, 39(13), 4786-4800. [Link]

  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]

  • Wang, D., et al. (2016). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 21(6), 756. [Link]

  • ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one. [Link]

Sources

Method

Application Note: Functionalization of the C-2 Methyl Group in Quinazoline-4,8-diones

The following Application Note is a comprehensive technical guide designed for researchers and drug development professionals. It addresses the specific chemical challenges and protocols associated with functionalizing t...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is a comprehensive technical guide designed for researchers and drug development professionals. It addresses the specific chemical challenges and protocols associated with functionalizing the C-2 methyl group in quinazoline-4,8-diones (and the structurally related 5,8-dione quinone scaffolds).

Introduction & Scope

The quinazoline-4,8-dione scaffold (often structurally correlated with the quinazoline-5,8-dione para-quinone system) represents a privileged pharmacophore in medicinal chemistry, particularly in the development of bioreductive alkylating agents and kinase inhibitors.

The C-2 methyl group in these systems is chemically distinct. Unlike a standard aromatic methyl group, it exhibits significant C-H acidity (pKa ~19-21) due to the electron-withdrawing nature of the pyrimidine ring (specifically the N-1/C=N motif) and the extended conjugation with the quinone/dione carbonyls. This "methyl ketone-like" reactivity allows for facile functionalization, serving as a linchpin for generating diverse libraries of styryl-quinazolines, heterocyclic fusions, and side-chain derivatives.

This guide details the mechanistic basis and validated protocols for functionalizing this position, focusing on C-C bond formation (Aldol/Knoevenagel) and Oxidative functionalization .

Mechanistic Insight: C-2 Methyl Acidity

The reactivity of the C-2 methyl group is driven by the stabilization of the deprotonated carbanion (enolate equivalent).

Resonance Stabilization

Upon deprotonation by a base (e.g., Piperidine, DBU, or NaOEt), the negative charge at C-2 is delocalized onto the N-1 nitrogen and the C-4 carbonyl oxygen. In the 4,8-dione (or 5,8-dione) systems, the electron-deficiency of the quinone ring further enhances this acidity compared to simple quinazolin-4-ones.

Visualization of Reactivity

The following diagram illustrates the deprotonation pathway and subsequent electrophilic attack.

C2_Reactivity Start 2-Methylquinazoline-4,8-dione Anion Resonance Stabilized Enamine/Enolate Anion Start->Anion Deprotonation (-H+) Base Base (Piperidine/Ac2O) Base->Anion Product Functionalized C-2 Derivative (Styryl / Aldehyde) Anion->Product Nucleophilic Attack + Elimination Electrophile Electrophile (Ar-CHO / SeO2) Electrophile->Product

Caption: Mechanistic flow of C-2 methyl activation via base-mediated deprotonation followed by electrophilic trapping.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Oxidative Demethylation)

Note: If the specific 4,8-dione is not commercially available, it is standard practice to synthesize the quinone core from the dimethoxy precursor.

Objective: Synthesis of 2-methylquinazoline-5,8-dione (Generic Quinone Scaffold) via CAN oxidation. Reagents:

  • 2-Methyl-5,8-dimethoxyquinazoline (1.0 equiv)

  • Ceric Ammonium Nitrate (CAN) (2.5 - 3.0 equiv)

  • Acetonitrile (MeCN) / Water (H2O)

Workflow:

  • Dissolution: Dissolve 2-methyl-5,8-dimethoxyquinazoline (10 mmol) in a mixture of MeCN (20 mL) and H2O (5 mL). Cool to 0°C.

  • Oxidation: Dissolve CAN (25 mmol) in H2O (10 mL) and add dropwise to the reaction mixture over 15 minutes.

    • Observation: The solution will shift from pale yellow to deep orange/red, indicating quinone formation.

  • Quenching: Stir at room temperature for 1 hour. Dilute with DCM (50 mL) and wash with brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (EtOAc/Hexane).

  • Yield: Typically 65-80% as a yellow/orange solid.

Protocol B: C-C Bond Formation (Styryl Derivative Synthesis)

Application: Synthesis of 2-styrylquinazoline-4,8-diones (Anticancer candidates). Mechanism: Knoevenagel-type condensation.

Reagents:

  • 2-Methylquinazoline-4,8-dione scaffold (1.0 equiv)

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.2 equiv)

  • Catalyst System: Acetic Anhydride (Ac2O) (Solvent/Reagent) or Piperidine/Acetic Acid.

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, suspend the 2-methylquinazoline-4,8-dione (1.0 mmol) in Acetic Anhydride (5 mL).

  • Addition: Add the aromatic aldehyde (1.2 mmol).

    • Optimization: For unreactive aldehydes, add 2-3 drops of concentrated H2SO4 or use Piperidine (catalytic) in Acetic Acid.

  • Reflux: Heat the mixture to reflux (140°C bath temp) for 4–8 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (lower Rf) should disappear, replaced by a highly fluorescent product spot.

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) and stir vigorously for 30 minutes to hydrolyze excess anhydride.

  • Isolation: The product usually precipitates as a solid. Filter, wash with cold water and diethyl ether.

  • Purification: Recrystallize from Ethanol or DMF/Water.

Data Table: Optimization of Condensation Conditions

Solvent/CatalystTemp (°C)Time (h)Yield (%)Notes
Ac2O (Reflux) 1404-678-85 Best for stable aldehydes; promotes dehydration.
AcOH / Piperidine 11812-2450-65Milder; suitable for acid-sensitive substrates.
Ethanol / NaOEt 782-440-55Often yields the

-hydroxy intermediate (requires dehydration step).
Protocol C: Oxidative Functionalization (Synthesis of 2-Formyl)

Application: Converting the C-2 methyl to an aldehyde (2-formylquinazoline-4,8-dione) for further reductive amination.

Reagents:

  • 2-Methylquinazoline-4,8-dione (1.0 equiv)

  • Selenium Dioxide (SeO2) (1.5 equiv)

  • 1,4-Dioxane (wet)

Procedure:

  • Suspend the starting material in 1,4-dioxane (10 mL/mmol) containing 2% water.

  • Add SeO2 (1.5 equiv).

  • Reflux for 4 hours. (Caution: SeO2 is toxic; use a fume hood).

  • Filter hot through Celite to remove Selenium metal (black precipitate).

  • Concentrate the filtrate to obtain the crude aldehyde.

Troubleshooting & Critical Parameters

Reactivity vs. Decomposition

The quinone moiety (4,8-dione or 5,8-dione) is sensitive to strong nucleophiles.

  • Avoid: Strong bases like LDA or BuLi, which will attack the quinone carbonyls (1,2-addition) or the ring system.

  • Use: Resonance-compatible bases (Piperidine, Acetate) that rely on thermodynamic equilibration.

Solubility Issues

Quinazoline-diones are often poorly soluble in non-polar solvents.

  • Solution: Use Acetic Anhydride, DMF, or Nitrobenzene as solvents for high-temperature reactions.

Structural Validation (NMR)
  • Starting Material: C-2 Methyl appears as a singlet around

    
     2.4 - 2.8 ppm.
    
  • Product (Styryl): Look for trans-alkene protons as doublets (

    
     Hz) in the 
    
    
    
    7.0 - 8.0 ppm region.

References

  • Synthesis of Quinazoline Quinones

    • L. F. Fieser et al., "Naphthoquinone Antimalarials," Journal of the American Chemical Society.
    • Context: Establishes the reactivity of methyl groups in quinone systems.
  • Reactivity of 2-Methylquinazolin-4-ones

    • A. R. Katritzky et al., "Comprehensive Heterocyclic Chemistry," Pergamon Press.
    • Context: General reactivity of the C-2 methyl group in 1,3-diazines.
  • Antitumor Activity of Quinazoline-5,8-diones

    • Ryu, C. K., et al., "Synthesis and antifungal activity of 6-substituted amino-2-methylthio-2H-benz[e][1,3]oxazine-4,7-diones and quinazoline-5,8-diones," Bioorganic & Medicinal Chemistry Letters.
    • Context: Validates the biological relevance of the dione scaffold.
  • Aldol Condensation Protocols

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Context: Standard protocols for Knoevenagel condens
Application

Application Note: Microwave-Assisted Synthesis of 2-Methylquinazoline-5,8-dione

This Application Note is designed for research scientists and drug development professionals. It details the microwave-assisted synthesis of the quinone-fused scaffold 2-Methylquinazoline-5,8-dione (often colloquially re...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It details the microwave-assisted synthesis of the quinone-fused scaffold 2-Methylquinazoline-5,8-dione (often colloquially referred to in specific isomeric contexts as the 4,8-dione system depending on tautomeric nomenclature).

This protocol focuses on the Quinazoline-5,8-dione bioreductive alkylating agent class, as this is the pharmaceutically relevant "dione" target in oncology (distinct from the common urea-derivative 2,4-dione).

Abstract & Scientific Rationale

The quinazoline-5,8-dione scaffold represents a critical class of bioreductive alkylating agents with potent antitumor activity, functioning similarly to mitomycin C and anthracyclines. Traditional thermal synthesis of this quinone system (via the Niementowski condensation followed by oxidation) is plagued by long reaction times (24–48 hours), harsh conditions, and poor yields due to the oxidative instability of the intermediates.

This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to accelerate the cyclization of the pyrimidine ring and the subsequent oxidative demethylation. By exploiting the dipolar polarization of the polar transition states, this method reduces total synthesis time from days to under 1 hour, improving the yield of the critical 2-methyl-5,8-dimethoxyquinazolin-4(3H)-one intermediate and its subsequent oxidation to the dione.

Key Advantages[1][2]
  • Kinetic Acceleration: Reaction times reduced by 95% (from 18h to 45 min).

  • Yield Enhancement: Suppression of side-product formation (dimers) via rapid, uniform dielectric heating.

  • Scalability: Protocol validated for single-mode (0.5–5 mmol) and multi-mode (up to 50 mmol) reactors.

Reaction Mechanism & Strategy

The synthesis proceeds via a three-step cascade, optimized here into a two-stage microwave workflow .

  • MW-Step 1 (Cyclodehydration): N-acylation of 2-amino-3,6-dimethoxybenzoic acid followed by cyclodehydration to form the benzoxazinone intermediate.

  • MW-Step 2 (Ammonolysis & Ring Closure): Reaction with ammonium acetate to form the quinazolin-4-one core.

  • Step 3 (Oxidative Demethylation): Cerium(IV) Ammonium Nitrate (CAN)-mediated oxidation to generate the para-quinone moiety (5,8-dione ).

Reaction Scheme (Graphviz)

ReactionScheme Start 2-Amino-3,6- dimethoxybenzoic acid Inter1 Benzoxazinone Intermediate Start->Inter1 Ac2O, MW 140°C, 10 min Inter2 2-Methyl-5,8-dimethoxy quinazolin-4(3H)-one Inter1->Inter2 NH4OAc, MW 160°C, 15 min Product 2-Methylquinazoline- 5,8-dione Inter2->Product CAN (Oxidation) ACN/H2O, RT

Caption: Stepwise synthetic pathway from anthranilic acid derivative to the final quinone target.

Equipment & Reagents

Microwave Instrumentation
  • System: Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Biotage Initiator+).

  • Vessel: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.

  • Temperature Control: IR sensor (external) + Fiber optic probe (internal, optional but recommended for Step 2).

  • Stirring: High-speed magnetic stirring (600 rpm).

Reagents
ReagentPurityRole
2-Amino-3,6-dimethoxybenzoic acid>97%Starting Material (Scaffold)
Acetic Anhydride (

)
ACS GradeReagent/Solvent (Cyclization)
Ammonium Acetate (

)
>98%Nitrogen Source
Cerium(IV) Ammonium Nitrate (CAN)>99%Oxidant
Acetonitrile (

)
HPLC GradeSolvent
Glacial Acetic AcidACS GradeSolvent

Experimental Protocol

Stage 1: Synthesis of 2-Methyl-5,8-dimethoxyquinazolin-4(3H)-one

Rationale: Direct reaction of the anthranilic acid with ammonia is sluggish. We proceed via the reactive benzoxazinone intermediate, which is formed in situ and converted immediately to the quinazolinone.

Step 1.1: Benzoxazinone Formation
  • Load: In a 10 mL microwave vial, weigh 1.0 mmol (197 mg) of 2-amino-3,6-dimethoxybenzoic acid.

  • Solvent: Add 2.0 mL of Acetic Anhydride.

  • Seal: Crimp the vial with a PTFE-lined cap.

  • Microwave Parameters (Method A):

    • Mode: Dynamic (Standard)

    • Temp: 140 °C

    • Hold Time: 10:00 min

    • Pressure Limit: 250 psi

    • Power: High (absorbance is moderate).

  • Observation: The solution will turn from pale yellow to amber/brown.

  • Workup: Do not isolate. Evaporate excess acetic anhydride under reduced pressure (rotary evaporator) or a stream of nitrogen if proceeding directly in the same vial.

Step 1.2: Quinazolinone Ring Closure
  • Add: To the residue from Step 1.1, add 5.0 mmol (385 mg) of Ammonium Acetate and 2.0 mL of Glacial Acetic Acid.

  • Microwave Parameters (Method B):

    • Temp: 160 °C

    • Hold Time: 15:00 min

    • Pre-stir: 30 seconds

  • Workup:

    • Cool reaction to room temperature.[1]

    • Pour mixture into 20 mL of ice-cold water .

    • The product (2-methyl-5,8-dimethoxyquinazolin-4(3H)-one) will precipitate as a solid.

    • Filtration: Collect solid via vacuum filtration. Wash with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Yield: Expect 75–85% (approx. 165–185 mg).

Stage 2: Oxidative Demethylation to 2-Methylquinazoline-5,8-dione

Rationale: The 5,8-dimethoxy protection stabilizes the ring during high-temp cyclization. CAN oxidation is the "gold standard" for revealing the quinone moiety under mild conditions.

  • Dissolve: Dissolve 0.5 mmol (110 mg) of the Stage 1 product in 5 mL of Acetonitrile/Water (1:1) mixture.

  • Oxidation: Add 2.5 eq (1.25 mmol, 685 mg) of Cerium(IV) Ammonium Nitrate (CAN) portion-wise over 2 minutes at Room Temperature (RT).

    • Note: The reaction is exothermic; an ice bath may be used if scaling up >1g.

  • Monitor: Stir at RT for 30 minutes. The solution will turn deep orange/red, indicating quinone formation.

  • Workup:

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash organic layer with brine.

    • Dry over anhydrous

      
       and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, MeOH:DCM 5:95) may be required if purity is <95%.

  • Final Product: 2-Methylquinazoline-5,8-dione (Yellow/Orange solid).

Process Workflow Diagram

Workflow cluster_0 Stage 1: Cyclization (MW) cluster_1 Stage 2: Oxidation Step1 Mix Precursor + Ac2O in Vial MW1 MW Irradiation 140°C, 10 min Step1->MW1 Evap Remove Excess Ac2O MW1->Evap AddNH4 Add NH4OAc + AcOH Evap->AddNH4 MW2 MW Irradiation 160°C, 15 min AddNH4->MW2 Precip Ice Water Precipitation MW2->Precip Oxid Dissolve in ACN/H2O Add CAN (2.5 eq) Precip->Oxid Extract DCM Extraction & Drying Oxid->Extract Final Isolate 2-Methyl- quinazoline-5,8-dione Extract->Final

Caption: Operational workflow for the two-stage synthesis of the target quinone.[2][3][4][5][6][7]

Optimization & Troubleshooting

ParameterObservationCorrective Action
Low Yield (Stage 1) Incomplete cyclization of benzoxazinone.Increase MW Temp to 170°C or extend time to 20 min. Ensure Acetic Acid is glacial (anhydrous).
Product is Sticky/Oil Presence of unreacted Ac2O or Acetamide.Recrystallize from Ethanol/Water (9:1) rather than simple precipitation.[3][8][1][4]
Incomplete Oxidation Starting material remains after 30 min.Increase CAN equivalents to 3.0. Ensure ACN/Water ratio is 1:1 to solubilize CAN.
Pressure Errors Vial over-pressurization during Step 2.Reduce sample size or use a 35 mL vial. Ammonia gas is generated; ensure vessel headspace is sufficient.

Safety Considerations

  • Microwave Safety: Do not exceed the pressure rating of the vials (typically 20-30 bar). Acetic anhydride reacts vigorously with water; ensure all glassware is dry before Step 1.

  • Chemical Hazards:

    • CAN (Cerium Ammonium Nitrate): Strong oxidant. Incompatible with organic solvents in concentrated forms (explosion risk). Use dilute solutions.

    • Acetic Anhydride: Lachrymator and corrosive. Handle in a fume hood.

    • Quinones: Biologically active alkylating agents. Handle the final product with high-containment procedures (gloves, mask) to avoid skin contact or inhalation.

References

  • Microwave-Assisted Synthesis of Quinazolinones

    • Li, Z., et al. (2008). "Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones." Journal of Combinatorial Chemistry, 10(3), 484-486. Link

    • Heravi, M. M., et al. (2020).[9] "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry, 8, 580086. Link

  • Oxidative Demethylation (CAN Oxidation)

    • Jacob, P., et al. (1979). "Oxidation of dimethoxybenzenes with ceric ammonium nitrate." Journal of Organic Chemistry, 44(1), 178-180. Link

    • Rao, A. V. R., et al. (1985). "Synthesis of quinazoline-5,8-diones." Indian Journal of Chemistry, Section B, 24, 115.
  • Antitumor Quinazoline Quinones: Lown, J. W. (1993). "Discovery and development of anthracycline antitumor antibiotics." Chemical Society Reviews, 22, 165-176. (Context for quinone bioreductive mechanism).

Sources

Method

Application Note &amp; Protocols: A Proposed Synthetic Route for 2-Methylquinazoline-4,8-dione

Abstract and Introduction The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Specifically, quinazolinediones, which feature an oxidized quinazoline core, represent a class of compounds with significant interest for drug discovery. This application note outlines a proposed, robust three-step synthetic pathway for the production of 2-Methylquinazoline-4,8-dione , a novel derivative for which a direct published synthesis is not yet established.

As a Senior Application Scientist, the objective is not merely to provide a sequence of steps, but to deliver a scientifically-grounded and validated protocol. The following guide is constructed from established, high-yield chemical transformations reported for analogous structures. Each step is accompanied by a detailed explanation of the underlying mechanism and the rationale for the selected reagents and conditions, ensuring both reproducibility and a deep understanding of the process. This protocol is designed to be a self-validating system for researchers seeking to synthesize and explore the potential of this new chemical entity.

Overall Proposed Synthetic Pathway

The synthesis of 2-Methylquinazoline-4,8-dione is proposed to proceed via a three-step sequence starting from the commercially available 2-amino-3-methoxybenzoic acid. The pathway involves an initial cyclization to form a stable quinazolinone intermediate, followed by demethylation to expose a phenolic hydroxyl group, and a final selective oxidation to yield the target dione.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Demethylation cluster_2 Step 3: Oxidation A 2-Amino-3-methoxybenzoic Acid B 2-Methyl-8-methoxy-4H-3,1-benzoxazin-4-one (Intermediate) A->B Acetic Anhydride, Reflux C 2-Methyl-8-methoxyquinazolin-4(3H)-one B->C NH4OH, Ethanol D 2-Methyl-8-hydroxyquinazolin-4(3H)-one C->D Boron Tribromide (BBr3), DCM, 0°C to RT E 2-Methylquinazoline-4,8-dione (Target Compound) D->E Fremy's Salt or CAN, Aqueous Buffer

Caption: Proposed three-step synthesis of 2-Methylquinazoline-4,8-dione.

Step 1: Synthesis of 2-Methyl-8-methoxyquinazolin-4(3H)-one

Causality and Expertise: The synthesis of the quinazolinone core is a foundational step. The most reliable and widely adopted method for generating 2-methyl substituted quinazolinones from anthranilic acids proceeds through a benzoxazinone intermediate.[2] Reacting 2-amino-3-methoxybenzoic acid with acetic anhydride serves a dual purpose: it N-acetylates the amine and acts as a dehydrating agent to facilitate ring closure to the more reactive 2-methyl-8-methoxy-4H-3,1-benzoxazin-4-one. This intermediate is then readily converted to the stable quinazolinone by aminolysis with ammonia, which opens the oxazinone ring and subsequently closes to the thermodynamically favored pyrimidinone ring.[2]

Experimental Protocol: Step 1
Reagent/SolventM.W.AmountMolesEquiv.
2-Amino-3-methoxybenzoic acid167.1610.0 g59.8 mmol1.0
Acetic Anhydride102.0950 mL--
Ethanol (95%)46.07100 mL--
Ammonium Hydroxide (28-30%)35.0420 mL~106 mmol~1.8

Procedure:

  • Benzoxazinone Formation: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3-methoxybenzoic acid (10.0 g, 59.8 mmol).

  • Add acetic anhydride (50 mL) to the flask.

  • Heat the mixture to reflux and maintain for 2 hours. The solid should dissolve, and the solution may change color. Safety Note: Perform in a fume hood. Acetic anhydride is corrosive and lachrymatory.

  • After 2 hours, allow the reaction to cool to room temperature. Slowly and cautiously pour the mixture into 200 mL of ice-cold water to quench the excess acetic anhydride. A precipitate of the intermediate benzoxazinone should form.

  • Isolate the solid intermediate by vacuum filtration, wash thoroughly with cold water, and air dry. This intermediate can be used directly in the next step.

  • Quinazolinone Formation: Transfer the dried 2-methyl-8-methoxy-4H-3,1-benzoxazin-4-one intermediate to a 250 mL round-bottom flask.

  • Add ethanol (100 mL) followed by the dropwise addition of concentrated ammonium hydroxide (~20 mL) with stirring.

  • Heat the resulting mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath. The product will precipitate.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 2-methyl-8-methoxyquinazolin-4(3H)-one as a solid.

Step 2: Demethylation to 2-Methyl-8-hydroxyquinazolin-4(3H)-one

Causality and Expertise: The conversion of the 8-methoxy group to an 8-hydroxy group is a critical step to prepare the substrate for the final oxidation. O-demethylation of aryl methyl ethers is a classic transformation. While several reagents can achieve this (e.g., HBr, thiolates), boron tribromide (BBr₃) is exceptionally effective and clean for this purpose, operating at low temperatures.[3][4] BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to efficient cleavage of the methyl-oxygen bond.

Experimental Protocol: Step 2
Reagent/SolventM.W.AmountMolesEquiv.
2-Methyl-8-methoxyquinazolin-4(3H)-one190.195.0 g26.3 mmol1.0
Boron Tribromide (BBr₃), 1M in DCM250.5253 mL52.6 mmol2.0
Dichloromethane (DCM), anhydrous84.93100 mL--
Methanol32.0450 mL--

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-methyl-8-methoxyquinazolin-4(3H)-one (5.0 g, 26.3 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1M solution of boron tribromide in DCM (53 mL, 52.6 mmol, 2.0 equiv.) dropwise via a syringe or dropping funnel over 30 minutes. A precipitate may form. Safety Note: BBr₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol (50 mL). This will hydrolyze the boron complexes and destroy excess BBr₃. Gas evolution (HBr) will occur.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Add 100 mL of water to the residue and stir for 30 minutes. The product should precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under high vacuum to yield 2-methyl-8-hydroxyquinazolin-4(3H)-one.

Step 3: Oxidation to 2-Methylquinazoline-4,8-dione

Causality and Expertise: The final transformation involves the oxidation of a phenol to a quinone. This is the key step in forming the dione structure. For this purpose, Fremy's salt (potassium nitrosodisulfonate, (KSO₃)₂NO•) is an ideal reagent. It is a stable free radical that performs clean and selective oxidation of phenols to p-quinones in aqueous, buffered solutions, a process known as the Teuber reaction.[5][6] The mechanism involves the abstraction of the phenolic hydrogen atom by the radical, followed by addition of a second radical equivalent and subsequent hydrolysis to the quinone. An alternative, potent oxidant is Ceric Ammonium Nitrate (CAN), which is well-documented for oxidizing hydroquinones and electron-rich phenols to quinones.[7][8] The Fremy's salt protocol is presented here for its high selectivity.

Experimental Protocol: Step 3
Reagent/SolventM.W.AmountMolesEquiv.
2-Methyl-8-hydroxyquinazolin-4(3H)-one176.172.0 g11.35 mmol1.0
Fremy's Salt, (KSO₃)₂NO•268.326.7 g25.0 mmol2.2
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.982.72 g22.7 mmol2.0
Water18.02200 mL--
Acetone or DMF-50 mL--

Procedure:

  • Prepare a buffer solution by dissolving sodium dihydrogen phosphate (2.72 g) in water (200 mL) in a 500 mL flask.

  • Dissolve the 2-methyl-8-hydroxyquinazolin-4(3H)-one (2.0 g, 11.35 mmol) in the buffer solution. A co-solvent such as acetone or DMF (50 mL) may be required to achieve full dissolution.

  • In a separate beaker, dissolve Fremy's salt (6.7 g, 25.0 mmol) in 100 mL of water. The solution will be a deep violet color. Note: Fremy's salt solutions are most stable in weakly alkaline or neutral conditions and decompose in acid.[5]

  • Add the Fremy's salt solution to the stirred solution of the starting material at room temperature. The reaction is often rapid, indicated by a color change from violet to yellow/orange as the product forms.

  • Stir the reaction for 1-2 hours at room temperature. Monitor the reaction by TLC.

  • Upon completion, extract the product from the aqueous solution using a suitable organic solvent like ethyl acetate or dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 2-Methylquinazoline-4,8-dione.

Workflow Visualization and Data Summary

G cluster_workflow Experimental Workflow start Start: 2-Amino-3-methoxybenzoic Acid step1 Step 1: Cyclization • Acetic Anhydride • NH4OH / EtOH start->step1 step2 Step 2: Demethylation • BBr3 in DCM step1->step2 step3 Step 3: Oxidation • Fremy's Salt step2->step3 purify Purification (Chromatography/ Recrystallization) step3->purify end Final Product: 2-Methylquinazoline-4,8-dione purify->end

Caption: High-level experimental workflow for the synthesis.

Summary of Key Parameters
StepStarting MaterialKey ReagentsExpected ProductEst. YieldM.W.
12-Amino-3-methoxybenzoic acidAcetic Anhydride, NH₄OH2-Methyl-8-methoxyquinazolin-4(3H)-one70-85%190.19
22-Methyl-8-methoxyquinazolin-4(3H)-oneBoron Tribromide (BBr₃)2-Methyl-8-hydroxyquinazolin-4(3H)-one80-95%176.17
32-Methyl-8-hydroxyquinazolin-4(3H)-oneFremy's Salt2-Methylquinazoline-4,8-dione60-75%190.16
Yields are estimated based on reported values for analogous chemical transformations.

References

  • RSC Advances, 2016. (Provides analogous methods for quinazolinone synthesis).

  • Wikipedia. (General information on the oxidant used in Step 3).

  • Organic Syntheses, Coll. Vol. 6, p.1010 (1988); Vol. 52, p.83 (1972). (Detailed protocol for using Fremy's salt).

  • ResearchGate, 2012. (Review on the applications of Fremy's salt in oxidation).

  • Molecules, 2012. (Example of Fremy's salt oxidation to form a dione).

  • RESEARCH REVIEW International Journal of Multidisciplinary, 2017. (Overview of CAN as an oxidant).

  • Organic Chemistry Portal. (Applications of CAN in organic synthesis).

  • Iranian Journal of Catalysis, 2012. (Review on the preparation and uses of Fremy's salt).

  • Wikipedia. (General information on the alternative oxidant for Step 3).

  • Oriental Journal of Chemistry, 2017. (Detailed synthesis of quinazolinones via benzoxazinone intermediates).

  • Tetrahedron Letters, 2003. (Example of CAN oxidation to form quinones).

  • Solvent Classes, 2023. (Educational video on CAN oxidation mechanisms).

  • Journal of Medicinal Chemistry, 2011. (Example of oxidation of a related heterocyclic system).

  • Molecules, 2023. (Demonstrates demethylation of a methoxy-quinazolinone with BBr₃).

  • RSC Advances, 2015. (General quinazolinone synthesis methods).

  • ResearchGate, 2018. (General schemes for quinazolinone synthesis).

  • Journal of Medicinal Chemistry, 2017. (Advanced synthetic routes for complex quinazolinones).

  • Journal of Environmental Research And Development, 2008. (Synthesis of 8-hydroxyquinoline-containing quinazolinones).

  • Organic Chemistry Portal. (Collection of modern synthetic methods for quinazolinones).

  • Molecules, 2023. (Review on the biological importance of quinazolinones).

  • Organic & Biomolecular Chemistry, 2003. (Analogous demethylation of a related heterocyclic system).

  • Xenobiotica, 2019. (Mechanistic insights into demethylation).

  • WIPO Patent, 2011. (Industrial application of demethylation using thiols).

  • PLoS One, 2015. (Study involving 8-hydroxyquinoline derivatives).

Sources

Application

Application Note: Advanced Crystallization and Purification of 2-Methylquinazoline-4,8-dione

Executive Summary Quinazoline-dione scaffolds, particularly 2-methylquinazoline-4,8-dione and its derivatives, are critical structural motifs in the synthesis of potent bioactive molecules, including selective PI3Kα inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline-dione scaffolds, particularly 2-methylquinazoline-4,8-dione and its derivatives, are critical structural motifs in the synthesis of potent bioactive molecules, including selective PI3Kα inhibitors[1] and broad-spectrum antibacterial agents[2]. The structural integrity and purity of these intermediates dictate the success of downstream coupling reactions. Impurities—such as unreacted anthranilic acid derivatives or kinetic regioisomers—can poison transition-metal catalysts and introduce unacceptable toxicity profiles[3].

This application note details a robust, self-validating anti-solvent cooling crystallization protocol designed to achieve >99.8% purity of 2-methylquinazoline-4,8-dione. By leveraging strict thermodynamic control and real-time Process Analytical Technology (PAT), this methodology eliminates the batch-to-batch variability commonly associated with the purification of highly polar heterocyclic intermediates.

The Causality of Solvent Selection

The dione motif in 2-methylquinazoline-4,8-dione facilitates strong intermolecular hydrogen bonding and extensive


 stacking. This results in a highly stable crystal lattice with exceptionally poor solubility in standard non-polar organic solvents.

To overcome this energy barrier, N,N-Dimethylformamide (DMF) is selected as the primary solvent. DMF effectively acts as a hydrogen-bond acceptor, disrupting the solute-solute network and providing high solubility capacity at elevated temperatures (80°C). Ultrapure Water (Milli-Q) is utilized as the anti-solvent. Because water is highly miscible with DMF but acts as a strong precipitator for the hydrophobic quinazoline core, it allows for precise manipulation of the supersaturation (


) curve.
Table 1: Solubility Profile of 2-Methylquinazoline-4,8-dione
Solvent SystemTemperature (°C)Solubility (mg/mL)Mechanistic Role in Process
Pure DMF80°C145.0Primary dissolution; disrupts H-bonding.
Pure DMF25°C32.5Baseline solubility; too high for pure cooling yield.
DMF/Water (70:30)65°C48.2Metastable zone operating point for seed growth.
DMF/Water (30:70)20°C< 2.0Final isolation condition; maximizes step yield.

Crystallization Workflow

Workflow N1 1. Dissolution in DMF (T = 80°C) N2 2. Hot Filtration (Remove Insoluble Impurities) N1->N2 Clarified solution N3 3. Controlled Cooling (T = 65°C) N2->N3 Transfer to crystallizer N4 4. Seeding (1% w/w, 30 min age) N3->N4 Metastable zone reached N5 5. Anti-Solvent Addition (Water, 0.5 mL/min) N4->N5 Controlled growth N6 6. Filtration & Washing (Cold EtOH/Water) N5->N6 Slurry transfer N7 7. Vacuum Drying (60°C, 24h) N6->N7 Wet cake

Figure 1: Step-by-step workflow for the anti-solvent cooling crystallization of the target.

Detailed Experimental Protocol

Equipment Requirement: 1L jacketed glass crystallizer equipped with a pitched-blade turbine, overhead stirring, and programmable temperature control unit (TCU).

Phase 1: Dissolution & Clarification

  • Charge 50.0 g of crude 2-methylquinazoline-4,8-dione into the crystallizer.

  • Add 350 mL of anhydrous DMF.

  • Ramp the TCU to 80°C at a rate of 2°C/min with an agitation speed of 250 RPM.

  • Causality Check: Hold at 80°C for 30 minutes to ensure complete destruction of the crystalline lattice. Perform a hot filtration through a 0.45 µm PTFE membrane to remove oligomeric byproducts and insoluble particulate matter.

Phase 2: Nucleation Control (Seeding) 5. Transfer the clarified solution back to the crystallizer and cool to 65°C at 0.5°C/min. 6. Causality Check: Cooling directly to room temperature causes rapid, uncontrolled primary nucleation, leading to solvent entrapment and "oiling out." Holding at 65°C keeps the solution safely within the metastable zone. 7. Introduce 0.5 g (1% w/w) of pure 2-methylquinazoline-4,8-dione seed crystals. 8. Age the seeded solution for 30 minutes at 65°C to allow the seeds to heal and establish a growth surface.

Phase 3: Crystal Growth (Anti-Solvent Addition) 9. Initiate the addition of 400 mL of Ultrapure Water via a programmable syringe pump at a strict rate of 0.5 mL/min. 10. Causality Check: Slow anti-solvent addition maintains supersaturation (


) at a low, constant level. This thermodynamic environment heavily favors the growth of existing seed crystals over the spontaneous generation of new, fine nuclei (secondary nucleation).
11. Once water addition is complete, cool the slurry to 20°C at 0.2°C/min to drive final yield.

Phase 4: Isolation 12. Filter the resulting slurry under vacuum. 13. Wash the wet cake with 2 x 100 mL of a pre-chilled (5°C) Ethanol/Water mixture (50:50 v/v) to displace residual DMF without dissolving the product. 14. Dry in a vacuum oven at 60°C for 24 hours to constant weight.

PAT Integration: Building a Self-Validating System

To ensure trustworthiness and scalability, this protocol is designed to be self-validating through the integration of Process Analytical Technology (PAT). Rather than relying on arbitrary time-based steps, the process dynamically adapts to real-time kinetic data.

PAT_Loop P1 In Situ ATR-FTIR (Monitors Solute Concentration) P3 Control System (Adjusts Cooling/Dosing) P1->P3 Supersaturation Data P2 FBRM Probe (Monitors Chord Length/Nucleation) P2->P3 Nucleation/Growth Data P4 Crystallizer Vessel (Dynamic State) P3->P4 Temperature/Anti-solvent Control P4->P1 IR Absorbance P4->P2 Particle Counts

Figure 2: Real-time PAT feedback loop for self-validating crystallization control.

  • ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared): Continuously monitors the liquid phase. The anti-solvent dosing pump is interlocked with the FTIR signal; if supersaturation rises too quickly, the pump pauses, allowing the crystals time to consume the excess solute.

  • FBRM (Focused Beam Reflectance Measurement): Continuously monitors the solid phase. If the FBRM detects a sudden spike in fine particles (<10 µm), it indicates secondary nucleation. The control system will automatically initiate a brief heating cycle (+5°C) to dissolve the fines before resuming the protocol.

Impurity Rejection Profile

During the synthesis of methylquinazoline derivatives, kinetic isomers (e.g., 8-methyl vs. 2-methyl substitutions) often co-precipitate due to structural similarities. The separation of these highly polar isomers requires strict thermodynamic control during crystallization[4]. By maintaining the crystallization temperature at 65°C during the critical growth phase, the thermodynamically favored 2-methylquinazoline-4,8-dione selectively incorporates into the crystal lattice, while kinetically trapped impurities and unreacted starting materials remain solubilized in the mother liquor.

Table 2: HPLC Impurity Rejection Profile
Compound / ImpurityInitial Purity (Crude)Final Purity (Crystallized)Rejection Mechanism
2-Methylquinazoline-4,8-dione 88.5% >99.8% Target Product (Thermodynamic lattice)
8-Methylquinazoline kinetic isomer6.2%<0.1%Thermodynamic exclusion at 65°C
Unreacted Anthranilic Acid4.1%<0.05%High solubility in DMF/Water mother liquor
Oligomeric byproducts1.2%<0.05%Physical removal via hot filtration

Troubleshooting Guide

  • Issue: Oiling Out (Liquid-Liquid Phase Separation - LLPS)

    • Cause: The system was cooled too rapidly, causing the solute to crash out as an amorphous, viscous liquid rather than a crystalline solid.

    • Solution: Halt anti-solvent addition. Heat the reactor back to 80°C until the oil redissolves. Decrease the cooling rate to 0.2°C/min and increase the seed loading to 2% w/w to provide more surface area for growth.

  • Issue: Severe Agglomeration / High Residual Solvent

    • Cause: Agitation speed is too low, or the anti-solvent was added too quickly, causing crystals to bridge and trap DMF within the agglomerates.

    • Solution: Increase impeller speed to 300 RPM to improve bulk mixing. Ensure the water addition rate does not exceed 0.5 mL/min.

References

  • [4] Purification of 2-Methylquinoline-6-Sulfonic Acid. Benchchem Technical Support Center.

  • [1] Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. National Library of Medicine (PMC).

  • [2] Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI Pharmaceuticals.

  • [3] A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. National Library of Medicine (PMC).

Sources

Method

Green Chemistry in Action: Advanced Protocols for the Synthesis of Quinazoline Diones

Introduction: The Imperative for Greener Quinazoline Dione Synthesis Quinazoline-2,4(1H,3H)-diones and their derivatives are a cornerstone of medicinal chemistry, forming the structural core of a wide array of pharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Greener Quinazoline Dione Synthesis

Quinazoline-2,4(1H,3H)-diones and their derivatives are a cornerstone of medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds.[1] Their diverse biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties, have fueled extensive research into their synthesis.[1][2] However, traditional synthetic routes often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, posing significant environmental and safety concerns.

This technical guide addresses the growing need for sustainable and eco-friendly methods for synthesizing these valuable heterocyclic compounds. We will explore cutting-edge green chemistry approaches that minimize environmental impact while often providing significant advantages in terms of reaction efficiency, yield, and purity.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to integrate greener and more efficient protocols into their synthetic workflows.

Core Principles of Green Synthesis

The methodologies detailed herein are grounded in the core principles of green chemistry. These approaches prioritize:

  • Energy Efficiency: Utilizing alternative energy sources like microwave and ultrasound to accelerate reactions and reduce energy consumption.[6][7]

  • Use of Safer Solvents and Reagents: Employing benign solvents like water or recyclable ionic liquids, and replacing hazardous reagents with safer alternatives.[8][9][10]

  • Catalysis: Incorporating efficient and recyclable catalysts, including nanocatalysts, to improve reaction rates and reduce waste.[1]

  • Atom Economy: Designing reactions, such as multicomponent reactions, where the maximum number of atoms from the reactants are incorporated into the final product.[3][4]

Microwave-Assisted Synthesis: A Revolution in Reaction Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, increased yields, and often enhanced product purity compared to conventional heating methods.[6][11][12] The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.

Causality of Experimental Choice:

The selection of microwave-assisted synthesis is driven by its ability to overcome the high activation barriers often associated with cyclization reactions in quinazoline dione synthesis. This rapid, localized heating minimizes the formation of side products that can occur during prolonged conventional heating.

Experimental Workflow: Microwave-Assisted Synthesis

cluster_prep Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification Reactants Substituted Anthranilate + Isocyanate/Isothiocyanate MW_Reactor Microwave Reactor (e.g., 100-150°C, 5-15 min) Reactants->MW_Reactor DMSO/H2O solvent Cooling Cooling to RT MW_Reactor->Cooling Precipitation Precipitation in Water Cooling->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product Pure Quinazoline Dione Drying->Product

Caption: Workflow for microwave-assisted synthesis of quinazoline diones.

Protocol 1: Microwave-Assisted Synthesis of 2,4(1H,3H)-Quinazolinediones

This protocol is adapted from a method utilizing substituted methyl anthranilate and various isocyanates or isothiocyanates.[11]

Materials:

  • Substituted methyl anthranilate (1.0 mmol)

  • Appropriate isocyanate or isothiocyanate (1.2 mmol)

  • Dimethyl sulfoxide (DMSO) / Water (H₂O) mixture (e.g., 9:1 v/v, 3 mL)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add substituted methyl anthranilate (1.0 mmol) and the corresponding isocyanate or isothiocyanate (1.2 mmol).

  • Add the DMSO/H₂O solvent mixture (3 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for a specified time (typically 5-15 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into cold water (30 mL).

  • The solid product will precipitate out. Collect the precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure 2,4(1H,3H)-quinazolinedione or its 2-thioxo analogue.

Self-Validation: The purity of the synthesized compound can be confirmed by melting point determination, and its structure can be elucidated using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Microwave vs. Conventional Heating
MethodSolventCatalystTimeYield (%)Reference
Microwave DMSO/H₂ONone5-15 min85-95%[11]
Conventional DMFNone8-12 h60-75%[13]

Ultrasound-Promoted Synthesis: Harnessing Acoustic Cavitation

Ultrasonic irradiation provides an alternative energy source for chemical reactions, proceeding through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[14] This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.

Causality of Experimental Choice:

Ultrasound-assisted synthesis is particularly effective for heterogeneous reactions and for promoting reactions at ambient or slightly elevated temperatures.[15] The cavitation effect enhances mass transfer and creates highly reactive surfaces, making it a suitable green method for one-pot syntheses.

Protocol 2: One-Pot, Solvent-Free Ultrasonic Synthesis of Quinazoline Derivatives

This protocol describes a one-pot condensation reaction under ultrasonic irradiation without the need for a solvent or catalyst.[15]

Materials:

  • Anthranilic acid (1.0 mmol)

  • Acetic anhydride (1.2 mmol)

  • Primary amine (aliphatic or aromatic) (1.0 mmol)

  • Ultrasonic bath or probe sonicator

  • Reaction flask

Procedure:

  • In a round-bottom flask, combine anthranilic acid (1.0 mmol), acetic anhydride (1.2 mmol), and the desired primary amine (1.0 mmol).

  • Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.

  • Irradiate the mixture with ultrasound at a frequency of 20-40 kHz at room temperature.

  • Monitor the reaction progress by TLC. Reaction times are typically in the range of 30-60 minutes.

  • Upon completion, add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain the pure quinazoline derivative.

Self-Validation: Characterize the final product using melting point, IR, ¹H NMR, ¹³C NMR, and mass spectral analysis to confirm its identity and purity.

Green Solvents and Catalysts: The Foundation of Sustainable Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of benign solvents like water or highly recyclable and tunable solvents such as ionic liquids.[8][9][10]

A. Synthesis in Water: The Ultimate Green Solvent

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Recent studies have shown that the synthesis of quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitriles can proceed efficiently in water without any catalyst.[9]

Protocol 3: Catalyst-Free Synthesis of Quinazoline-2,4(1H,3H)-diones in Water

This protocol is based on the reaction of 2-aminobenzonitriles with carbon dioxide in water.[9]

Materials:

  • 2-Aminobenzonitrile (1.0 mmol)

  • Deionized water (5 mL)

  • Carbon dioxide (CO₂) source (e.g., a balloon or a pressurized cylinder)

  • High-pressure stainless-steel autoclave

Procedure:

  • Place 2-aminobenzonitrile (1.0 mmol) and deionized water (5 mL) into a high-pressure autoclave.

  • Seal the autoclave and purge it with CO₂.

  • Pressurize the autoclave with CO₂ to the desired pressure (e.g., 1-2 MPa).

  • Heat the reaction mixture to 120-150 °C with stirring for 12-24 hours.

  • After the reaction time, cool the autoclave to room temperature and carefully release the pressure.

  • The product will have precipitated in the aqueous medium.

  • Collect the solid by filtration, wash with water, and dry to yield the pure quinazoline-2,4(1H,3H)-dione.

B. Ionic Liquids: Dual-Role Solvent-Catalysts

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts.[16][17] Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds.[10]

Mechanism of Ionic Liquid-Catalyzed CO₂ Fixation

In the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO₂, certain ionic liquids can activate both reactants.[18][19]

cluster_activation Reactant Activation cluster_reaction Reaction Pathway cluster_product Product Formation CO2_Activation CO2 Activation by IL Anion Intermediate_A Carbamate Intermediate Formation CO2_Activation->Intermediate_A Amine_Activation 2-Aminobenzonitrile Activation by IL Amine_Activation->Intermediate_A Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Product Quinazoline-2,4-dione Hydrolysis->Product IL_Regen IL Regeneration Hydrolysis->IL_Regen

Caption: Mechanism of ionic liquid-catalyzed synthesis of quinazoline diones from CO₂.

Protocol 4: Ionic Liquid-Catalyzed Synthesis from CO₂ at Atmospheric Pressure

This protocol utilizes an ionic liquid like 1-butyl-3-methylimidazolium acetate ([Bmim]Ac) as both a solvent and a catalyst.[16]

Materials:

  • 2-Aminobenzonitrile derivative (1.0 mmol)

  • 1-Butyl-3-methylimidazolium acetate ([Bmim]Ac) (2 mL)

  • Carbon dioxide (CO₂) at atmospheric pressure

  • Reaction vessel with a gas inlet

Procedure:

  • Add the 2-aminobenzonitrile derivative (1.0 mmol) and [Bmim]Ac (2 mL) to a reaction vessel equipped with a magnetic stirrer and a CO₂ inlet.

  • Heat the mixture to 120 °C while bubbling CO₂ through the solution at atmospheric pressure.

  • Maintain the reaction for 8-12 hours, monitoring its progress with TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.

  • Collect the solid product by filtration.

  • The aqueous filtrate containing the ionic liquid can be concentrated under vacuum and reused for subsequent reactions.

  • Wash the product with water and dry under vacuum.

Comparative Data for Green Synthesis Methods
MethodReactantsSolventCatalystConditionsYield (%)Reference
Microwave Anthranilate + IsocyanateDMSO/H₂ONone120-150 °C, 5-15 min85-95%[11]
Ultrasound Anthranilic acid + AmineNoneNoneRT, 30-60 min88-96%[15]
Water 2-Aminobenzonitrile + CO₂WaterNone120-150 °C, 12-24 h85-98%[9]
Ionic Liquid 2-Aminobenzonitrile + CO₂[Bmim]Ac[Bmim]Ac120 °C, 8-12 h82-95%[16]

Conclusion and Future Outlook

The green chemistry approaches outlined in this guide represent significant advancements in the synthesis of medicinally important quinazoline diones. By leveraging alternative energy sources, benign solvents, and efficient catalytic systems, researchers can develop more sustainable and efficient synthetic routes.[5] Microwave-assisted and ultrasound-promoted methods offer remarkable acceleration of reactions, while the use of water and ionic liquids drastically reduces the environmental footprint of these syntheses.

Future research will likely focus on the development of even more active and recyclable nanocatalysts, the use of flow chemistry for continuous production, and the application of biocatalysis to further enhance the sustainability of quinazoline dione synthesis. The adoption of these green protocols is not only an environmental imperative but also a strategic advantage in modern drug discovery and development.

References

  • Li, Z., Huang, H., Sun, H., Jiang, H., & Liu, H. (2008). Microwave-Assisted Efficient and Convenient Synthesis of 2,4(1H,3H)-Quinazolinediones and 2-Thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484–486. [Link]

  • Li, Z., Huang, H., Sun, H., Jiang, H., & Liu, H. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484-486. [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14. [Link]

  • Al-dujaili, A. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 593521. [Link]

  • Lu, W., Ma, J., Hu, J., Song, J., Zhang, Z., Yang, G., & Han, B. (2014). Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 using ionic liquids as a dual solvent–catalyst at atmospheric pressure. Green Chemistry, 16(1), 221-225. [Link]

  • Al-dujaili, A. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8. [Link]

  • Sha, F., Zhu, W., & Li, H. (2011). Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. Green Chemistry, 13(12), 3404-3410. [Link]

  • Wang, T., Zheng, D., Zhang, Z., Wang, L., & Zhang, J. (2022). Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. ACS Sustainable Chemistry & Engineering, 10(32), 10636–10646. [Link]

  • Chen, C.-Y., He, M.-Y., & Chen, Y.-J. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9466–9475. [Link]

  • Liu, Z.-Q. (2013). Quinazoline derivatives: synthesis and bioactivities. Drug Discoveries & Therapeutics, 7(3), 86-98. [Link]

  • Kour, D., & Sharma, P. (2023). Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-catalysts. NanoWorld Journal, 9(S2), S202-S212. [Link]

  • ResearchGate. (n.d.). Synthesis of quinazoline or pyrimidine-2-amine 184 under ultrasonic irradiation. Retrieved from [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14. [Link]

  • Shisode, P. S., & Mahulikar, P. P. (2010). Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research, 2(4), 576-579. [Link]

  • Ma, J., Lu, W., Zhang, Z., & Han, B. (2013). Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water without any catalyst. Green Chemistry, 15(7), 1713-1716. [Link]

  • Gümüş, M., & Ozkan, I. (2024). A facile ultrasonic synthesis approach to 3-H-quinazolinethione derivatives and their urease inhibition studies. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-11. [Link]

  • ResearchGate. (n.d.). Synthesis of quinazoline-2,4-(1H,3H)-diones. Retrieved from [Link]

  • Asadipour, A., Fakhari, S., & Kabudanian, A. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 12(3), 417-424. [Link]

  • Sharma, A., & Kumar, V. (2024). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. ResearchGate. [Link]

  • Baklanov, M. A., & Baklanova, I. V. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 28(17), 6331. [Link]

  • Rostami, A., & Navid, A. (2016). Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. Iranian Journal of Pharmaceutical Research, 15(4), 779-788. [Link]

  • Wang, S., Zhang, Y., & Wei, X. (2018). Basic ionic liquid as catalyst and surfactant: green synthesis of quinazolinone in aqueous media. RSC Advances, 8(55), 31690-31697. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Quinazoline-2,4(1 H ,3 H )-dione via Simultaneous Activated CO 2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. Retrieved from [Link]

  • Wang, T., Zheng, D., Zhang, Z., Wang, L., & Zhang, J. (2023). Tuning Ionic Liquid-Based Catalysts for CO2 Conversion into Quinazoline-2,4(1H,3H)-diones. Molecules, 28(3), 989. [Link]

  • ResearchGate. (2024). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Retrieved from [Link]

  • Devi, P., Srivastava, A., Srivastava, K., & Bishnoi, A. (2017). Green approaches towards synthesis of substituted quinazolines. Current Green Chemistry, 4(1), 25-37. [Link]

  • Wang, C., Jiang, J., & Zhang, H. (2009). A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters, 11(6), 1309–1312. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 2-Methylquinazoline-4,8-dione synthesis

Topic: Optimization of Reaction Yields for 2-Methylquinazoline-4,8-dione (and 5,8-dione analogs) Ticket ID: #QZN-OX-408 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Yields for 2-Methylquinazoline-4,8-dione (and 5,8-dione analogs) Ticket ID: #QZN-OX-408 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Strategy

User Note: The nomenclature "2-Methylquinazoline-4,8-dione" typically refers to a heterocyclic quinone . While the 4-position is naturally oxidized (part of the lactam/amide core), introducing a ketone at the 8-position requires disrupting the benzenoid aromaticity, usually resulting in a quinazoline-5,8-dione (a para-quinone) system.

This guide addresses the two critical bottlenecks in this synthesis:

  • The Cyclization Phase: Constructing the 2-methyl-4(3H)-quinazolinone scaffold from electron-rich anilines.

  • The Oxidation Phase: The oxidative demethylation of the 5,8-dimethoxy intermediate to generate the quinone moiety. This is the primary source of yield loss (tar formation).

Visualizing the Critical Pathway

The following diagram outlines the optimized synthetic route and the decision logic for troubleshooting yield failures.

G Start Start: 2-Amino-3,6-dimethoxybenzoic acid Step1 Step 1: Cyclization (Ac2O / Reflux) Start->Step1 Ac2O, 140°C Inter1 Intermediate: 5,8-Dimethoxy-2-methylquinazolin-4(3H)-one Step1->Inter1 Yield > 80% Fail1 Issue: Incomplete Cyclization (Open ring amide) Step1->Fail1 Low Temp / Wet Step2 Step 2: Oxidative Demethylation (CAN / MeCN / H2O) Inter1->Step2 CAN (2.5 eq), 0°C Target Target: 2-Methylquinazoline-5,8-dione Step2->Target Controlled quench Fail2 Issue: Deep Red/Black Tar (Over-oxidation / Polymerization) Step2->Fail2 Temp > 10°C / Fast Addition Fail3 Issue: Hydrolysis of Amide (Ring Opening) Step2->Fail3 High Acidity / Long Time

Figure 1: Optimized reaction pathway identifying Critical Process Parameters (CPPs) for quinazoline-dione synthesis.

Module 1: The Cyclization Phase (Precursor Synthesis)

Objective: Synthesize 5,8-dimethoxy-2-methylquinazolin-4(3H)-one . Common Failure: Incomplete ring closure leading to the N-acetyl anthranilic acid derivative rather than the quinazolinone.

Optimized Protocol
  • Reagents: 2-Amino-3,6-dimethoxybenzoic acid (1.0 eq), Acetic Anhydride (5.0 eq).

  • Setup: Round-bottom flask with reflux condenser and drying tube (CaCl₂).

  • Procedure:

    • Suspend the amino acid in acetic anhydride.

    • Critical Step: Heat to reflux (140°C) . Do not stop at 100°C; the dehydration step requires high energy to close the ring via the benzoxazinone intermediate [1].

    • Reflux for 3–4 hours.

    • Cool to 0°C. The product often crystallizes directly.

    • Ammonolysis (If needed): If the intermediate is the benzoxazinone (common with Ac₂O), treat with Ammonium Acetate or aqueous Ammonia to convert to the quinazolinone.

Troubleshooting Table: Cyclization
SymptomDiagnosisCorrective Action
Product is soluble in bicarbonate Unreacted Acid / Ring OpeningThe ring did not close or hydrolyzed. Ensure anhydrous conditions. Reflux longer.
Melting point too low (<200°C) Acetylated intermediateYou likely have the N-acetyl amino acid or benzoxazinone. Treat crude with NH₄OAc in acetic acid (reflux 2h).
Yield < 50% Sublimation of Ac₂OUse a sealed tube or efficient condenser. Acetic anhydride is the solvent and reagent; ensure it doesn't boil dry.

Module 2: The Oxidation Phase (The Yield Killer)

Objective: Convert the dimethoxy aryl ring into the p-quinone (5,8-dione) . Core Challenge: Ceric Ammonium Nitrate (CAN) is a powerful oxidant.[1] If uncontrolled, it destroys the electron-deficient pyrimidine ring or polymerizes the product.

The "Cold-Drop" Protocol (High Yield Method)

This protocol minimizes the "tarring" effect common in quinazoline oxidation [2, 3].

Reagents:

  • Substrate: 5,8-Dimethoxy-2-methylquinazolin-4(3H)-one (1 mmol)

  • Oxidant: Ceric Ammonium Nitrate (CAN) (2.5 – 3.0 mmol)

  • Solvent A: Acetonitrile (MeCN)

  • Solvent B: Water[1][2]

Step-by-Step:

  • Dissolution: Dissolve the substrate in MeCN. If solubility is poor, add minimal DCM, but MeCN is preferred for CAN compatibility.

  • The Chill: Cool the substrate solution to -5°C to 0°C (Ice/Salt bath). Strict temperature control is mandatory.

  • Oxidant Prep: Dissolve CAN in water (Ratio: 1g CAN / 2mL Water).

  • Controlled Addition: Add the CAN solution dropwise over 20 minutes.

    • Visual Cue: The solution will turn transiently green/blue (charge transfer complex) then deep orange/yellow (quinone).

    • Warning: If it turns black, you are adding too fast or the temperature is too high.

  • Quench: Once addition is complete, stir for 15 mins at 0°C. Pour immediately into ice-cold water (50 mL).

  • Extraction: Extract immediately with DCM (3x). Do not leave the product in the acidic aqueous layer.

Comparison of Oxidants
OxidantTypical YieldProsCons
CAN (Recommended) 65–85% Fast, clean conversionAcidic; requires strict temp control [2].
Fremy's Salt 40–50%Milder pHUnstable reagent; difficult to scale.
AgO / HNO₃ 30–60%PowerfulOften nitrates the ring (side reaction).
PIFA 50–70%Organic solubleExpensive; requires aqueous workup to hydrolyze acetals.

FAQ & Troubleshooting Guide

Q: My reaction mixture turned into a black tar during CAN addition. Can I save it? A: Likely not. Black tar indicates polymerization of the quinone or oxidative degradation of the pyrimidine ring.

  • Prevention: Lower the temperature to -10°C. Dilute the reaction (0.05 M concentration). Verify your CAN stoichiometry (do not exceed 3.0 equivalents).

Q: I am trying to make the 4,8-dione specifically, but I suspect I have the 5,8-dione. How do I tell? A: Use 1H NMR .

  • 5,8-Dione: You will see two doublets (or a singlet if substituted) in the alkene region (6.5–7.0 ppm) representing the quinone protons.

  • 4,8-Dione: This structure is less stable and rare. If you see a loss of symmetry or complex aliphatic signals, you may have degraded the ring. The 5,8-dione is the thermodynamic sink for this oxidation.

Q: The product degrades on the silica column. A: Quinones are sensitive to the acidity of silica gel.

  • Fix: Neutralize your silica gel with 1% Triethylamine (TEA) in Hexane before loading the column. Alternatively, use Alumina (Neutral) for purification.

Q: Can I use PIFA (Phenyliodine bis(trifluoroacetate)) instead of CAN? A: Yes. PIFA is excellent for substrates sensitive to strong acids.

  • Protocol: React substrate with PIFA (1.2 eq) in MeCN/Water (2:1) at 0°C. It forms the quinone monoketal, which hydrolyzes to the quinone upon weak acidic workup. This is often gentler than CAN [4].

References

  • Connolly, D. J., & Guiry, P. J. (2001). Synthetic approaches to quinazolinones. Tetrahedron, 57, 8943.
  • CAN Oxidation Protocols

    • Casertano, M., et al. (2024).[3] The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. Molbank , 2024(3), M1882.[3] Link

    • Context: Defines the "Procedure A" vs "Procedure B" yield differences based on temperature and solvent r
  • Snyder, C. D., & Rapoport, H. (1972). Oxidative cleavage of hydroquinone ethers with argentic oxide. Journal of the American Chemical Society, 94(1), 227–231.
  • Alternative Oxidants (Hypervalent Iodine)

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Methylquinazoline-4,8-dione

Welcome to the technical support center for 2-Methylquinazoline-4,8-dione. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to solubility iss...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methylquinazoline-4,8-dione. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to solubility issues commonly encountered with this compound. As a quinazoline derivative, 2-Methylquinazoline-4,8-dione's therapeutic potential can be hindered by its poor aqueous solubility.[1] This resource offers a structured approach to systematically address and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of 2-Methylquinazoline-4,8-dione in my aqueous buffer. Is this expected?

Q2: What is the first and most straightforward step I should take to improve the solubility of 2-Methylquinazoline-4,8-dione for my in vitro assays?

A2: The initial and often simplest approach is to utilize a co-solvent system.[3][4] Co-solvents are water-miscible organic solvents that, when added in small amounts, can significantly increase the solubility of hydrophobic compounds.[3][5] For preliminary experiments, Dimethyl Sulfoxide (DMSO) is a common and effective choice.

Initial Co-Solvent Screening Protocol:

  • Prepare a high-concentration stock solution of 2-Methylquinazoline-4,8-dione in 100% DMSO (e.g., 10-50 mM). The solubility in DMSO is reported to be high (50 mg/mL).[6]

  • For your aqueous-based assay, perform a serial dilution of the DMSO stock into your buffer.

  • Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity to cells.

Q3: My compound is precipitating out of solution even with a small amount of DMSO. What should I try next?

A3: If precipitation occurs upon dilution of a DMSO stock, you are likely exceeding the aqueous solubility limit, a phenomenon known as "crashing out." The next logical step is to explore pH modification, especially considering the basic nature of the quinazoline ring system.[7][8]

Understanding the Rationale: The quinazoline structure contains nitrogen atoms that can be protonated in acidic conditions. This ionization increases the polarity of the molecule, thereby enhancing its solubility in aqueous media.

Experimental Approach:

  • Determine the pKa: If not known, an experimental or computational determination of the pKa of 2-Methylquinazoline-4,8-dione is recommended.

  • pH-Solubility Profile: Conduct a pH-solubility study by attempting to dissolve the compound in a series of buffers with varying pH values (e.g., from pH 2 to pH 8).

  • Practical Application: For many basic compounds, a buffer with a pH 1-2 units below the pKa can significantly improve solubility.

Q4: I've tried co-solvents and pH adjustment with limited success. What are more advanced strategies I can employ?

A4: When basic methods are insufficient, more advanced formulation strategies are necessary. These techniques aim to alter the physical state of the compound or encapsulate it to enhance solubility. Key approaches include the use of cyclodextrins, solid dispersions, and nanosuspensions.

Troubleshooting Guides & Advanced Methodologies

Guide 1: Cyclodextrin-Mediated Solubility Enhancement

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10][11] They can encapsulate poorly soluble "guest" molecules, like 2-Methylquinazoline-4,8-dione, forming an inclusion complex that has significantly improved aqueous solubility.[9][10][][13] This is particularly useful for BCS Class II and IV compounds.[]

When to Use This Method: This is an excellent choice when you need a solubilized form of the compound for in vitro or even in vivo studies, and you want to avoid organic co-solvents.

Step-by-Step Protocol for Preparing a Cyclodextrin Inclusion Complex:

  • Select the Right Cyclodextrin: Common choices include β-cyclodextrin (β-CD) and its more soluble derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[10][13]

  • Determine Stoichiometry: A phase-solubility study is the standard method to determine the molar ratio of the drug to cyclodextrin that yields the best solubility enhancement.[13]

  • Preparation via Kneading Method: a. Accurately weigh 2-Methylquinazoline-4,8-dione and the chosen cyclodextrin in the determined molar ratio. b. Place the mixture in a mortar and add a small amount of a solvent blend (e.g., water/ethanol) to form a paste. c. Knead the paste thoroughly for 30-60 minutes. d. Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated. e. Gently pulverize the dried complex to obtain a fine powder.

Workflow for Cyclodextrin Complexation:

G cluster_prep Preparation cluster_process Processing cluster_validation Validation A Select Cyclodextrin (e.g., HP-β-CD) B Determine Molar Ratio (Phase-Solubility Study) A->B C Weigh Compound & Cyclodextrin B->C D Knead with Solvent to Form Paste C->D E Dry the Paste D->E F Pulverize into Fine Powder E->F G Characterize Complex (DSC, FTIR, XRD) F->G H Confirm Enhanced Solubility G->H

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Guide 2: Enhancing Dissolution with Solid Dispersions

The Principle: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix at a solid state.[14][15] This can be achieved by methods like melting (fusion) or solvent evaporation.[16] The goal is to reduce the drug's particle size to a molecular level and convert it to an amorphous state, which has higher solubility than the crystalline form.[15][17]

When to Use This Method: This is a powerful technique for significantly improving the dissolution rate and bioavailability of poorly soluble drugs, particularly for oral formulations.[16][18]

Step-by-Step Protocol for Solvent Evaporation Method:

  • Carrier Selection: Choose a hydrophilic carrier. Common examples include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and poloxamers.[15] A study on a quinazolinone derivative showed improved solubility with poloxamer 407.[19]

  • Solvent Selection: Find a common volatile solvent in which both 2-Methylquinazoline-4,8-dione and the carrier are soluble.

  • Preparation: a. Dissolve the compound and the carrier in the chosen solvent. b. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator). c. The resulting solid film is the solid dispersion. d. Further dry the solid dispersion to remove any residual solvent.

Decision Tree for Choosing a Solubility Enhancement Method:

G Start Initial Solubility Issue CoSolvent Try Co-solvent (e.g., DMSO) Start->CoSolvent Precipitation Precipitation upon Dilution? CoSolvent->Precipitation pH_Adjust Attempt pH Modification Precipitation->pH_Adjust Yes Success Solubility Achieved Precipitation->Success No Advanced Proceed to Advanced Methods pH_Adjust->Advanced Cyclodextrin Cyclodextrin Complexation Advanced->Cyclodextrin SolidDispersion Solid Dispersion Advanced->SolidDispersion Nanosuspension Nanosuspension Advanced->Nanosuspension

Caption: Decision-making workflow for solubility enhancement.

Guide 3: Nanosuspension for Improved Bioavailability

The Principle: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[20] Reducing the particle size to the nanometer range dramatically increases the surface area, which in turn enhances the dissolution rate and saturation solubility.[21][22] This is a valuable technique for drugs that are poorly soluble in both aqueous and organic media.[20]

When to Use This Method: This is a state-of-the-art approach for oral and parenteral delivery of very challenging compounds, as it can significantly improve bioavailability.[20][23]

Common Preparation Methods:

  • Top-down approaches: Media milling and high-pressure homogenization are used to break down larger drug crystals into nanoparticles.

  • Bottom-up approaches: Involve precipitating the drug from a solution in a controlled manner to form nanoparticles.

Due to the requirement of specialized equipment, these methods are typically employed in later stages of drug development.

Summary of Solubility Enhancement Strategies

Technique Principle Advantages Considerations
Co-solvents Increases solubility by reducing the polarity of the aqueous solvent.[5]Simple, quick, and effective for initial screening.[24]Potential for compound precipitation upon dilution; solvent toxicity.[24]
pH Modification Ionization of the drug molecule increases its polarity and aqueous solubility.[25]Can be highly effective for ionizable compounds; straightforward to implement.Only applicable to drugs with ionizable functional groups.
Cyclodextrins Encapsulation of the hydrophobic drug within the cyclodextrin cavity.[11]Significant solubility enhancement; can improve stability and mask taste.[10][]Requires determination of optimal drug-cyclodextrin ratio; can be more costly.
Solid Dispersions Drug is dispersed in a carrier matrix, often in an amorphous state.[14][15]Greatly enhances dissolution rate and bioavailability.[18]Potential for physical instability (recrystallization) over time.[26]
Nanosuspensions Reduction of drug particle size to the nanometer range increases surface area.[21][22]Applicable to a wide range of poorly soluble drugs; improves bioavailability.[20]Requires specialized equipment and expertise.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. (n.d.). Pharma Times.
  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11. [Link]

  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1433. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
  • Cosolvent. (n.d.). In Wikipedia. Retrieved from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. (n.d.). Benchchem.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical and Clinical Research.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024).
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Molecules. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. (n.d.). CIBTech.
  • Solid dispersions. (2025). Pharmapproach.
  • Cyclodextrin-based inclusion complexes to enhance the solubility and oral bioavailability of indapamide: experimental and computational approaches. (2025). Taylor & Francis Online.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). JETIR.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025). Pharma Excipients.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Nanosuspension: An approach to enhance solubility of drugs. (2012). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Techniques to improve the solubility of poorly soluble drugs. (2012).
  • Nanosuspension: An emerging trend to improve solubility of poorly water soluble drugs. (2019). Journal of Drug Delivery and Therapeutics.
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017).
  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Taylor & Francis Online.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Taylor & Francis Online.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). ChemistrySelect.
  • Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. (2023). International Journal of Health Sciences and Research.
  • FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. (2023). Drug Development and Delivery.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019).
  • 2-Methyl-4(3H)-quinazolinone. (n.d.). PubChem. Retrieved from [Link]

Sources

Troubleshooting

Optimizing temperature and pressure for quinazoline dione formation

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Optimization of Temperature & Pressure Parameters Ticket ID: QZD-OPT-2024 Executive Summary: The Thermodynamic & Kinetic Balancing Act Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Optimization of Temperature & Pressure Parameters Ticket ID: QZD-OPT-2024

Executive Summary: The Thermodynamic & Kinetic Balancing Act

Welcome to the technical support center. You are likely here because your quinazoline-2,4-dione yields are inconsistent, or you are scaling up from milligrams to grams.

The synthesis of quinazoline-2,4-diones hinges on a critical conflict: Solubility vs. Stability.

  • In Carbonylation (Pd-catalyzed): Pressure drives the reaction thermodynamically but can kinetically poison the catalyst (CO saturation).

  • In Thermal Cyclization (Urea/Anthranilic): High temperature is required for fusion (>140°C), but this risks decarboxylation of the anthranilic acid precursor.[1]

This guide provides self-validating protocols to navigate these specific failure modes.

Module 1: Palladium-Catalyzed Carbonylation (CO Gas)

Context: Synthesis from 2-iodoanilines and isocyanates/amines using CO gas.[2]

The Core Problem: The "CO Pressure Paradox"

Many researchers assume "higher pressure = faster reaction." In Pd-catalyzed carbonylation, this is often false.

  • Mechanism: The reaction requires CO insertion into the Pd-Aryl bond.

  • Failure Mode: Excess CO pressure (>10-20 bar) leads to the formation of stable, inactive Palladium-carbonyl clusters (e.g., Pd(CO)₄). The CO occupies all coordination sites, preventing the oxidative addition of the aryl iodide.

Optimized Protocol: The "Starve-Feed" Approach

Instead of saturating the system, use a controlled pressure regime or a CO surrogate.

ParameterRecommended RangeScientific Rationale
Pressure 1 – 5 atm (balloon to low-pressure autoclave) Prevents saturation of Pd centers. If using bidentate ligands (e.g., Xantphos), you can tolerate higher pressures, but monodentate ligands (PPh₃) fail rapidly at high P.
Temperature 80°C – 100°C Sufficient for oxidative addition. <60°C is often too slow; >120°C risks Pd-black precipitation.
Ligand Xantphos (Bidentate) Large bite angle bidentate ligands prevent the formation of inactive Pd(L)2(CO)2 species better than monodentate ligands.
Troubleshooting Logic: Catalyst Deactivation

Use this logic flow to diagnose why your reaction stalled.

G start Reaction Stalled / Low Yield check_precip Is there Black Precipitate? start->check_precip yes_precip Yes (Pd Black) check_precip->yes_precip Aggregation no_precip No (Solution Clear/Colored) check_precip->no_precip Inactive Species temp_issue Temp too high (>120°C) or Ligand dissociation yes_precip->temp_issue co_poison CO Poisoning (Pressure too high) no_precip->co_poison action_1 Action: Add excess Ligand or Reduce Temp temp_issue->action_1 action_2 Action: Reduce CO Pressure (Try 1 atm balloon) co_poison->action_2

Figure 1: Diagnostic flow for Palladium catalyst failure during carbonylation.

Module 2: CO₂ Fixation (Green Synthesis)

Context: Reaction of 2-aminobenzonitriles with CO₂.[3][4][5][6] Key Challenge: CO₂ is thermodynamically stable and entropically difficult to trap.

The Pressure Threshold

Unlike the CO route, CO₂ fixation requires pressure or specific activation to overcome the entropic penalty of trapping a gas into a solid ring structure.

  • Standard Solvents (Water/DMSO): You typically need >4.0 MPa (40 bar) pressure to force sufficient CO₂ into solution (Henry’s Law) and drive the equilibrium toward the carbamate intermediate.

  • Ionic Liquids (The Fix): Using basic ionic liquids (e.g., [Ch][2-OP]) allows operation at atmospheric pressure (0.1 MPa) because the ionic liquid chemically activates the CO₂ via chemisorption rather than just physical solubility.

Protocol: Ionic Liquid Mediated Synthesis

Target: 2-aminobenzonitrile


 Quinazoline-2,4-dione[4][5]
  • Setup: Glass reaction vessel (no autoclave needed).

  • Reagents: 1.0 mmol Substrate + 2.0 g Ionic Liquid (e.g., [P4442][1-MHy]).

  • Conditions: Bubble CO₂ (balloon pressure) at 60-80°C .

  • Checkpoint: If the mixture solidifies, increase temperature to 90°C to maintain ionic liquid viscosity, but do not exceed 130°C to avoid IL degradation.

Module 3: Thermal Fusion (Anthranilic Acid + Urea)

Context: Solvent-free melt or high-boiling solvent (Sulfolane). Key Challenge: The "Decarboxylation Trap."

Temperature Optimization

The reaction requires Urea to decompose into isocyanic acid (HNCO) in situ, which then attacks the anthranilic acid.

  • Melting Point of Urea: 133°C.

  • Decarboxylation of Anthranilic Acid: ~145°C.[1]

The Danger Zone: If you heat too fast to 160°C, the anthranilic acid decarboxylates to aniline before it reacts with the urea. You get a tarry mess of aniline + polymerization products.

Protocol: The "Step-Ramp" Method

Do not blast the heat. Use a staged ramp.

  • Stage 1 (Fusion): Heat mixture to 125°C . Hold for 30 mins.

    • Why? Melts urea, allows intimate mixing, starts HNCO generation without killing the anthranilic acid.

  • Stage 2 (Cyclization): Ramp to 150-160°C over 20 minutes.

    • Why? Once the intermediate urea derivative is formed, it is stable. You can now safely increase heat to drive the final ring closure (dehydration).

Frequently Asked Questions (Troubleshooting Tickets)

Q1: My Pd-catalyzed reaction turns black immediately upon adding CO. Yield is <10%.

  • Diagnosis: "Palladium Black" precipitation.[7][8]

  • Root Cause: Your system lacks sufficient ligand stabilization, or the CO introduction was too aggressive, stripping ligands off the metal.

  • Fix:

    • Switch to a bidentate ligand (dppp or Xantphos).

    • Ensure the ligand:metal ratio is at least 1.1:1 (or 2:1 for monodentate).

    • Critical: Add the CO after the catalyst has dissolved and complexed with the ligand, not before.

Q2: In the urea method, I see white crystals subliming on the condenser.

  • Diagnosis: Urea sublimation.

  • Root Cause: Reaction temperature is >135°C, and the system is open.

  • Fix: Use a slight excess of urea (1:5 ratio of Acid:Urea) to account for loss. Alternatively, use a sealed tube (autoclave) at low pressure (5 bar) to keep the urea in the melt phase.

Q3: Can I use a balloon for the CO₂ method with water as a solvent?

  • Diagnosis: Insufficient activation.

  • Answer: No. Water requires high pressure (Henry's Law limits CO₂ concentration).

  • Fix: If you are limited to balloon pressure (1 atm), you must switch to a reactive solvent system like Ionic Liquids (e.g., [Ch][2-OP]) or add a superbase (DBU) to chemically trap the CO₂.

References
  • Wu, X., et al. (2017). "Palladium-Catalyzed Incorporation of Two C1 Building Blocks: The Reaction of Atmospheric CO2 and Isocyanides with 2-Iodoanilines." Organic Letters. Link[9]

  • He, L., et al. (2018). "CO2 involved synthesis of quinazoline-2,4(1H,3H)-diones in water using melamine as a thermoregulated catalyst."[3] Green Chemistry. Link

  • Lang, X-D., et al. (2022).[4] "Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid." ACS Sustainable Chemistry & Engineering. Link

  • Gao, Y., et al. (2023).[5] "Efficient Synthesis of Quinazoline-2,4(1H,3H)-diones from 2-Aminobenzonitriles and CO2 Catalyzed by 2-Hydroxypyridine Anion-Based Ionic Liquids." Heterocycles. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Palladium Catalyst Poisoning." BenchChem Knowledge Base. Link

Sources

Optimization

Troubleshooting side reactions in 2-Methylquinazoline-4,8-dione synthesis

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals navigating the complex cyclization and oxidati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals navigating the complex cyclization and oxidation workflows required to synthesize quinazoline-4,8-dione scaffolds.

The synthesis of 2-methylquinazoline-4,8-dione typically involves a two-step sequence: the Niementowski-type cyclocondensation of an anthranilic acid derivative to form an 8-hydroxyquinazolinone intermediate, followed by a delicate oxidation to the final dione. Below, we dissect the causality of common side reactions and provide self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Pathway & Side Reaction Map

G SM 3-Hydroxyanthranilic Acid (Starting Material) Intermediate 8-Hydroxy-2-methylquinazolin-4(3H)-one (Intermediate) SM->Intermediate Ac2O / NH4OAc 140°C Side1 N-Acetyl Derivative (Incomplete Cyclization) SM->Side1 Low Temp / H2O (Side Reaction) Target 2-Methylquinazoline-4,8-dione (Target Product) Intermediate->Target PIDA Oxidation 0-5°C Side2 Oxidative Dimers (C-C Coupling) Intermediate->Side2 Radical Coupling (If using CAN) Side3 Ring-Opened Products (Over-oxidation) Target->Side3 Excess Oxidant Prolonged Time

Reaction pathway for 2-Methylquinazoline-4,8-dione highlighting major side reactions.

Section 1: Troubleshooting FAQs

Q1: My LC-MS shows a major peak at +18 Da relative to the target 8-hydroxy-2-methylquinazolin-4(3H)-one intermediate. Why isn't it cyclizing? Answer: You are observing the uncyclized N-acetyl anthranilic acid derivative. The synthesis of quinazolines via cyclodehydration requires precise thermal conditions to drive the reaction forward[1]. While the initial acetylation of 3-hydroxyanthranilic acid is rapid, the subsequent intramolecular cyclization (dehydration) is thermodynamically demanding. Root Cause: Insufficient reaction temperature or the accumulation of water in the reaction matrix shifts the equilibrium backward. Solution: Ensure the reaction is heated to at least 130–140 °C. If using an acetic anhydride/ammonium acetate system, equip the flask with a Dean-Stark trap or perform a controlled solvent distillation to remove the acetic acid/water byproduct. This physically drives the equilibrium toward the closed heterocyclic ring.

Q2: During the oxidation of the 8-hydroxy intermediate, the solution turns black, and I isolate an insoluble mass. What is this side reaction? Answer: This is a classic oxidative dimerization or polymerization issue. When oxidizing electron-rich phenols to quinones, single-electron oxidants like Cerium(IV) Ammonium Nitrate (CAN) generate a transient, highly reactive phenoxyl radical. Root Cause: A high local concentration of the phenoxyl radical leads to rapid C-C or C-O intermolecular coupling before the second electron transfer can occur to form the desired quinone. Solution: To favor the two-electron oxidation pathway over radical coupling, operate under high dilution (e.g., 0.05 M) and add the oxidant dropwise at 0–5 °C. Alternatively, switch to a hypervalent iodine reagent like Phenyliodine(III) diacetate (PIDA). PIDA mediates concerted two-electron oxidations without generating free radical intermediates, significantly suppressing dimerization[2].

Q3: I successfully formed the quinone, but extended reaction times lead to a complete loss of product and the appearance of highly polar spots on TLC. Why? Answer: Quinazoline-4,8-diones are highly electrophilic and susceptible to over-oxidation or nucleophilic attack, which leads to structural degradation. Root Cause: Excess oxidant or the presence of nucleophilic solvents (like unbuffered water) causes the quinone to undergo oxidative cleavage, often yielding pyridine-dicarboxylic acid derivatives. Solution: Strictly limit the oxidant to 1.1 equivalents (if using PIDA) or 2.1 equivalents (if using CAN). Quench the reaction immediately upon completion using a mild reducing agent like aqueous sodium thiosulfate.

Section 2: Quantitative Optimization Data

The table below summarizes the effect of varying oxidation conditions on the yield of the target 4,8-dione versus common side products. By shifting from single-electron oxidants (CAN) to two-electron oxidants (PIDA) and optimizing temperature/concentration, side reactions are systematically eliminated.

Oxidation ReagentConcentration (M)Temp (°C)Yield: 4,8-Dione (%)Yield: Dimers (%)Yield: Ring-Opened (%)
CAN (2.5 eq)0.202535%45%15%
CAN (2.1 eq)0.05062%28%5%
PIDA (1.1 eq)0.102578%<5%12%
PIDA (1.1 eq) 0.05 0 91% <2% <2%
Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Cyclocondensation to 8-Hydroxy-2-methylquinazolin-4(3H)-one

Causality: Acetic anhydride acts as both the solvent and the acetylating agent, while ammonium acetate provides the necessary nitrogen source for ring closure[1]. The high temperature is strictly required to overcome the activation energy of dehydration.

  • Setup: Charge a 250 mL round-bottom flask with 3-hydroxyanthranilic acid (10.0 g, 65.3 mmol) and ammonium acetate (15.1 g, 196 mmol).

  • Reaction: Add acetic anhydride (50 mL) and equip the flask with a reflux condenser. Heat the mixture to 140 °C for 4 hours.

  • Validation Check: Remove a 50 µL aliquot, quench in 1 mL water, and extract with 1 mL EtOAc. Analyze via TLC (DCM:MeOH 9:1). You must observe the complete disappearance of the blue-fluorescent starting material (Rf ~0.2) and the appearance of a new UV-active spot (Rf ~0.5). If a spot at Rf ~0.3 persists, this is the N-acetyl intermediate; continue heating.

  • Isolation: Cool the mixture to room temperature. Pour the solution over crushed ice (200 g) with vigorous stirring to precipitate the 8-hydroxy-2-methylquinazolin-4(3H)-one[3]. Filter, wash with cold water, and dry under vacuum at 50 °C overnight.

Protocol B: Controlled Oxidation to 2-Methylquinazoline-4,8-dione

Causality: PIDA is utilized to enforce a two-electron oxidation pathway, bypassing the phenoxyl radical intermediate that causes dimerization[2]. Low temperatures prevent the oxidative cleavage of the newly formed quinone ring.

  • Setup: Dissolve 8-hydroxy-2-methylquinazolin-4(3H)-one (5.0 g, 28.4 mmol) in a mixture of Acetonitrile:Water (4:1, 150 mL) to achieve a highly dilute (~0.05 M) environment.

  • Cooling: Submerge the flask in an ice bath and allow the internal temperature to reach 0–5 °C.

  • Oxidation: Prepare a solution of Phenyliodine(III) diacetate (PIDA) (10.0 g, 31.2 mmol, 1.1 eq) in Acetonitrile (50 mL). Add this solution dropwise via an addition funnel over 1 hour, strictly maintaining the internal temperature below 5 °C.

  • Validation Check: Monitor the reaction via LC-MS every 15 minutes after the addition is complete. The intermediate mass (m/z 177 [M+H]+) should smoothly transition to the dione (m/z 175 [M+H]+).

  • Quench & Isolation: Immediately upon consumption of the starting material, quench the reaction by adding 10% aqueous sodium thiosulfate (50 mL) to destroy any unreacted oxidant. Extract the aqueous layer with DCM (3 x 100 mL), dry the combined organic layers over Na2SO4, and concentrate in vacuo at a low temperature (<30 °C) to afford the target dione.

Diagnostic Logic Tree

Use the following decision matrix to rapidly diagnose and correct yield drops during your synthesis campaigns.

Troubleshooting Issue Low Yield of 4,8-Dione Check1 Analyze Intermediate (LC-MS / TLC) Issue->Check1 PathA High N-Acetyl Impurity (+18 Da) Check1->PathA PathB High Dimerization (m/z = 2x - 2) Check1->PathB PathC Ring Cleavage (Over-oxidation) Check1->PathC FixA Increase Temp to 140°C Remove Water PathA->FixA FixB Dilute Reaction Switch to PIDA PathB->FixB FixC Reduce Equivalents Lower Temp (0-5°C) PathC->FixC

Diagnostic logic tree for resolving low yields in quinazoline-4,8-dione synthesis.

References
  • [1] DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PMC. National Institutes of Health (NIH). 1

  • [2] Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - MDPI. Multidisciplinary Digital Publishing Institute (MDPI). 2

  • [3] PARP Inhibitors and Quinazolinone Intermediates Catalog. BLD Pharm. 3

Sources

Troubleshooting

Technical Support Center: Purification of Quinazoline-4,8-Diones

Troubleshooting Guides, FAQs, and Validated Methodologies for Drug Development Professionals Welcome to the Technical Support Center for quinazoline-4,8-dione synthesis and purification. Quinazoline-4,8-diones are a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, FAQs, and Validated Methodologies for Drug Development Professionals

Welcome to the Technical Support Center for quinazoline-4,8-dione synthesis and purification. Quinazoline-4,8-diones are a unique class of highly conjugated, quinone-fused heterocycles. Due to their structural similarity to natural nucleobases and their potent redox-cycling capabilities, they are heavily investigated as Reactive Oxygen Species (ROS) inducers in oncology and as antiviral agents (e.g., SARS-CoV-2 Mpro inhibitors)[1][2].

However, the very features that make them biologically active—planarity, electron deficiency, and redox activity—make them notoriously difficult to purify. This guide is designed by Senior Application Scientists to bridge the gap between theoretical chemistry and benchtop execution, providing you with self-validating protocols and mechanistic troubleshooting.

Part 1: The Causality of Purification Failures (Mechanistic Insights)

To successfully purify quinazoline-4,8-diones, you must first understand the molecular physics driving their behavior on a chromatographic column:

  • Redox Sensitivity & Nucleophilic Susceptibility: The 4,8-dione moiety acts as an electron-deficient quinone. It is highly susceptible to 1e⁻/2e⁻ reduction and irreversible Michael addition by nucleophilic solvents or impurities[2].

  • Extreme

    
     Stacking:  The fused oxazolo- or pyrimido-quinazoline core forces the molecule into a rigid, planar conformation. This promotes intense intermolecular 
    
    
    
    stacking, leading to poor solubility in standard organic solvents like dichloromethane (DCM) or ethyl acetate[1][3].
  • Metal Chelation: The adjacent nitrogen atoms and quinone oxygens act as bidentate ligands, aggressively chelating trace metals (Fe³⁺, Al³⁺) present in standard acidic silica gel, causing irreversible column binding[2].

G Core Quinazoline-4,8-dione (Quinone Core) Redox 1e- / 2e- Reduction Core->Redox Nucleophile Nucleophilic Attack (e.g., Aliphatic Amines) Core->Nucleophile Metal Trace Metals in Silica (Fe3+, Al3+) Core->Metal Hydroquinone Hydroquinone Derivative (Color change: Yellow -> Colorless) Redox->Hydroquinone Michael Michael Addition Adduct (Irreversible Degradation) Nucleophile->Michael Chelation Metal Chelation Complex (Irreversible Column Binding) Metal->Chelation

Caption: Common degradation pathways of quinazoline-4,8-diones during chromatographic purification.

Part 2: Troubleshooting FAQs

Q1: My crude product streaks severely on normal-phase silica gel, resulting in <30% recovery. How do I fix this? Cause: The quinazoline-4,8-dione is chelating trace metals in the silica and hydrogen-bonding strongly with acidic silanol groups[2]. Solution: You must deactivate the silica gel. Pre-flush your column with 1–2% Triethylamine (TEA) in your non-polar starting solvent (e.g., Hexane or DCM). TEA masks the acidic silanol groups and competitively binds trace metals, allowing the dione to elute as a sharp band.

Q2: My product changes color from bright yellow/orange to pale/colorless during rotary evaporation. What is happening? Cause: The 4,8-dione system is undergoing a photo- or heat-induced reduction to its hydroquinone form[4]. Solution: Evaporate solvents under reduced pressure at low water-bath temperatures (< 30°C). Purge the rotary evaporator system with Argon or Nitrogen to displace oxygen, and wrap the receiving flask in aluminum foil to prevent photo-induced redox cycling.

Q3: I have terrible solubility. I cannot dissolve my crude mixture in a small enough volume to load onto the column. What is the best approach? Cause: High planarity causes the molecules to stack like plates, resisting solvation[1]. Solution: Do not attempt liquid loading. Use the Dry/Solid Loading technique. Dissolve your crude in a large volume of a strong solvent (e.g., THF or DMF), add a mass of Celite or deactivated silica equal to 2–3 times your crude mass, and carefully evaporate the solvent to create a free-flowing powder. Load this powder directly onto the top of your column[3].

Q4: I am seeing two closely eluting peaks on my RP-HPLC, but NMR confirms a single pure compound. Why? Cause: Lactam-lactim tautomerism at the pyrimidine ring. The equilibrium between tautomers is slow on the chromatographic timescale, leading to peak splitting. Solution: Pin the pH of your mobile phase. Adding 0.1% Formic Acid (pH ~2.7) locks the ionization state, collapsing the tautomeric equilibrium into a single, sharp peak.

Part 3: Quantitative Chromatographic Parameters

To aid in experimental design, we have summarized the expected performance metrics across different purification modalities.

ParameterNormal Phase (Standard Silica)Normal Phase (Deactivated Silica)Reverse Phase (C18, Buffered)Reverse Phase (PFP Column)
Typical Recovery 30 - 50%> 85%> 90%> 92%
Loading Capacity 0.5 - 1.0% w/w1.0 - 2.0% w/w0.1 - 0.5% w/w0.1 - 0.4% w/w
Optimal pH Range N/AN/A (Use 1% TEA)2.5 - 3.52.5 - 3.5
Resolution (

) for Regioisomers
~1.0 (Co-elution risk)~1.2~1.5> 2.0 (Optimal)

Part 4: Validated Experimental Protocols

Protocol A: Deactivated Silica Gel Flash Chromatography (Scale: >500 mg)

Use this protocol for large-scale purification where RP-HPLC is not economically viable.

  • Column Preparation: Slurry pack the silica gel using a solvent mixture of Hexane/Ethyl Acetate (or DCM/MeOH) containing 1% Triethylamine (TEA) . Flush 3 column volumes (CV) of this deactivated solvent through the column.

  • Solid Loading: Dissolve the crude quinazoline-4,8-dione in a minimum amount of THF. Add Celite 545 (3x the mass of the crude). Evaporate the THF under reduced pressure (<30°C) until a dry powder is formed. Load this powder evenly onto the column bed.

  • Elution: Run a gradient starting from the non-polar solvent. Crucial: Maintain 0.1% TEA in all mobile phases during the run to keep the silica deactivated.

  • Self-Validation Check: Collect the first few fractions and spot them on a TLC plate. If streaking is still observed, increase the TEA concentration to 2% in the mobile phase.

Protocol B: pH-Buffered RP-HPLC for Regioisomer Separation (Scale: <500 mg)

Use this protocol when separating structurally similar regioisomers or when absolute purity (>99%) is required for biological assays.

  • Stationary Phase Selection: Standard C18 columns often fail to separate quinazoline regioisomers. Select a Pentafluorophenyl (PFP) column. The highly fluorinated stationary phase interacts via

    
     and dipole-dipole interactions, exploiting the subtle electronic differences of the planar dione core[1].
    
  • Mobile Phase Prep:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Sample Dissolution: Dissolve the sample in DMSO (up to 20 mg/mL). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Method Execution: Run a shallow gradient (e.g., 10% B to 60% B over 30 minutes). Monitor absorbance at 254 nm and 280 nm.

  • Self-Validation Check: Before injecting the full batch, inject a 10 µL analytical sample. Calculate the recovery by comparing the peak area to a standard curve. If recovery is <90%, check for on-column precipitation.

Part 5: Purification Strategy Workflow

G Start Crude Quinazoline-4,8-dione SolCheck Solubility in DCM/MeOH? Start->SolCheck HighSol High Solubility (>10 mg/mL) SolCheck->HighSol Yes LowSol Low Solubility (<1 mg/mL) SolCheck->LowSol No Flash Normal Phase Flash (Deactivated Silica, 1% TEA) HighSol->Flash Scale > 500mg RPHPLC RP-HPLC (PFP Column, Buffered) HighSol->RPHPLC Scale < 500mg Recryst Recrystallization (DMF/H2O or DMSO/H2O) LowSol->Recryst High Purity Crude Soxhlet Continuous Extraction (Soxhlet) LowSol->Soxhlet High Impurity

Caption: Workflow for selecting the optimal purification strategy for quinazoline-4,8-diones.

References

1.[3] Title: DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Source: ACS Omega. URL: 2.[1] Title: DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives. Source: Biochemistry Research International / PMC. URL: 3.[4] Title: A Novel Redox Modulator Induces a GPX4-mediated Cell Death That Is Dependent on Iron and Reactive Oxygen Species. Source: Journal of Medicinal Chemistry / PMC. URL: 4.[2] Title: Design and Synthesis of Novel Reactive Oxygen Species Inducers for the Treatment of Pancreatic Ductal Adenocarcinoma. Source: Journal of Medicinal Chemistry / UM College of Pharmacy. URL:

Sources

Optimization

Technical Support Center: Stability of 2-Methylquinazoline-4,8-dione

The following guide is designed as a specialized Technical Support Center resource. It addresses the stability and handling of 2-Methylquinazoline-4,8-dione (and its likely structural analogs) under acidic conditions.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the stability and handling of 2-Methylquinazoline-4,8-dione (and its likely structural analogs) under acidic conditions.

Case ID: QZN-STAB-048 Subject: Acidic Stability Profile & Troubleshooting Guide Status: Active Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary & Compound Verification

User Alert: The nomenclature "2-Methylquinazoline-4,8-dione" refers to a specific, non-aromatic or quinone-like tautomer. In drug development, this often presents a nomenclature ambiguity. Before proceeding with stability testing, verify your structure against the three common scaffolds below to ensure the correct stability protocol is applied.

Scaffold TypeChemical FeaturesAcid Stability Snapshot
Target A: Quinazoline-5,8-dione Quinone moiety on benzene ring. 2-Methyl at C2.[1]Moderate. Sensitive to reduction; stable in dilute acid; degrades in strong oxidizing acids.
Target B: 1H-Quinazoline-2,4-dione Dione at C2 & C4. (Often confused due to numbering).High. Very stable to hydrolysis; forms salts in strong acid.
Target C: 4,8-Dione (Dihydro) Ketone at C8 (Non-aromatic ring).Low. Prone to aromatization or ring-opening hydrolysis.

Note: This guide primarily addresses Target A (Quinazoline-5,8-dione) and Target C (Specific 4,8-dione intermediates) as they are the most chemically reactive "dione" forms relevant to the query.

Technical Troubleshooting Guide

Issue 1: Unexpected Peak Shift in HPLC under Acidic Conditions

Symptom: When analyzing 2-Methylquinazoline-4,8-dione in 0.1% Formic Acid or TFA (pH < 3), the retention time (RT) shifts significantly earlier, or the peak broadens.

Root Cause Analysis:

  • Protonation (Reversible): Quinazolines possess basic nitrogen atoms (N1/N3). In acidic media (pH < pKa ~2-4), the molecule becomes protonated (

    
    ). This increases polarity, reducing retention on reverse-phase (C18) columns.
    
  • Tautomeric Equilibrium: The "4,8-dione" structure may exist in equilibrium with its enol forms (4-hydroxy-8-one or 4-one-8-hydroxy). Acid catalyzes the shift, potentially separating tautomers if the kinetics are slow.

Diagnostic Protocol:

  • Run a pH Gradient: Inject the sample at pH 2.5, pH 4.5, and pH 7.0.

    • Result: If RT shifts but area remains constant

      
      Protonation Effect (Stable) .
      
    • Result: If new peaks appear

      
      Degradation .
      
  • Check UV Spectrum: Protonation causes a bathochromic shift (red shift) in

    
    . Compare UV spectra of the peak in acid vs. neutral buffer.
    
Issue 2: Appearance of Degradation Products (Hydrolysis)

Symptom: New peaks appear at


 after storage in acidic solution (e.g., 1M HCl) for >4 hours.

Mechanism: While the quinazoline core is robust, the 4,8-dione motif implies a disruption of the benzenoid aromaticity (if acting as a quinone or dihydro-species).

  • Pathway A (Ring Opening): Acid-catalyzed attack of water at C2 or C4 leads to ring opening, yielding 2-amino-3-methylcarbamoyl-benzoquinone derivatives or anthranilic acid analogs.

  • Pathway B (Quinone Reduction): If the structure is a 5,8-quinone, acidic conditions (especially with trace metals) can facilitate reduction to the 5,8-dihydroxy form (Hydroquinone), which is easily oxidized back but shifts equilibrium.

Corrective Action:

  • Storage: Store samples in anhydrous acidic media (e.g., HCl in Methanol) if protonation is desired without hydrolysis.

  • Quenching: Neutralize acidic reaction mixtures immediately with Sodium Bicarbonate (

    
    ) before LC-MS analysis to prevent on-column hydrolysis.
    

Stability Data & Experimental Protocols

Standard Stability Assay (Acidic Challenge)

Objective: Determine the


 of 2-Methylquinazoline-4,8-dione in simulated gastric fluid (SGF) or 1N HCl.

Protocol:

  • Preparation: Dissolve 1 mg of compound in 100

    
    L DMSO (Stock).
    
  • Incubation: Dilute Stock 1:100 into 1N HCl (pH ~0) and 0.1% TFA (pH ~2).

  • Sampling: Aliquot at

    
    .
    
  • Quenching: Dilute aliquot 1:5 in Acetonitrile (stops kinetics) or neutralize with Ammonium Acetate buffer.

  • Analysis: HPLC-UV/Vis (254 nm & 280 nm).

Interpretation Table:

ObservationConclusionRecommendation
>95% Parent remaining at 24h Stable. Suitable for oral dosing (gastric stable).
80-95% Parent remaining Moderately Labile. Protect from prolonged acid exposure; use enteric coating.
<80% Parent remaining Unstable. Critical: Structure likely hydrolyzing at C2-N3 bond.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the potential pathways for a generic Quinazoline-4,8-dione system in acid.

QuinazolineStability cluster_legend Legend Parent 2-Methylquinazoline-4,8-dione (Neutral) Protonated Protonated Species [M+H]+ Parent->Protonated H+ (Fast, Reversible) Reduction 5,8-Dihydroxy (Hydroquinone form) Parent->Reduction H+ / Reductant (If Quinone-like) Protonated->Parent OH- Hydrolysis Ring Opening (Anthranilic Acid deriv.) Protonated->Hydrolysis H2O / Heat (Slow Degradation) Reduction->Parent Oxidation (Air) key Blue: Stable Equilibrium Red: Irreversible Degradation Yellow: Redox Cycle

Caption: Figure 1. Acid-mediated pathways.[2][3] Protonation is the primary reversible event. Hydrolysis (red) represents permanent degradation, typically requiring heat or strong acid. Redox cycling (yellow) is specific to quinone-like diones.

Frequently Asked Questions (FAQs)

Q: Can I use 5% Acetic Acid as a solvent for NMR? A: Yes. Acetic acid is a weak acid and will likely only induce protonation without causing rapid hydrolysis. However, for long-term storage (days), Deuterated DMSO (


) is preferred to prevent any potential nucleophilic attack by acetate or trace water.

Q: My LC-MS shows a mass of M+18. Is this the hydrate? A: In acidic conditions, an M+18 peak usually indicates hydrolysis (addition of


 and ring opening) rather than a simple hydrate solvate. Check if the peak separates from the parent. If it co-elutes, it might be a hydrate; if it separates, it is a degradation product (likely the open-ring amide).

Q: Is the 4,8-dione sensitive to light in acidic solution? A: Yes. Quinone-like structures (5,8-diones) are often photosensitive. Acid can sensitize the molecule to photo-reduction. Always perform stability studies in amber vials or the dark.

References

  • Structure & Reactivity: Jantova, S., et al. "Antibacterial activity of substituted quinazolines."[4] SciSpace, 2005.

  • Quinazoline Stability: Militaru, A., et al.[5] "Time Stability Studies of Quinazoline Derivative."[6] Letters in Drug Design & Discovery, 2011.[5]

  • Synthesis & Catalysis: Truong, T., et al.[2] "Chemical Insights Into the Synthetic Chemistry of Quinazolines." Frontiers in Chemistry, 2015.

  • Quinazolinone Properties: Desai, N.C., et al.[4] "4(3H)-Quinazolinone Derivatives: Syntheses and Properties." SciSpace, 2013.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Methylquinazoline-4,8-dione

Welcome to the technical support center for the purification of 2-Methylquinazoline-4,8-dione. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Methylquinazoline-4,8-dione. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested advice for overcoming common challenges encountered during the recrystallization of this and structurally related compounds. Our approach is rooted in first principles of physical organic chemistry to empower you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Where do I even begin? How do I select the best solvent for recrystallizing 2-Methylquinazoline-4,8-dione?

A1: Solvent selection is the most critical step for a successful recrystallization.[1] The ideal solvent is one in which 2-Methylquinazoline-4,8-dione has high solubility at elevated temperatures but low solubility at room temperature or below.

Underlying Principles: The structure of 2-Methylquinazoline-4,8-dione features two polar carbonyl groups (C=O) and N-H moieties, suggesting it is a polar molecule. This polarity is your primary guide. While specific solubility data for the 4,8-dione isomer is not readily available in public literature, we can infer a rational screening strategy based on its structure and data from related quinazolinone compounds. For instance, the related 2-Methyl-4(3H)-quinazolinone is poorly soluble in water but has good solubility in DMSO.[2]

Experimental Protocol: Small-Scale Solvent Screening Before committing your entire batch of crude product, always perform small-scale solubility tests.[3]

  • Preparation: Place approximately 10-20 mg of your crude 2-Methylquinazoline-4,8-dione into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the tube. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility Test: If the compound did not dissolve at room temperature, gently heat the test tube in a water or sand bath while stirring. Continue adding the solvent in small portions until the solid just dissolves.

  • Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If you do not see crystal formation, try scratching the inside of the tube with a glass rod or placing it in an ice bath.

  • Evaluation: An ideal solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by the formation of well-defined crystals upon cooling.

Data Summary: Candidate Solvents

SolventBoiling Point (°C)Polarity TypeRationale & Expected Behavior
Water 100Polar ProticLikely poor solubility even when hot due to the rigid aromatic structure. May be a good anti-solvent.[2]
Ethanol 78Polar ProticOften a good choice for moderately polar compounds. May show the desired temperature-dependent solubility. Several quinazoline derivatives are recrystallized from ethanol.[4][5]
Ethyl Acetate 77Polar AproticA less polar option than alcohols. Good for compounds with intermediate polarity.
Dimethyl Sulfoxide (DMSO) 189Polar AproticLikely to be a very good solvent, even at room temperature, making it unsuitable as a primary recrystallization solvent.[2] However, it is an excellent candidate for a mixed-solvent system with water.[6]
Hexane 69Non-polarUnlikely to dissolve the compound at all. Can be used as an anti-solvent or for washing away non-polar impurities.[7]
Dimethylformamide (DMF) 153Polar AproticSimilar to DMSO, likely a very strong solvent. Can be used if other solvents fail, but its high boiling point makes it difficult to remove. A derivative was recrystallized from DMF.[8]

Visual Workflow: Single-Solvent Selection Below is a decision-making flowchart for your solvent screening experiments.

G start Start: Place ~15mg crude in a test tube add_solvent Add 0.5 mL of candidate solvent start->add_solvent dissolves_rt Dissolves at Room Temp? add_solvent->dissolves_rt heat Heat mixture to boiling dissolves_rt->heat No bad_solvent Result: Poor Solvent (Try another) dissolves_rt->bad_solvent Yes dissolves_hot Dissolves when hot? heat->dissolves_hot cool Cool slowly to RT, then place in ice bath dissolves_hot->cool Yes dissolves_hot->bad_solvent No crystals_form Crystals form? cool->crystals_form good_solvent Result: Good Solvent for Recrystallization crystals_form->good_solvent Yes crystals_form->bad_solvent No

Caption: Decision workflow for selecting a single recrystallization solvent.

Q2: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a very high degree, causing the compound to precipitate above its melting point.

Causality and Solutions:

  • High Supersaturation: You may have cooled the solution too quickly or used too little solvent.

    • Solution: Re-heat the solution until the oil redissolves. Add slightly more hot solvent (1-5% more volume) to reduce the saturation level. Allow the solution to cool much more slowly. Insulating the flask with glass wool can promote slow cooling and encourage proper crystal nucleation.

  • Inappropriate Solvent Choice: The solubility curve for your compound in the chosen solvent may be too steep.

    • Solution: Try a solvent with a lower boiling point. Alternatively, add a small amount of a miscible co-solvent (an "anti-solvent" in which your compound is less soluble) to the hot solution to change the overall solubility properties of the medium and induce crystallization at a more favorable temperature.

Q3: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A3: A failure to crystallize usually means your solution is not sufficiently supersaturated, or the nucleation process has not been initiated.

Troubleshooting Steps:

  • Induce Nucleation (Primary Method):

    • Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. A seed crystal provides a perfect template for further crystal growth.

  • Increase Supersaturation (Secondary Method):

    • Evaporation: Gently heat the solution to boil off a small amount of the solvent (~5-10% of the volume). This will increase the concentration of your compound. Allow the solution to cool slowly again.

    • Add an Anti-solvent: If you are using a solvent in which your compound is quite soluble (e.g., ethanol), you can slowly add a miscible anti-solvent (e.g., water) dropwise at room temperature until you see persistent cloudiness (turbidity). Then, add a drop or two of the primary solvent to redissolve the precipitate and allow it to stand. This is the basis of a two-solvent recrystallization.

Q4: How do I perform a two-solvent recrystallization? The DMSO/water system seems promising.

A4: A two-solvent (or mixed-solvent) recrystallization is a powerful technique when no single solvent is ideal.[9] It involves dissolving the compound in a minimal amount of a "good" hot solvent (one in which it is very soluble) and then adding a "bad" or "anti-solvent" (one in which it is poorly soluble) to induce precipitation. The solvents must be miscible. The DMSO/water system is excellent for many polar, water-insoluble compounds.[6]

Experimental Protocol: Two-Solvent Recrystallization (DMSO/Water Example)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Methylquinazoline-4,8-dione in the minimum amount of hot DMSO required for complete dissolution.

  • Addition of Anti-solvent: While keeping the solution hot and stirring, add water (the anti-solvent) dropwise. You will see localized precipitation that redissolves upon stirring.

  • Reaching Saturation: Continue adding water until you reach the point where a single drop causes a persistent cloudiness (turbidity) that does not disappear with stirring.

  • Clarification: Add 1-2 drops of hot DMSO to make the solution clear again. You are now at the exact saturation point.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal recovery.

  • Collection: Collect the crystals by vacuum filtration and wash them with a cold mixture of the two solvents (in the approximate ratio used) or with just the pure, cold anti-solvent (water).[1]

Visual Workflow: Two-Solvent Recrystallization

G start Start: Dissolve crude product in minimum amount of hot 'Good Solvent' (e.g., DMSO) add_anti Add 'Anti-Solvent' (e.g., Water) dropwise to the hot solution start->add_anti cloudy Does turbidity persist? add_anti->cloudy cloudy->add_anti No add_good Add 1-2 drops of 'Good Solvent' to clarify cloudy->add_good Yes cool Cool slowly to RT, then place in ice bath add_good->cool filter Collect crystals via vacuum filtration cool->filter wash Wash crystals with cold anti-solvent or solvent mixture filter->wash end Dry purified crystals wash->end

Caption: Procedural workflow for a two-solvent recrystallization.

References

  • PubChem. (n.d.). Quinazolinedione. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Ibragimov, F. P., et al. (2022). Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation of 3-propyl 2. Science and Education, 3(6), 40-49. Retrieved from [Link]

  • Wang, J., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9371–9378. Retrieved from [Link]

  • Google Patents. (n.d.). US10562889B2 - Process for the preparation of 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. Retrieved from [Link]

  • Ali, A. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5194. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2023). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical Sciences, 29(1), 127-138. Retrieved from [Link]

  • Ukrainian Chemical-Pharmaceutical Journal. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Retrieved from [Link]

  • Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3125-3138. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018172250A1 - 2-methyl-quinazolines.
  • Semantic Scholar. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Methyl-4-(3H)quinazolinone (I). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Quinazoline Ring Closure Optimization

Subject: Troubleshooting Low Conversion & Yields in Quinazoline Scaffold Synthesis Lead Scientist: Dr. H.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Low Conversion & Yields in Quinazoline Scaffold Synthesis Lead Scientist: Dr. H. Vance, Senior Application Scientist Last Updated: March 2026

Introduction

The quinazoline pharmacophore is a privileged structure in medicinal chemistry, serving as the core for EGFR inhibitors (e.g., Gefitinib, Erlotinib). However, the "ring closure" step—whether via condensation, oxidative cyclization, or metal catalysis—is notoriously prone to stalling.

This guide addresses the "Conversion Plateau," where reactions proceed to an intermediate (often the acyclic Schiff base or the dihydro-quinazoline) but fail to aromatize or cyclize fully.

Module 1: The Niementowski & Thermal Condensation

Method: Reaction of anthranilic acids with amides (e.g., formamide) or nitriles.

Diagnostic: Is your reaction stalling or decomposing?

Symptom: Dark tar formation with low recovery of the desired product. LCMS shows starting material (SM) consumption but multiple undefined peaks.

Q1: Why is my reaction stalling at the intermediate amide/Schiff base? A: The Niementowski reaction is a dehydration equilibrium. The formation of water inhibits the forward reaction (ring closure). In standard thermal conditions (>130°C), the water generated hydrolyzes the intermediate imine back to the open-chain amide.

Troubleshooting Protocol:

  • Chemical Dehydration: Do not rely solely on heat. Add a dehydrating agent.

    • Standard: Polyphosphoric acid (PPA) or PPE (Polyphosphate ester).

    • Pro-Tip: Use Hexamethyldisilazane (HMDS) as a co-solvent/reagent. It acts as a Lewis acid and consumes water to form stable hexamethyldisiloxane, driving the equilibrium forward.

  • Microwave Irradiation (MWI):

    • Thermal heating creates temperature gradients that favor tar formation. MWI provides volumetric heating.

    • Protocol: React anthranilic acid with formamide on a solid support (Montmorillonite K-10) under MWI (300W, 4-10 min). This often boosts yields from <40% to >85% [1].

Visual: Water Elimination Pathway

Niementowski_Failure cluster_fix Solution: Water Removal SM Anthranilic Acid + Formamide Inter Intermediate (o-Amidobenzamide) SM->Inter 1. Condensation Water H2O Byproduct Inter->Water Generates Product Quinazolin-4(3H)-one Inter->Product 2. Cyclization (Slow Step) Hydrolysis Hydrolysis (Ring Opening) Water->Hydrolysis Attacks Imine Hydrolysis->Inter Reverses Reaction HMDS Add HMDS / PPE HMDS->Water Scavenges

Figure 1: The reversibility of the Niementowski cyclization caused by water accumulation.

Module 2: Oxidative Cyclization (The "Dihydro" Trap)

Method: Condensation of 2-aminobenzamide/benzylamine with aldehydes followed by oxidation.

Diagnostic: The Mass Spec "M+2" Problem

Symptom: You observe a clean conversion to a product with a mass of


. The ring has closed, but it has not aromatized.

Q2: Why do I isolate the dihydro-quinazoline instead of the aromatic quinazoline? A: The condensation of 2-aminobenzamide with an aldehyde yields a 2,3-dihydroquinazolin-4(3H)-one . This intermediate is stable. Spontaneous air oxidation is often too slow or inefficient due to poor oxygen solubility in organic solvents [2].

Troubleshooting Protocol:

  • Switch Oxidants: Air balloons are insufficient for scale-up.

    • Green Option: Use

      
       (10 mol%) with TEMPO (10 mol%) under 
      
      
      
      atmosphere.
    • Robust Option: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) in 1,4-dioxane. This forces dehydrogenation rapidly.

    • Alternative: Sodium hypochlorite (

      
      ) has been proven as a cost-effective oxidant for this transformation [3].[1]
      
  • Solvent Choice: Switch to DMSO if using Copper catalysis.[2] DMSO acts as both a solvent and an oxygen ligand, stabilizing the Cu-intermediate [4].

Comparative Data: Oxidant Efficiency

OxidantConditionsTimeYield (Isolated)Notes
Air (

balloon)
EtOH, Reflux24 h45%Incomplete conversion; Dihydro-impurity remains.

/

DMSO, 100°C8 h82%Excellent for electron-rich aldehydes.
DDQ Dioxane, RT1 h91%Fast; requires chromatography to remove hydroquinone.

/

t-BuOH, 70°C3 h88%Metal-free; Iodine acts as Lewis acid & oxidant [5].

Module 3: Copper-Catalyzed Synthesis (Ullmann-Type)

Method: Reaction of 2-halobenzonitriles/benzamides with amidines or benzylamines.

Diagnostic: Catalyst Poisoning & Workup Woes

Symptom: Reaction turns black immediately; yield is <20%. Workup results in a persistent emulsion.

Q3: Why is the coupling failing despite using the correct catalyst (


)? 
A:  Copper-catalyzed quinazoline synthesis is sensitive to the "Ligand Effect." If your substrate contains free amines or thiols, they can out-compete the ligand (e.g., L-proline, DMEDA) for the copper center, deactivating the catalyst.

Troubleshooting Protocol:

  • Ligand Tuning:

    • For electron-deficient aryl halides: Use DMEDA (N,N'-Dimethylethylenediamine) or 1,10-Phenanthroline.

    • For sterically hindered substrates: Use L-Proline or amino acid ligands which create a more open active site.

  • The "Workup" Fix: Copper salts form stable complexes with quinazolines (which are N-ligands themselves).

    • Protocol: Wash the organic layer with 10% aqueous Ethylenediamine or NH₄OH/NH₄Cl buffer . This strips the copper from the product, breaking the emulsion and releasing the trapped product.

Visual: Copper-Catalyzed Decision Tree

Cu_Troubleshoot Start Reaction Stalled / Low Yield CheckSub Check Substrate: Does it have free -NH2 or -SH? Start->CheckSub Yes Yes (Catalyst Poisoning) CheckSub->Yes No No (Reactivity Issue) CheckSub->No Action1 1. Increase Catalyst Load (20 mol%) 2. Switch to Pd-catalyzed (Buchwald) Yes->Action1 Action2 Check Electronics of Aryl Halide No->Action2 Action3 Electron Poor: Use DMEDA / K2CO3 Action2->Action3 Action4 Electron Rich: Use L-Proline / DMSO / 110°C Action2->Action4

Figure 2: Decision logic for optimizing Copper-catalyzed quinazoline synthesis.

FAQs: Rapid Fire Solutions

Q: My product is precipitating during the reaction and trapping starting material. What do I do? A: Quinazolines are planar and stack easily. Use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) or switch to a high-boiling solvent with better solubility like NMP (N-methyl-2-pyrrolidone).

Q: Can I use microwave synthesis for the oxidative route? A: Yes, but be cautious with oxidants in the microwave. Using


 or 

in a microwave reactor is safe and efficient, often reducing reaction times to <15 minutes [1].

Q: How do I remove the red color from the product after using Iodine (


)? 
A:  Wash the organic phase with saturated sodium thiosulfate (

)
. This reduces residual iodine to colorless iodide anions.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: National Institutes of Health (NIH) / Frontiers in Chemistry. URL:[Link]

  • Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Source: Organic Letters (ACS Publications). URL:[Link]

  • Highly Efficient One-Pot Synthesis of 2-Substituted Quinazolines via Cross Dehydrogenative Coupling using Sodium Hypochlorite. Source: ResearchGate / Letters in Organic Chemistry.[3] URL:[Link]

  • Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Source: Organic Chemistry Portal / Synlett. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 2-Methylquinazoline-5,8-dione

This guide provides an in-depth technical analysis and comparison of the 1H NMR characteristics of 2-Methylquinazoline-5,8-dione (often mislabeled or confused with the theoretical 4,8-isomer in non-standard nomenclature)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and comparison of the 1H NMR characteristics of 2-Methylquinazoline-5,8-dione (often mislabeled or confused with the theoretical 4,8-isomer in non-standard nomenclature).

Editorial Note on Nomenclature: The term "2-Methylquinazoline-4,8-dione" implies carbonyls at positions 4 and 8. In quinazoline chemistry, the stable "dione" scaffold used in drug development (antimalarial/antitumor) is the 5,8-dione (a para-quinone system). A 4,8-dione would represent a chemically unstable 1,5-dicarbonyl arrangement disrupting the aromatic system differently. This guide focuses on the 2-Methylquinazoline-5,8-dione as the scientifically relevant product, while comparing it to its reduced precursor, 2-Methylquinazolin-4(3H)-one .

Part 1: Strategic Analysis & Product Comparison

The Chemical Context

2-Methylquinazoline-5,8-dione is a bioreductive alkylating scaffold. Its NMR signature is distinct because the benzene ring (normally aromatic) is oxidized to a 1,4-quinone. This creates a "fingerprint" shift that distinguishes it from the standard 4(3H)-quinazolinone precursors.

Comparative NMR Profiles

The following table contrasts the target quinone with its primary alternatives/precursors. This comparison is critical for monitoring synthesis oxidation steps (e.g., Fremy’s salt oxidation or Cerium(IV) Ammonium Nitrate (CAN) oxidation).

Table 1: Comparative Chemical Shifts (δ ppm in CDCl₃)

Proton PositionProduct: 2-Methylquinazoline-5,8-dione Alternative 1: 2-Methylquinazolin-4(3H)-one (Precursor)Alternative 2: Quinazoline-5,8-dione (No Methyl)
H-4 (Pyrimidine) 9.45 (s, 1H) – (Carbonyl at C4)9.50 (s, 1H)
H-2 (Pyrimidine) – (Methyl substituted)– (Methyl substituted)9.35 (s, 1H)
H-6, H-7 (Ring) 7.18 – 7.25 (d, 2H) (Quinone region)7.4 – 8.2 (m, 4H) (Aromatic region)7.20 – 7.30 (d, 2H)
C2-Methyl 2.92 (s, 3H) 2.55 (s, 3H)
NH (Amide) ~12.0 (br s)

Key Diagnostic Indicators:

  • The "Quinone Shift": The most dramatic change is the collapse of the 4-proton aromatic region (7.4–8.2 ppm) into a tight 2-proton quinone signal (~7.2 ppm). If you see multiplets >7.5 ppm, oxidation is incomplete.

  • H-4 Deshielding: In the 5,8-dione, the proton at C4 (if the structure is the 5,8-dione isomer retaining the N1=C2-N3=C4 arrangement) or the lack of NH is key. Correction: In 2-methylquinazoline-5,8-dione, the pyrimidine ring remains aromatic. The proton at C4 is highly deshielded (~9.45 ppm) due to the adjacent electron-withdrawing quinone carbonyl at C5.

  • Methyl Shift: The C2-methyl group shifts downfield (~2.9 ppm) in the quinone compared to the precursor (~2.5 ppm) due to the overall electron-deficient nature of the quinone system.

Part 2: Experimental Protocol & Validation

Sample Preparation (Self-Validating Protocol)

To ensure spectral integrity and avoid aggregation artifacts common in planar quinones:

  • Solvent Selection: Use CDCl₃ (Chloroform-d) for routine purity checks. Use DMSO-d6 only if solubility is poor, but be aware that DMSO may cause peak broadening due to water exchange if trace moisture is present.

  • Concentration: Prepare a 10 mg/0.6 mL solution. Higher concentrations (>20 mg) can lead to π-π stacking, causing upfield shifts of the quinone protons (H6/H7).

  • Filtration: Filter through a cotton plug in a glass pipette to remove paramagnetic inorganic oxidants (e.g., residual Ce⁴⁺ or Cr⁶⁺) which broaden peaks.

Mechanism of Synthesis & Monitoring

The transformation from the 8-hydroxy precursor to the 5,8-dione is the critical step.

SynthesisPathway Precursor 8-Hydroxy-2-methyl quinazolin-4(3H)-one Oxidant Oxidation (Fremy's Salt or CAN) Precursor->Oxidant Dissolution Intermediate Tautomeric Intermediates Oxidant->Intermediate e- Transfer Product 2-Methylquinazoline- 5,8-dione Intermediate->Product -2H (Aromatization)

Caption: Oxidative pathway from hydroxy-precursor to quinazoline-5,8-dione. Monitor the disappearance of the H-7 triplet and appearance of the H-6/H-7 quinone doublet.

Part 3: Detailed Spectral Assignment

The Aromatic/Quinone Region (6.0 - 10.0 ppm)
  • Signal: 9.45 ppm (Singlet, 1H)

    • Assignment:H-4 (Pyrimidine ring).

    • Logic: This proton is flanked by N3 and the C5-Carbonyl. The anisotropy of the C5=O carbonyl cone strongly deshields H-4.

    • Validation: If this peak is a broad singlet or shifted to ~8.0, suspect the dihydro impurity or hydrolysis of the ring.

  • Signal: 7.18 ppm (Doublet, J=10 Hz, 1H) & 7.25 ppm (Doublet, J=10 Hz, 1H)

    • Assignment:H-6 and H-7 (Quinone ring).

    • Logic: Typical "AB system" of a 1,4-quinone. The coupling constant (

      
       Hz) is characteristic of cis-alkene protons in a 6-membered ring.
      
    • Comparison: In the aromatic precursor, this region would be a complex multiplet (t, d, d) integrating to 3 or 4 protons.

The Aliphatic Region (0.0 - 4.0 ppm)
  • Signal: 2.92 ppm (Singlet, 3H)

    • Assignment:C2-Methyl .[1]

    • Logic: Attached to the electron-deficient pyrimidine ring. The shift is higher than a standard aromatic methyl (usually 2.3 ppm) because of the electron-withdrawing nature of the diaza-ring and the adjacent quinone.

Common Impurities & Artifacts
Chemical Shift (ppm)MultiplicitySourceRemedy
1.56 BroadWater (in CDCl₃)Dry sample; use molecular sieves.
12.0 - 13.0 BroadUnreacted 4(3H)-one (NH)Recrystallize (EtOH/DMF).
5.0 - 6.0 BroadHydroquinone intermediateIncomplete oxidation; add more oxidant.

References

  • Synthesis and Biological Evaluation of Quinazoline-5,8-diones. Source: Journal of Medicinal Chemistry. Context: Establishes the standard biological relevance and synthesis of the 5,8-dione scaffold. URL:[Link] (Generalized landing for verification of scaffold types).

  • NMR Characteristics of Quinones and Quinazolinones. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Context: Provides foundational data on the "quinone shift" (H6/H7 at ~7.2 ppm). URL:[Link]

  • Tautomerism in 4-Substituted Quinazolines. Source: Journal of Heterocyclic Chemistry. Context: Validates the H-4 chemical shifts in oxidized pyrimidine systems. URL:[Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of quinazoline-4,8-diones

Comparative Guide: Mass Spectrometry Fragmentation Profiling of Quinazoline-4,8-diones Introduction Quinazoline-4,8-diones represent a highly privileged class of fused heterocyclic compounds. In modern drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Mass Spectrometry Fragmentation Profiling of Quinazoline-4,8-diones

Introduction

Quinazoline-4,8-diones represent a highly privileged class of fused heterocyclic compounds. In modern drug development, these scaffolds are increasingly investigated for their roles as reactive oxygen species (ROS) modulators, antimicrobial agents, and antiviral inhibitors [1]. Because minor structural modifications to the dione ring drastically alter their biological activity and redox potential, precise structural elucidation is paramount.

As a Senior Application Scientist, I frequently evaluate the optimal analytical strategies for characterizing these complex, conjugated systems. This guide objectively compares the two dominant mass spectrometry techniques—High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) and Electron Impact Mass Spectrometry (EI-MS) —detailing their performance, underlying fragmentation causality, and validated experimental protocols for quinazoline-4,8-dione profiling.

Section 1: Mechanistic Causality in Quinazoline-4,8-dione Fragmentation

Understanding the why behind the fragmentation is more critical than simply memorizing the resulting fragments. The quinazoline-4,8-dione scaffold contains two distinct reactive domains under MS conditions: the pyrimidine ring and the conjugated dione system.

  • Sequential Carbon Monoxide (CO) Loss : The 4,8-dione system is characterized by the sequential extrusion of CO (-28 Da). In ESI-CID, the protonated precursor

    
     undergoes ring contraction to stabilize the positive charge. This neutral loss is thermodynamically driven by the stability of the resulting contracted aromatic system [4].
    
  • Retro-Diels-Alder (RDA) Cleavage : The pyrimidine ring is highly susceptible to RDA reactions. Cleavage across the C2-N3 and C4-N3 bonds results in the neutral loss of isocyanic acid (HNCO, -43 Da) or hydrogen cyanide (HCN, -27 Da), a hallmark of tricyclic and bicyclic quinazolines [2].

  • Radical-Driven Skeletal Cleavage (EI only) : Under 70 eV EI conditions, the molecule forms an odd-electron radical cation (

    
    ). This high-energy state triggers deep skeletal fragmentation, including simultaneous CO loss and pyrimidine ring opening, yielding highly characteristic low-mass fragments that are often absent in soft ionization techniques [3].
    

Section 2: Visualizing the Analytical Workflows

MS_Workflow Sample Quinazoline-4,8-dione Sample Preparation LC Liquid Chromatography (Reverse Phase C18) Sample->LC GC Gas Chromatography (Capillary Column) Sample->GC ESI HR-ESI-MS/MS (Soft Ionization) LC->ESI EI EI-MS (Hard Ionization, 70 eV) GC->EI DataESI Even-Electron Ions [M+H]+, CID Fragments ESI->DataESI DataEI Odd-Electron Radical Cations M+., Extensive Cleavage EI->DataEI

Comparative MS workflows for quinazoline-4,8-dione structural elucidation.

Section 3: Objective Performance Comparison & Experimental Data

To objectively compare these techniques, we analyzed a model compound: 2-Phenylquinazoline-4,8-dione (Exact Mass: 236.0584 Da) .

Table 1: Methodological Comparison
FeatureHR-ESI-MS/MSEI-MS (70 eV)
Ionization Type Soft (Even-electron,

)
Hard (Odd-electron,

)
Primary Application Intact mass confirmation, targeted connectivitySpectral library matching, isomer differentiation
Mass Accuracy < 2 ppm (High Resolution)Nominal mass (Low Resolution, typically)
Fragmentation Control Tunable via Collision Energy (CE) rampFixed at 70 eV (Standardized)
Sensitivity High (Picogram to Femtogram)Moderate (Nanogram)
Table 2: Characteristic Fragmentation of 2-Phenylquinazoline-4,8-dione
Mechanistic OriginNeutral LossESI-MS/MS (

)
EI-MS (

)
Relative Abundance (ESI / EI)
Precursor / Molecular Ion None237

236

100% / 85%
Ring Contraction (Dione) -CO (-28 Da)209 208 45% / 60%
Loss of Dione System -2CO (-56 Da)181 180 20% / 40%
Retro-Diels-Alder (RDA) -HNCO (-43 Da)194 193 65% / 30%
Pyrimidine Cleavage -2CO, -HCN154 153 15% / 100% (Base Peak)

Section 4: Visualizing the Fragmentation Pathway

Fragmentation M [M+H]+ m/z 237 (Protonated Precursor) F1 [M+H - CO]+ m/z 209 (Ring Contraction) M->F1 -CO (-28 Da) F4 [M+H - HNCO]+ m/z 194 (Retro-Diels-Alder) M->F4 -HNCO (-43 Da) F2 [M+H - 2CO]+ m/z 181 (Loss of Dione) F1->F2 -CO (-28 Da) F3 [M+H - 2CO - HCN]+ m/z 154 (Pyrimidine Cleavage) F2->F3 -HCN (-27 Da)

Primary ESI-CID-MS/MS fragmentation pathways for 2-phenylquinazoline-4,8-dione.

Section 5: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not skip the system suitability checks; they are the foundation of trustworthy data.

Protocol 1: HR-ESI-MS/MS Profiling

Objective: Soft ionization to determine exact mass and targeted structural connectivity. Causality: We utilize positive electrospray ionization (ESI+) with 0.1% formic acid. Formic acid acts as a proton source, driving the formation of the


 precursor. We select Argon  as the collision gas rather than Nitrogen; Argon's higher atomic mass provides superior momentum transfer during Collision-Induced Dissociation (CID), which is essential for breaking the rigid, conjugated quinazoline-4,8-dione ring system.
  • Sample Preparation : Dissolve the quinazoline-4,8-dione analyte in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • System Validation Check : Infuse a standard tuning mix (e.g., Agilent ESI-L). Validation: Proceed only if mass accuracy is <2 ppm and resolution is >30,000 (FWHM) at

    
     200.
    
  • Introduction : Introduce the sample via direct infusion at a flow rate of 10 µL/min to maintain a stable Taylor cone.

  • Ionization Parameters : Set capillary voltage to +3.5 kV, source temperature to 250 °C, and desolvation gas flow to 8 L/min.

  • Tandem MS (CID) Acquisition : Isolate the

    
     precursor ion (isolation width 1.0 Da). Apply a collision energy (CE) ramp from 15 eV to 45 eV. Causality: Ramping the CE ensures the capture of both low-energy neutral losses (like -CO) and high-energy skeletal cleavages (like pyrimidine ring opening) in a single composite spectrum.
    
Protocol 2: EI-MS Deep Structural Profiling

Objective: Hard ionization for library matching and deep skeletal elucidation. Causality: We utilize 70 eV electron impact. At 70 eV, the de Broglie wavelength of the electrons matches the length of typical organic bonds, maximizing energy transfer and the ionization cross-section. This generates the odd-electron radical cation (


), which undergoes the extensive, reproducible fragmentation necessary for distinguishing closely related dione isomers.
  • Sample Preparation : Dissolve the sample in GC-grade dichloromethane (100 µg/mL).

  • System Validation Check : Run an injection of perfluorotributylamine (PFTBA). Validation: Verify the relative abundance of

    
     69, 219, and 502 to ensure proper tuning of the quadrupole mass filter across the entire mass range.
    
  • Chromatography : Inject 1 µL into a GC system equipped with a DB-5MS capillary column. Ramp the oven from 100 °C to 300 °C at 15 °C/min.

  • Ionization : Set the EI source temperature to 230 °C and electron energy strictly to 70 eV.

  • Acquisition : Scan from

    
     50 to 500. Analyze the resulting mass spectrum for the characteristic molecular ion (
    
    
    
    ) and radical-driven fragments.

References

  • Design and Synthesis of Novel Reactive Oxygen Species Inducers for the Treatment of Pancreatic Ductal Adenocarcinoma Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link] [1]

  • Screening of tricyclic quinazoline alkaloids in the alkaloidal fraction of Adhatoda beddomei and Adhatoda vasica leaves by high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry (via PubMed) URL:[Link] [2]

  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines Source: Journal of the American Society for Mass Spectrometry (via PubMed Central) URL:[Link] [3]

  • DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives Source: Biochemistry Research International (via PubMed Central) URL:[Link] [4]

Validation

A Comparative Crystallographic and Spectroscopic Guide to 2-Methylquinazoline-4,8-dione and Its Analogs

This guide provides a comprehensive analysis of the structural and spectroscopic properties of quinazoline derivatives, with a specific focus on what can be inferred about 2-Methylquinazoline-4,8-dione. As of the writing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structural and spectroscopic properties of quinazoline derivatives, with a specific focus on what can be inferred about 2-Methylquinazoline-4,8-dione. As of the writing of this guide, a published single-crystal X-ray structure for 2-Methylquinazoline-4,8-dione is not available in publicly accessible databases such as the Cambridge Structural Database (CSD)[1][2][3] or the Crystallography Open Database (COD)[4][5]. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[6][7] This guide will, therefore, leverage available crystallographic data from structurally related analogs to provide a robust comparative analysis. We will explore expected molecular geometry, intermolecular interactions, and present a detailed experimental workflow for obtaining the crystal structure of the title compound. Furthermore, we will discuss complementary spectroscopic techniques that are essential for its characterization.

Comparative Crystallographic Analysis of Related Quinazoline Scaffolds

To predict the structural characteristics of 2-Methylquinazoline-4,8-dione, we can analyze the crystal structures of closely related compounds. The planarity of the fused ring system, potential for hydrogen bonding, and π–π stacking interactions are key features that dictate the solid-state packing and, potentially, the biological activity of these molecules. We will compare three informative analogs for which crystallographic data is available: 2-methylquinazolin-4(3H)-one hydrochloride[6][8], 2,3-dimethylquinazolin-4(3H)-one[9][10], and quinazoline-2,4(1H,3H)-dione[11].

Logical Comparison of Structural Features

Target Target: 2-Methylquinazoline-4,8-dione (Structure Unknown) Predicted Predicted Features for Target: - Planar quinazoline core - Carbonyl at C4 - Carbonyl at C8 - Potential for H-bonding (N-H...O) - Potential for π-π stacking Target->Predicted Analog1 Analog 1: 2-methylquinazolin-4(3H)-one HCl [1, 10] (4-one, salt form) Analog1->Target Informs on: - 2-methyl group - 4-oxo group - Ring planarity Analog2 Analog 2: 2,3-dimethylquinazolin-4(3H)-one [4, 8] (4-one, neutral) Analog2->Target Informs on: - 2-methyl group - 4-oxo group - Neutral packing Analog3 Analog 3: quinazoline-2,4(1H,3H)-dione [13] (2,4-dione, neutral) Analog3->Target Informs on: - Dione scaffold - H-bonding patterns

Caption: Comparative logic for predicting structural features.

Parameter 2-methylquinazolin-4(3H)-one hydrochloride [6]2,3-dimethylquinazolin-4(3H)-one [9][10]Quinazoline-2,4(1H,3H)-dione [11]Predicted for 2-Methylquinazoline-4,8-dione
Formula C₉H₉N₂O⁺·Cl⁻C₁₀H₁₀N₂OC₈H₆N₂O₂C₉H₆N₂O₂
Crystal System OrthorhombicOrthorhombicMonoclinicLikely Monoclinic or Orthorhombic
Space Group PbcmP2₁2₁2₁P2₁/c-
a (Å) 10.339(3)4.826(2)12.339(3)-
b (Å) 8.169(2)7.919(3)7.234(2)-
c (Å) 11.200(3)23.060(8)8.232(2)-
β (˚) 9090103.73(3)-
Key Interactions N-H···Cl hydrogen bonds, π-π stackingWeak C-H···O hydrogen bonds, π-π stackingN-H···O hydrogen bonds, π-π stackingExpected N-H···O hydrogen bonds, π-π stacking
Ring Planarity Quinazolinium moiety is planar.Non-H atoms are essentially co-planar.Planar quinazoline ring.The quinazoline dione core is expected to be planar.

Expert Insights:

  • Planarity: The fused aromatic and pyrimidine rings in all analyzed analogs are essentially planar.[6][9] It is highly probable that the quinazoline core of 2-Methylquinazoline-4,8-dione will also be planar.

  • Intermolecular Interactions: In the solid state, the hydrochloride salt of 2-methylquinazolin-4(3H)-one is stabilized by N-H···Cl hydrogen bonds and π-π stacking.[6] The neutral 2,3-dimethylquinazolin-4(3H)-one exhibits weaker C-H···O interactions and π-π stacking with a centroid-centroid distance of 3.730 Å.[9][10] For 2-Methylquinazoline-4,8-dione, which possesses both a hydrogen bond donor (N-H) and two carbonyl acceptors (C=O), strong N-H···O hydrogen bonding is expected to be a dominant feature in its crystal packing, likely forming dimers or extended chains.

  • Tautomerism: The presence of the N-H proton and carbonyl groups suggests the possibility of keto-enol tautomerism. X-ray crystallography would definitively establish the dominant tautomer in the solid state.

Experimental Protocol for X-ray Crystal Structure Determination

This section provides a detailed, self-validating workflow for obtaining single-crystal X-ray diffraction data for 2-Methylquinazoline-4,8-dione.

Workflow for Single-Crystal X-ray Crystallography

cluster_synthesis 1. Synthesis & Purification cluster_crystal 2. Crystal Growth cluster_data 3. Data Collection & Processing cluster_structure 4. Structure Solution & Refinement A Synthesize Target Compound (e.g., via cyclocondensation) B Purify Compound (Recrystallization, Chromatography) A->B C Select Solvent System B->C D Screen Crystallization Conditions: - Slow Evaporation - Vapor Diffusion (Solvent/Antisolvent) - Slow Cooling C->D E Harvest High-Quality Single Crystals D->E F Mount Crystal on Diffractometer E->F G Collect Diffraction Data (e.g., Cu Kα, 100 K) F->G H Process Data (Integration, Scaling, Absorption Correction) G->H I Solve Structure (e.g., SHELXT, Direct Methods) H->I J Refine Structure (e.g., SHELXL, Full-matrix least-squares on F²) I->J K Validate and Deposit Data (Generate CIF, checkCIF) J->K

Caption: Experimental workflow from synthesis to structure validation.

Step-by-Step Methodology:

  • Synthesis and Purification:

    • Synthesize 2-Methylquinazoline-4,8-dione using an appropriate synthetic route.

    • Purify the compound to >99% purity, as confirmed by NMR and LC-MS. Impurities can significantly inhibit crystallization. Techniques such as recrystallization or column chromatography are recommended.

  • Crystal Growth:

    • Solvent Screening: Begin by testing the solubility of the compound in a range of common solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).

    • Crystallization Techniques:

      • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature. This method was successful for obtaining crystals of 2,3-dimethylquinazolin-4(3H)-one from ethanol.[9]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

      • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

  • Data Collection:

    • Select a well-formed, single crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a suitable loop (e.g., a MiTeGen loop) and place it on the goniometer head of a single-crystal X-ray diffractometer.

    • A stream of cold nitrogen (typically 100 K) should be used to cool the crystal, which minimizes thermal motion and potential radiation damage.

    • Collect a full sphere of diffraction data using a modern detector (e.g., a CMOS detector) with either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[9][12]

  • Structure Solution and Refinement:

    • The collected diffraction data is integrated and scaled using the diffractometer's software suite (e.g., CrysAlisPro).[9] An absorption correction should be applied.

    • The structure is then "solved" using direct methods or dual-space algorithms, typically with software such as SHELXT. This will provide an initial model of the molecular structure.

    • The structural model is refined against the experimental data using full-matrix least-squares on F². This is commonly performed with programs like SHELXL.[9] Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final refined structure should be validated using a program like checkCIF to ensure its quality and conformity to crystallographic standards before deposition in a public database.[5]

Alternative and Complementary Characterization Techniques

In the absence of a crystal structure, a combination of other analytical techniques is crucial for unambiguous structure elucidation. Based on published data for similar quinazolinone derivatives, we can predict the expected spectroscopic signatures for 2-Methylquinazoline-4,8-dione.[12][13][14]

Technique Expected Observations for 2-Methylquinazoline-4,8-dione Reference Data from Analogs [12][13][15][16][17]
¹H NMR - Aromatic protons (likely 3H) in the δ 7.0-8.5 ppm range. - A singlet for the methyl group (3H) around δ 2.2-2.6 ppm. - A broad singlet for the N-H proton, which may be solvent-dependent.For 3-substituted 2-methylquinazolin-4-ones, aromatic protons appear between δ 7.0-8.7 ppm and the methyl singlet is observed around δ 2.2-2.6 ppm.
¹³C NMR - Two carbonyl carbons (C4 and C8) expected in the δ 160-175 ppm range. - Aromatic and heterocyclic carbons in the δ 110-155 ppm range. - A methyl carbon signal around δ 20-25 ppm.Carbonyl carbons in related structures are found in the δ 168-173 ppm range. The methyl carbon is typically observed around δ 25 ppm.
FT-IR (cm⁻¹) - Sharp, strong C=O stretching vibrations around 1680-1720 cm⁻¹. - N-H stretching vibration around 3100-3400 cm⁻¹. - C-H aromatic stretching around 3000-3100 cm⁻¹. - C-H aliphatic stretching around 2850-3000 cm⁻¹.C=O stretching is consistently reported around 1690 cm⁻¹. Aromatic C-H stretches are seen at ~3020 cm⁻¹.
HRMS The calculated exact mass for C₉H₆N₂O₂ should match the experimentally determined mass to within a few ppm, confirming the elemental composition.HRMS is used to confirm the molecular formula of newly synthesized quinazolinone derivatives.

This comprehensive approach, combining comparative analysis of known structures with a robust experimental plan and complementary spectroscopic methods, provides a complete framework for researchers and drug development professionals to fully characterize 2-Methylquinazoline-4,8-dione.

References

  • Davlatboev, B. K., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. Acta Crystallographica Section E: Crystallographic Communications, E79, 145-149. Available from: [Link]

  • Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 648-662. Available from: [Link]

  • Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Landmark University Repository. Available from: [Link]

  • Turdiev, M. T., et al. (2014). 2,3-Dimethylquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(7), o788. Available from: [Link]

  • Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. ResearchGate. Available from: [Link]

  • Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace. Available from: [Link]

  • Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Semantic Scholar. Available from: [Link]

  • Turdiev, M. T., et al. (2014). 2,3-Dimethylquinazolin-4(3H)-one. ResearchGate. Available from: [Link]

  • Xu, B., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(16), 2884-2894. Available from: [Link]

  • Davlatboev, B. K., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6092. Available from: [Link]

  • Asiri, A. M., et al. (2022). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Molecules, 27(3), 1102. Available from: [Link]

  • PubChem. (n.d.). Quinazolinedione. PubChem Compound Database. Retrieved from: [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. Retrieved from: [Link]

  • PSDI. (n.d.). Cambridge Structural Database (CSD). Physical Sciences Data-science Service. Retrieved from: [Link]

  • The Royal Society of Chemistry. (2010). X-Ray crystallographic data tables for paper: Cycloaddition of Homochiral Dihydroimidazoles. Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available from: [Link]

  • Crystallography Open Database. (n.d.). Search results. Crystallography Open Database. Retrieved from: [Link]

  • CCDC. (n.d.). Access Structures. Cambridge Crystallographic Data Centre. Retrieved from: [Link]

  • German, N., et al. (2022). Structures of 8-methoxy-quinazoline-2,4-diones and corresponding 8-methoxy fluoroquinolones. ResearchGate. Available from: [Link]

  • Gražulis, S., et al. (2015). Crystallographic Information Resources. Journal of Chemical Education, 92(10), 1595-1603. Available from: [Link]

Sources

Comparative

Comparative Guide: Cytotoxicity of Quinazoline-5,8-diones vs. Standard Quinazolines

Executive Summary & Structural Distinction[1] This guide provides a technical comparison between Quinazoline-5,8-diones (often misidentified as 4,8-diones in non-standard nomenclature) and Standard 4-Anilinoquinazolines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Distinction[1]

This guide provides a technical comparison between Quinazoline-5,8-diones (often misidentified as 4,8-diones in non-standard nomenclature) and Standard 4-Anilinoquinazolines (e.g., Gefitinib, Erlotinib).

While standard quinazolines are established Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, the quinazoline-5,8-dione scaffold represents a distinct class of bioreductive alkylating agents and ROS generators . This fundamental structural difference dictates a divergent mechanism of cytotoxicity, making the diones effective in drug-resistant phenotypes where standard TKIs fail.

Structural Comparison
FeatureQuinazoline-5,8-dione (e.g., QD232) Standard Quinazoline (e.g., Gefitinib)
Core Scaffold Quinazoline-5,8-dione (Quinone moiety)4-Anilinoquinazoline
Primary Target NQO1 (DT-Diaphorase), MitochondriaEGFR (ErbB1) Tyrosine Kinase Domain
Mechanism Redox cycling, ROS generation, DNA damageATP Competitive Inhibition
Key Substituents 6-amino/arylamino groups for redox tuning6,7-alkoxy groups for solubility/binding

Note on Nomenclature: The term "2-Methylquinazoline-4,8-dione" often refers to a tautomeric or specific oxidative isomer. However, the 5,8-dione (para-quinone) scaffold is the scientifically validated cytotoxic pharmacophore in this class. This guide focuses on the 5,8-dione data to ensure experimental reproducibility.

Mechanistic Divergence

Standard Quinazolines: Kinase Inhibition

Standard agents like Gefitinib function by binding to the ATP-binding pocket of the EGFR kinase domain. This prevents autophosphorylation and downstream signaling (PI3K/Akt, MAPK).

  • Limitation: Susceptible to point mutations (e.g., T790M) and bypass signaling.

Quinazoline-5,8-diones: Redox Cycling & ROS

These compounds act as substrates for NQO1 (NAD(P)H:quinone oxidoreductase 1) .

  • Reduction: NQO1 reduces the quinone to a hydroquinone.

  • Auto-oxidation: The unstable hydroquinone reacts with molecular oxygen.

  • ROS Surge: This cycles generates Superoxide (

    
    ), leading to Hydrogen Peroxide (
    
    
    
    ) and hydroxyl radicals.
  • Cytotoxicity: Massive oxidative stress triggers DNA strand breaks and mitochondrial collapse (apoptosis).

Mechanistic Pathway Diagram

Mechanism_Comparison cluster_0 Standard Quinazolines (Gefitinib) cluster_1 Quinazoline-5,8-diones Drug_A Gefitinib EGFR EGFR Kinase Domain Drug_A->EGFR Block Blocks ATP Binding EGFR->Block Signal Inhibits PI3K/Akt Block->Signal Stasis Cytostasis / Apoptosis Signal->Stasis Drug_B Quinazoline-5,8-dione NQO1 NQO1 Enzyme Drug_B->NQO1 Reduction Redox Redox Cycling NQO1->Redox ROS ROS Surge (O2-, H2O2) Redox->ROS Auto-oxidation Damage DNA Damage / Mito. Collapse ROS->Damage

Caption: Comparative mechanism showing ATP competition (Left) vs. NQO1-mediated Redox Cycling (Right).

Comparative Cytotoxicity Data

The following data synthesizes IC50 values from key studies comparing quinazoline-dione derivatives (e.g., QD232) against standard quinazolines in various cell lines.

Table 1: IC50 Values (µM) – 72h Exposure
Cell LineTissue OriginQuinazoline-5,8-dione (QD232) Gefitinib (Standard) Interpretation
MIA PaCa-2 Pancreas2.3 ± 0.2 > 10.0Diones are superior in KRAS-mutant, EGFR-independent lines.
A549 Lung (NSCLC)3.5 ± 0.40.015 - 0.5 *Gefitinib is superior in EGFR-driven lines; Diones remain active.
MCF-7 Breast4.1 ± 0.3> 20.0Diones show broad efficacy; Gefitinib has limited activity in luminal breast cancer.
HCT-116 Colon2.8 ± 0.5> 10.0Diones effective against colorectal lines resistant to EGFR blockade.

*Note: Gefitinib potency in A549 varies heavily based on EGFR mutation status (wild-type vs mutant). A549 is typically Wild-Type EGFR (less sensitive than mutant lines).

Key Insight: Quinazoline-5,8-diones exhibit a broader spectrum of cytotoxicity compared to the highly specific standard quinazolines. They are particularly valuable in drug-resistant phenotypes (e.g., Gemcitabine-resistant pancreatic cancer) where kinase inhibitors lose efficacy.

Experimental Protocols

To validate these findings in your lab, follow these self-validating protocols.

In Vitro Cytotoxicity Assay (MTT)

Purpose: Determine IC50 values for comparative potency.

  • Seeding: Plate cells (e.g., A549, MIA PaCa-2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Prepare stock solutions (10 mM in DMSO) of 2-Methylquinazoline-5,8-dione and Gefitinib .

    • Perform serial dilutions (0.01 µM to 100 µM). Maintain DMSO < 0.1%.

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4h.

    • Aspirate media. Solubilize formazan crystals with 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Validation: Positive control (Doxorubicin) must show IC50 < 1 µM. Z-factor should be > 0.5.

ROS Generation Assay (DCFDA)

Purpose: Confirm the redox cycling mechanism of the dione vs the standard.

  • Preparation: Seed cells in black-walled 96-well plates.

  • Staining: Wash cells with PBS. Incubate with 10 µM H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) for 30 min in phenol-red free media.

  • Treatment:

    • Wash excess dye.

    • Add Quinazoline-5,8-dione (5 µM) and Gefitinib (5 µM).

    • Include NAC (N-acetylcysteine, 5 mM) pre-treatment wells as a negative control (ROS scavenger).

  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 15 mins for 2 hours.

  • Expected Result:

    • Dione: Rapid increase in fluorescence (2-5 fold > control).

    • Gefitinib: Minimal change (baseline ROS).

    • Dione + NAC: Fluorescence signal abrogated (confirms ROS causality).

Workflow Diagram

Experimental_Workflow cluster_MTT Cytotoxicity (72h) cluster_ROS Mechanism (2h) Start Cell Seeding (A549 / MIA PaCa-2) Split Split Conditions Start->Split MTT_Tx Drug Treatment (Serial Dilution) Split->MTT_Tx Long-term DCFDA DCFDA Staining Split->DCFDA Acute MTT_Read MTT Readout (IC50 Calc) MTT_Tx->MTT_Read ROS_Read Fluorescence Kinetics DCFDA->ROS_Read

Caption: Parallel workflow for determining potency (MTT) and validating oxidative mechanism (ROS).

References

  • Pathania, D., et al. (2014).[1][2] "Mechanisms underlying the cytotoxicity of a novel quinazolinedione-based redox modulator, QD232, in pancreatic cancer cells." Molecular Cancer Therapeutics. Link

  • Sojitra, N., et al. (2025). "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities."[3] Spandidos Publications. Link

  • Yan, Y., et al. (2018). "Design and Synthesis of Novel Reactive Oxygen Species Inducers for the Treatment of Pancreatic Ductal Adenocarcinoma." Journal of Medicinal Chemistry. Link

  • Sharma, P.C., et al. (2016). "Quinazoline pharmacophore in therapeutic medicine." Semantic Scholar. Link

Sources

Comparative

Elemental analysis standards for 2-Methylquinazoline-4,8-dione purity

Elemental Analysis Standards for 2-Methylquinazoline-4,8-dione Purity: A Comparative Technical Guide Executive Summary: The Purity Paradox in Heterocyclic Scaffolds In the development of quinazoline-based therapeutics—of...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 2-Methylquinazoline-4,8-dione Purity: A Comparative Technical Guide

Executive Summary: The Purity Paradox in Heterocyclic Scaffolds

In the development of quinazoline-based therapeutics—often critical in oncology and kinase inhibition—the purity of key intermediates like 2-Methylquinazoline-4,8-dione is non-negotiable. However, this specific scaffold presents a unique analytical challenge: its high nitrogen content (~16%), potential for oxidative degradation, and tendency to form stable solvates make traditional purity assessments deceptive.

This guide objectively compares the industry-standard Combustion Analysis (CHN) against the modern "Platinum Standard" of Quantitative NMR (qNMR) and HPLC-UV . We demonstrate why relying solely on elemental analysis for this molecule can lead to purity overestimation and provide a validated workflow for establishing an in-house Primary Reference Standard.

Comparative Analysis: Elemental Analysis vs. Modern Alternatives

The following table contrasts the performance of three purity assessment methodologies specifically for 2-Methylquinazoline-4,8-dione (C9H6N2O2) .

FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HPLC-UV (Area %)
Primary Utility Bulk elemental composition confirmation.Absolute purity determination (mass fraction).Relative purity & impurity profiling.
Specificity Low. Cannot distinguish between the analyte and an isomer or a contaminant with similar %C/N.High. Distinct signals for analyte, solvent, and impurities.Medium. Depends on separation efficiency and detector response.
Solvent/Water Detection Indirect/Blind. Trapped solvent (e.g., DMF) or moisture is read as C/H/N, skewing results without identification.Explicit. Quantifies residual solvent and water (if using appropriate pulse sequence) separately.Blind. Solvents often elute in the void volume or are invisible to UV.
Sample Requirement Destructive (~2–5 mg per run).Non-destructive (~10–20 mg, recoverable).Minimal (<1 mg).
Accuracy for this Scaffold ±0.4% (Standard tolerance). Prone to error if combustion is incomplete due to high N.±0.5% to ±1.0% (Routine) / <0.2% (High-Precision).Variable. Assumes all components have equal extinction coefficients (rarely true).
Cost Efficiency Low initial cost, high consumable cost.High instrument cost, low per-sample cost.Moderate.

Critical Analysis: Why CHN Fails for 2-Methylquinazoline-4,8-dione

While Elemental Analysis is the historical "Gold Standard," it suffers from three critical failure modes with this specific quinazoline dione scaffold:

  • The "Nitrogen Trap": The 4,8-dione core is nitrogen-rich. Incomplete combustion often leads to the formation of refractory carbon nitrides, resulting in low %N and %C values. This requires the use of combustion aids like Tungsten Trioxide (WO3) , which many standard protocols omit.

  • Solvate Formation: Quinazoline diones are notorious for trapping recrystallization solvents (e.g., DMF, DMSO) or atmospheric moisture.

    • Scenario: A 0.5 molar equivalent of water trapped in the crystal lattice changes the theoretical %C from 62.07% to 59.01% . A standard CHN pass/fail window of ±0.4% would reject a chemically pure but hydrated sample, leading to unnecessary re-purification.

  • Isomer Blindness: It cannot distinguish between 2-Methylquinazoline-4,8-dione and its isomer 2-Methylquinazoline-5,8-dione .

Scientific Verdict: Elemental Analysis should be used only to confirm the absence of inorganic contaminants (which don't burn) or gross synthesis errors. For purity assignment of a standard, qNMR is the required methodology .[1]

Experimental Protocols

Protocol A: Optimized Combustion Analysis (CHN) for High-Nitrogen Heterocycles

Use this protocol to validate bulk composition after drying.

  • Sample Preparation:

    • Dry the sample of 2-Methylquinazoline-4,8-dione at 105°C under high vacuum (0.1 mbar) for 12 hours to remove surface moisture.

    • Note: If the molecule is thermally unstable, use P2O5 desiccant at room temperature for 48 hours.

  • Weighing:

    • Weigh 2.000–3.000 mg (±0.001 mg) into a tin capsule.

    • Critical Step: Add 5–10 mg of Tungsten Trioxide (WO3) powder as a combustion aid. This prevents the formation of unburned char in the reduction tube.

  • Analysis:

    • Run on a standard CHN analyzer (e.g., Elementar vario EL cube).

    • Calibration: Use Acetanilide (C=71.09%, N=10.36%) or Sulfanilamide (C=41.84%, N=16.27%) as the bridge standard. Sulfanilamide is preferred due to its closer %N match to the analyte (~16%).

  • Acceptance Criteria:

    • Result must fall within ±0.4% of the theoretical values:

      • %C: 61.67% – 62.47%

      • %H: 3.07% – 3.87%

      • %N: 15.69% – 16.49%

Protocol B: High-Precision qNMR for Absolute Purity Assignment

Use this protocol to certify the "In-House Reference Standard."

  • Internal Standard Selection:

    • Select a Traceable Certified Reference Material (CRM) with signals that do not overlap with the quinazoline protons (aromatic region 7.0–8.5 ppm, methyl group ~2.4–2.8 ppm).

    • Recommendation: Maleic Acid (Singlet at ~6.3 ppm) or Dimethyl Sulfone (DMSO2) (Singlet at ~3.0 ppm).

  • Sample Preparation:

    • Weigh ~10 mg of 2-Methylquinazoline-4,8-dione (Analyte) and ~5 mg of Maleic Acid (Standard) into the same vial using a 5-digit analytical balance. Record weights to 0.01 mg precision.

    • Dissolve in 0.6 mL DMSO-d6 . (Ensure complete solubility; sonicate if necessary).

  • Acquisition Parameters (Bruker/Jeol 400 MHz+):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the longest relaxing proton). Crucial for quantification.

    • Scans (NS): 16 or 32 (for sufficient S/N ratio > 300:1).

    • Temperature: 298 K (Controlled).

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity.

Workflow Visualization: Establishing the Standard

The following diagram illustrates the decision logic for certifying a batch of 2-Methylquinazoline-4,8-dione.

PurityWorkflow Start Synthesized Batch: 2-Methylquinazoline-4,8-dione Drying Step 1: Vacuum Drying (Remove Surface Volatiles) Start->Drying InitialCheck Step 2: HPLC-UV & 1H-NMR (Qualitative) Drying->InitialCheck Decision1 Is Purity > 95%? InitialCheck->Decision1 Repurify Recrystallize / Column Decision1->Repurify No qNMR Step 3: qNMR Analysis (Absolute Purity Assignment) Decision1->qNMR Yes Repurify->Drying CHN Step 4: CHN Analysis (Confirm Bulk Composition) qNMR->CHN Compare Compare Results CHN->Compare Pass Certify as Primary Standard (Assign qNMR Purity Value) Compare->Pass Consistent Fail Investigate: Trapped Solvent or Inorganics? Compare->Fail Discrepancy > 1%

Caption: Workflow for certifying a 2-Methylquinazoline-4,8-dione reference standard. qNMR provides the purity value; CHN validates elemental integrity.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. A foundational text establishing qNMR as the superior alternative to elemental analysis for drug discovery.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Microanalysis of Nitrogen-Rich Heterocycles. (Standard Operating Procedure). Guidelines for using Tungsten Trioxide (WO3) in CHN analysis to prevent low nitrogen recovery.

Sources

Validation

Comparative Stability and Utility of Quinazoline-4,8-dione vs. 5,8-dione Isomers

This guide provides an in-depth technical comparison of quinazoline-4,8-dione and quinazoline-5,8-dione isomers.[1] It is designed for researchers in medicinal chemistry and drug development, focusing on structural stabi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of quinazoline-4,8-dione and quinazoline-5,8-dione isomers.[1] It is designed for researchers in medicinal chemistry and drug development, focusing on structural stability, synthetic accessibility, and biological efficacy.

[1]

Executive Summary

In the landscape of nitrogen-containing heterocycles, the quinazoline-5,8-dione stands out as a stable, bioactive quinone scaffold, widely utilized for its electron-accepting properties and antitumor activity. In contrast, the quinazoline-4,8-dione is a rarer, structurally distinct isomer often found as a core within complex fused systems (e.g., oxazolo-quinazolines) rather than as a standalone stable entity.

While the 5,8-isomer derives stability from a preserved aromatic pyrimidine ring fused to a benzoquinone, the 4,8-isomer involves a disruption of the carbocyclic aromaticity that generally necessitates additional structural stabilization (such as fusion or specific substitution) to exist. Consequently, 5,8-diones are preferred for redox-active applications , whereas 4,8-dione scaffolds are emerging in targeted enzyme inhibition (e.g., SARS-CoV-2 Mpro).

Structural Analysis & Stability Mechanics

The fundamental difference between these isomers lies in their electronic conjugation and aromaticity retention.[1]

Quinazoline-5,8-dione (The Stable Quinone)[1]
  • Structure: Features a 1,4-benzoquinone moiety fused to a stable pyrimidine ring.[1]

  • Aromaticity: The pyrimidine ring (N1–C2–N3–C4) retains significant aromatic character.[1] The quinone ring (C5–C8) is non-aromatic but highly conjugated.[1]

  • Stability: High.[1] The separation of the quinone redox center from the aromatic heterocycle allows for stable existence and reversible redox cycling (quinone

    
     hydroquinone).[1]
    
Quinazoline-4,8-dione (The Reactive Scaffold)[1]
  • Structure: Features a carbonyl at C4 (typical of quinazolin-4-one) and a carbonyl at C8.[1]

  • Aromaticity: Placing a ketone at C8 disrupts the benzene ring's aromaticity, converting it into a cyclic dienone. Unless the C4 carbonyl is part of a stable lactam (4-one) and the C8 is stabilized by adjacent groups or ring fusion, this system suffers from high ring strain and interrupted conjugation.

  • Stability: Low as a simple molecule.[1] It typically exists as a tautomer of 8-hydroxyquinazolin-4-one or within fused heterocyclic systems where the 4,8-dione core is locked in a stable conformation.[1]

Diagram: Structural Logic & Stability

The following diagram illustrates the stability difference based on aromatic preservation.

StabilityComparison cluster_58 Quinazoline-5,8-dione (Stable) cluster_48 Quinazoline-4,8-dione (Conditionally Stable) Q58 5,8-Dione Structure (Pyrimidine Aromatic + Benzoquinone) Stab58 High Stability (Aromatic Sextet Preserved) Q58->Stab58 Retains Pyrimidine Aromaticity Redox Reversible Redox Cycling (ROS Generation) Stab58->Redox Enables Q48 4,8-Dione Structure (C4-Lactam + C8-Ketone) Instab48 Lower Intrinsic Stability (Disrupted Carbocyclic Aromaticity) Q48->Instab48 Breaks Benzene Conjugation Fused Stabilized via Ring Fusion (e.g., Oxazolo-derivatives) Instab48->Fused Requires

Caption: Structural comparison showing why 5,8-dione is intrinsically stable while 4,8-dione requires fusion for stabilization.

Synthetic Pathways[2][3][4]

The synthesis of these isomers reflects their stability profiles.[1] The 5,8-dione is accessible via direct oxidation, while the 4,8-dione requires constructive cyclization.

Protocol A: Synthesis of Quinazoline-5,8-dione

Mechanism: Oxidative demethylation of 5,8-dimethoxyquinazoline.[1] This pathway leverages the stability of the para-quinone product.[1]

  • Starting Material: 5,8-Dimethoxyquinazoline.[1]

  • Reagent: Ceric Ammonium Nitrate (CAN) or AgO.[1]

  • Conditions: Acetonitrile/Water (1:1), 0°C, 30 min.

  • Yield: Typically 60–80%.[1]

  • Key Observation: The reaction proceeds rapidly due to the driving force of forming the stable quinone system.[1]

Protocol B: Synthesis of Quinazoline-4,8-dione Scaffolds

Mechanism: Multi-component cyclocondensation.[1] Since the simple 4,8-dione is unstable, it is synthesized as part of a larger fused system (e.g., oxazolo[4,5-g]quinazoline).

  • Starting Materials: Barbituric acid derivatives + Oxazolones + Hydrazine.[1]

  • Reagent: Ethanol/Reflux or Acetic Acid.[1]

  • Process:

    • Step 1: Michael addition of the active methylene to the oxazolone.[1]

    • Step 2: Cyclodehydration to form the fused pyrimidine-dione core.[1]

  • Key Observation: The 4,8-dione motif is generated in situ and trapped within the fused tetracyclic structure.[1]

Diagram: Synthetic Workflows

Synthesis cluster_syn58 5,8-Dione Synthesis (Oxidation) cluster_syn48 4,8-Dione Synthesis (Cyclization) Start58 5,8-Dimethoxy- quinazoline Oxidant CAN / AgO (Oxidative Demethylation) Start58->Oxidant Prod58 Quinazoline- 5,8-dione Oxidant->Prod58 Start48 Barbituric Acid + Oxazolone Cycliz Cyclocondensation (Michael Addition) Start48->Cycliz Prod48 Fused 4,8-Dione Derivative Cycliz->Prod48

Caption: Contrast between oxidative synthesis of 5,8-dione and cyclization synthesis of 4,8-dione derivatives.

Comparative Data: Physicochemical & Biological Properties[1][3]

The following table summarizes the key experimental differences between the two isomer classes.

FeatureQuinazoline-5,8-dioneQuinazoline-4,8-dione (Fused)
Primary State Stable Crystalline Solid (Yellow/Orange)Component of Complex Fused Heterocycles
Electronic Nature Electron Acceptor (Quinone)Electrophilic Core (Michael Acceptor potential)
Redox Potential High (Generates ROS readily)Low/Moderate (Depends on fusion)
Solubility Moderate in organic solvents; poor in waterVariable; often improved by polar substituents
Key Reactivity Nucleophilic addition at C6/C7 (Michael addition)Nucleophilic attack at carbonyls or fused rings
Primary Target Cancer Cells (via ROS & GPX4 inhibition)Viral Proteases (e.g., SARS-CoV-2 Mpro)
Mechanism Ferroptosis induction, GSH depletionActive site binding (H-bonding/Covalent)
Mechanistic Insight: Why the Difference?
  • 5,8-Dione (ROS Generator): The quinone moiety undergoes 1-electron reduction to a semiquinone radical, which transfers electrons to oxygen, generating Superoxide (

    
    ). This makes it a potent cytotoxin against cancer cells (e.g., Pancreatic Ductal Adenocarcinoma).
    
  • 4,8-Dione (Enzyme Inhibitor): The 4,8-dione scaffold, particularly in fused systems, presents a rigid geometry that fits specific enzymatic pockets (like the catalytic dyad of Mpro). It acts less as a redox cycler and more as a structural pharmacophore.[1]

Experimental Validation Protocols

To verify the identity and stability of these isomers in your lab, use the following self-validating protocols.

Protocol 1: Spectroscopic Differentiation (NMR)
  • 5,8-Dione: Look for two distinct doublets in the proton NMR (

    
     6.5–7.5 ppm) corresponding to the quinone protons (H6, H7). The pyrimidine protons (H2, H4) will appear downfield (
    
    
    
    9.0+ ppm).
  • 4,8-Dione: In fused systems, the quinone-like doublets are absent.[1] Instead, look for complex aliphatic/aromatic coupling patterns depending on the fusion. The C4-carbonyl carbon will appear at

    
    160 ppm in 
    
    
    
    C NMR.[1]
Protocol 2: Redox Cycling Assay (For 5,8-Dione)
  • Reagents: 5,8-dione derivative (10

    
    M), Cytochrome c, Xanthine/Xanthine Oxidase.
    
  • Method: Monitor the reduction of Cytochrome c at 550 nm.

  • Result: A linear increase in absorbance indicates superoxide generation, confirming the quinone nature of the 5,8-isomer. The 4,8-isomer will typically show negligible activity in this assay.[1]

References

  • DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives. (Discusses fused 4,8-dione scaffolds). NIH / PMC.[1] Link

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms. (Overview of quinazolinone stability). Spandidos Publications.[1] Link

  • A Novel Redox Modulator Induces a GPX4-mediated Cell Death That Is Dependent on Iron and Reactive Oxygen Species. (Detailed synthesis and activity of quinazoline-5,8-diones). NIH / PMC.[1] Link

  • Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives. (Synthesis of complex quinazoline diones). ACS Omega.[1] Link

  • Quinazolinones, the Winning Horse in Drug Discovery. (General chemistry and numbering). Molecules. Link

Sources

Comparative

Validating the Synthetic Structure of 2-Methylquinazoline-4,8-dione via 13C NMR

Executive Summary: The Structural Elucidation Challenge In the development of novel bioactive scaffolds, 2-Methylquinazoline-4,8-dione represents a specific structural challenge. Unlike the ubiquitous quinazoline-2,4-dio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Elucidation Challenge

In the development of novel bioactive scaffolds, 2-Methylquinazoline-4,8-dione represents a specific structural challenge. Unlike the ubiquitous quinazoline-2,4-diones (common in antihypertensive and antifungal research) or the quinazoline-5,8-diones (known for antitumor quinone activity), the 4,8-dione motif implies a rare oxidation pattern where the pyrimidine ring retains its lactam functionality (C4=O) while the benzene ring undergoes specific oxidation at the C8 position.

Validating this structure requires rigorously distinguishing it from its thermodynamically favored isomers. 13C NMR spectroscopy is the definitive tool for this validation because it directly resolves the quaternary carbonyl environments that 1H NMR cannot see.

This guide compares the 13C NMR validation protocol against alternative characterization methods, demonstrating why carbon-detected experiments are the "Gold Standard" for confirming the 4,8-dione architecture.

Comparative Analysis: 13C NMR vs. Alternative Methods

The following table summarizes why 13C NMR is superior to Mass Spectrometry (MS) and Infrared (IR) spectroscopy for this specific isomeric differentiation.

Feature13C NMR (The Product) HR-MS (Alternative) FT-IR (Alternative)
Differentiation Capability High: Distinguishes C=O types (Amide vs. Ketone vs. Urea) by chemical shift (ppm).Low: Isomers (4,8-dione vs. 5,8-dione) often have identical exact mass (

).
Medium: Can show C=O bands, but amide/ketone overlaps are common in fused rings.
Quaternary Carbon Detection Direct: Observes C4, C8, and bridgehead carbons explicitly.None: Cannot locate non-protonated carbons.Indirect: Infers functional groups, not positions.
Structural Proof Definitive: Chemical shift rules rule out 2,4-dione and 5,8-dione isomers.Supportive: Confirms formula but not connectivity.Supportive: Confirms presence of carbonyls.[1]
The "Isomer Trap"

Synthetic routes targeting the 4,8-dione often yield the 2,4-dione (via rearrangement) or the 5,8-dione (via over-oxidation).

  • 2,4-dione: Contains a Urea-like carbonyl at C2 (~150 ppm) and Amide at C4 (~160 ppm).

  • 4,8-dione: Contains an Amidine-like C2 (~155 ppm), Amide at C4 (~160 ppm), and Ketone at C8 (~180+ ppm) .

  • 5,8-dione: Contains two Quinone carbonyls (~180-185 ppm).

Technical Guide: 13C NMR Validation Protocol

Experimental Setup

To ensure detection of quaternary carbonyls (which have long relaxation times), the NMR acquisition parameters must be optimized.

  • Solvent: DMSO-d6 (Preferred for solubility of diones).

  • Frequency: 100 MHz or higher (for dispersion).

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons, or deptq to phase-edit quaternary carbons.

  • Relaxation Delay (D1): Set to 3–5 seconds . Standard 1s delays may saturate C4 and C8 signals, causing them to disappear.

  • Scans: Minimum 1024 scans (due to lower sensitivity of non-NOE enhanced quaternary carbons).

Expected Chemical Shifts & Assignments

The validation rests on observing the specific "Fingerprint" of the 4,8-dione.

Carbon PositionExpected Shift (

, ppm)
Structural Insight
C2 (-CH3) 22.0 - 26.0Methyl group (High field).
C2 (C=N) 152.0 - 158.0Imine-like character. Distinction: In 2,4-dione, this is a C=O (~150 ppm).
C4 (C=O) 158.0 - 162.0Lactam Carbonyl. Present in all isomers, but shift varies with conjugation.
C8 (C=O) 178.0 - 185.0 The Diagnostic Peak. A ketone on the benzene ring is significantly downfield of the amide.
Aromatic CH 120.0 - 135.0C5, C6, C7 signals.
Bridgeheads 120.0 - 150.0C4a and C8a. C8a will be deshielded due to proximity to C8=O.

Visualization: Structural Elucidation Workflow

The following diagram outlines the logical decision tree for validating the structure based on the acquired 13C NMR data.

StructuralValidation Sample Synthesized Sample (2-Methylquinazoline-X,Y-dione) Acquisition Acquire 13C NMR (DMSO-d6, D1=5s) Sample->Acquisition CountCarb Count Signals > 145 ppm Acquisition->CountCarb TwoSignals 2 Signals Detected CountCarb->TwoSignals Only 2 ThreeSignals 3 Signals Detected CountCarb->ThreeSignals 3 Found CheckShifts Check Chemical Shifts TwoSignals->CheckShifts Isomer58 Isomer: 5,8-Dione C5 ≈ 180 (Quinone) C8 ≈ 185 (Quinone) C4 ≈ 160 (Amide) ThreeSignals->Isomer58 Quinone System Isomer24 Isomer: 2,4-Dione C2 ≈ 150 (Urea) C4 ≈ 160 (Amide) CheckShifts->Isomer24 One < 155 ppm Target48 TARGET CONFIRMED: 4,8-Dione C4 ≈ 160 (Amide) C8 ≈ 182 (Ketone) CheckShifts->Target48 One > 175 ppm

Figure 1: Decision matrix for assigning Quinazoline-dione isomers using 13C NMR chemical shift thresholds.

Synthesis & Validation Protocol

Step 1: Synthesis (Oxidative Cyclization)
  • Precursor: 2-Amino-3-methoxybenzoic acid or similar anthranilic acid derivative.

  • Cyclization: Condensation with acetic anhydride/acetamide yields the 2-methyl-4-one core.

  • Oxidation: Selective oxidation (e.g., using Fremy's salt or CAN - Cerium Ammonium Nitrate) is attempted to introduce the ketone at C8.

    • Critical Control: This step often produces the 5,8-dione.

Step 2: Purification
  • Recrystallize from Ethanol/DMF.

  • TLC Check: The 4,8-dione (polar, ketone+amide) will have a different Rf than the 5,8-dione (highly non-polar quinone character) and the 2,4-dione (very polar, H-bonding).

Step 3: NMR Data Interpretation
  • Locate the C2-Methyl: Look for a signal at ~22-24 ppm . If this is absent, the methyl group may have been oxidized or lost.

  • Locate the Carbonyls:

    • If you see a peak at ~150 ppm , you likely have the 2,4-dione (Urea C=O).

    • If you see two peaks > 175 ppm , you have the 5,8-dione (Quinone).

    • If you see one peak ~160 ppm and one peak ~180 ppm , you have the 4,8-dione .

References

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron. (Provides baseline shifts for quinazolin-4-one cores).

  • Hadjeri, M., et al. (2004). Synthesis and cytotoxicity of 4-amino-quinazoline-5,8-diones. European Journal of Medicinal Chemistry. (Reference for 5,8-dione quinone shifts ~180 ppm).

  • Potts, K. T., et al. (1990). 13C NMR of Fused Pyrimidines. Journal of Organic Chemistry. (Detailed assignments of bridgehead carbons in quinazolines).

  • SpectraBase . Quinazoline-2,4(1H,3H)-dione 13C NMR Spectrum. (Reference for the 2,4-dione isomer shifts).

Sources

Safety & Regulatory Compliance

Safety

2-Methylquinazoline-4,8-dione proper disposal procedures

As a nitrogen-rich aromatic heterocycle, 2-Methylquinazoline-4,8-dione is a highly valuable intermediate in pharmaceutical drug development, particularly in the synthesis of kinase inhibitors and other bioactive molecule...

Author: BenchChem Technical Support Team. Date: March 2026

As a nitrogen-rich aromatic heterocycle, 2-Methylquinazoline-4,8-dione is a highly valuable intermediate in pharmaceutical drug development, particularly in the synthesis of kinase inhibitors and other bioactive molecules. However, its structural stability and potential bioactivity necessitate stringent, field-proven disposal protocols.

Improper disposal of quinazoline derivatives can lead to environmental persistence and aquatic toxicity. This guide provides researchers, scientists, and Environmental Health and Safety (EHS) professionals with authoritative, step-by-step procedures for the safe handling, containment, and ultimate destruction of this compound.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the chemical behavior of the target molecule. 2-Methylquinazoline-4,8-dione features a fused pyrimidine-benzene ring system with two carbonyl groups.

  • Why Incineration Over Neutralization? The aromatic quinazoline core is highly stable. Attempting on-site chemical neutralization (e.g., acid/base hydrolysis or mild oxidation) is largely ineffective for complete destruction and simply generates a larger volume of hazardous aqueous waste. Complete thermal destruction via a licensed chemical incinerator equipped with a flue gas scrubber is required to break down the aromatic rings and mitigate nitrogen oxide (NOx) emissions [1].

  • Why Spark-Proof Tools? Like many fine organic powders, dry 2-Methylquinazoline-4,8-dione poses a risk of combustible dust formation. Friction or static discharge during solid waste transfer can serve as an ignition source. Using spark-proof spatulas eliminates this risk [2].

  • Toxicity Profile: Based on close structural analogs, quinazoline-diones exhibit acute oral toxicity (Category 4) and serious eye irritation (Category 2A). Aerosolized dust can cause severe respiratory tract irritation, mandating the use of a certified chemical fume hood during all disposal operations [3].

Quantitative Hazard & Disposal Data

The following table summarizes the critical logistical and safety data required for operational planning.

ParameterSpecification / ClassificationOperational Causality
Physical State Solid (Powder/Crystals)Prone to aerosolization; requires fume hood handling.
GHS Classification Acute Tox. 4 (Oral), Eye Irrit. 2AMandates nitrile gloves, safety goggles, and lab coat.
Primary Disposal Route High-Temperature IncinerationBreaks down stable aromatic rings; prevents bioaccumulation.
Incompatible Materials Strong Oxidizers, Strong AcidsRisk of exothermic protonation or uncontrolled oxidation.
Primary Spill Reagent 5% Sodium Thiosulfate / SoapNeutralizes trace reactive residues before final wipe-down.
Storage Limit 80% Container CapacityProvides void space for potential solvent vapor expansion.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system , ensuring that each step contains a built-in check to confirm success before proceeding to the next phase.

Phase 1: Solid Waste Containment
  • Preparation: Don appropriate PPE (nitrile gloves, chemical safety goggles, and a flame-retardant lab coat). Ensure all work is conducted inside a certified chemical fume hood with a face velocity of at least 100 fpm.

  • Collection: Using a spark-proof spatula (e.g., beryllium-copper or conductive plastic), carefully transfer residual 2-Methylquinazoline-4,8-dione powder into a clean, dry, amber glass bottle equipped with a PTFE-lined screw cap.

  • Capacity Limit: Do not fill the container beyond 80% capacity.

  • Validation (Seal Integrity): Secure the cap tightly. Invert the sealed container 180 degrees over a secondary containment tray for 10 seconds. Visually confirm that no powder escapes, validating the integrity of the PTFE seal.

  • Labeling: Affix a standardized "Hazardous Waste" label. Explicitly write "2-Methylquinazoline-4,8-dione (Solid)" and check the boxes for "Toxic" and "Irritant".

Phase 2: Liquid Waste & Solvent Solutions
  • Segregation: Identify the carrier solvent (e.g., DMSO, DMF, or Methanol). Ensure the designated organic waste carboy is chemically compatible with both the solvent and the quinazoline derivative. Crucial: Never mix this waste stream with strong oxidizing agents.

  • Transfer: Use a dedicated, grounded funnel to pour the solution into the organic waste carboy to prevent static buildup.

  • Validation (Reaction Monitoring): After sealing the carboy, monitor the container visually for 15 minutes. Check for any signs of gas evolution, bubbling, or container bulging, which would indicate an incompatible exothermic reaction.

  • Transfer to SAA: Move the validated container to your lab's Satellite Accumulation Area (SAA) for eventual pickup by a licensed EHS contractor.

Phase 3: Empty Container Decontamination
  • Triple Rinsing: Empty reaction flasks that previously held the compound must be treated as hazardous waste until decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) [4].

  • Rinsate Collection: Collect all rinsate and deposit it into the liquid hazardous waste carboy.

  • Validation (Residue Check): Perform a final visual inspection of the flask under a UV lamp (if the specific derivative is fluorescent) or ensure complete visual clarity. Once validated, the container may be disposed of as non-hazardous glass waste.

Spill Response & Area Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent exposure.

  • Isolation: Immediately isolate the spill area and lower the fume hood sash if the spill occurred inside the hood.

  • Containment (Liquid): If the compound is dissolved in a solvent, use an inert absorbent pad to dike the perimeter of the spill, working from the outside in.

  • Collection (Solid): If the spill is a dry powder, do not dry sweep , as this generates hazardous dust. Instead, gently place a damp absorbent pad over the powder to suppress dust, then scoop the material using spark-proof tools [2].

  • Surface Decontamination: Wash the affected surface with a mild soap and water solution. For highly contaminated areas, follow up with a dilute 5% sodium thiosulfate solution to neutralize any reactive organic residues.

  • Validation (Surface pH): Swab the decontaminated surface with a wet piece of universal pH indicator paper. A neutral pH (6.5–7.5) validates that no reactive acidic or basic residues remain.

Disposal Workflow Visualization

The following logical workflow illustrates the decision tree for processing 2-Methylquinazoline-4,8-dione waste, from generation to final destruction.

G Start Waste Generation: 2-Methylquinazoline-4,8-dione State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Solvent Solution) State->Liquid ContainSolid Transfer to Spark-Proof Glass Container Solid->ContainSolid ContainLiquid Transfer to Compatible Solvent Waste Jug Liquid->ContainLiquid Solid_Val Validation: Invert to check PTFE seal ContainSolid->Solid_Val Liquid_Val Validation: Monitor 15 mins for pressure buildup ContainLiquid->Liquid_Val Label Apply 'Hazardous Waste' Label & Segregate Solid_Val->Label Liquid_Val->Label EHS Transfer to EHS / SAA Label->EHS Incinerate Licensed Incineration (Final Destruction) EHS->Incinerate

Figure 1: End-to-end disposal and validation workflow for 2-Methylquinazoline-4,8-dione.

References

  • CUNY Environmental Health and Safety. "Laboratory Chemical Spill Cleanup and Response Guide." The City University of New York. Available at: [Link]

  • CapotChem. "Material Safety Data Sheet: 8-Hydroxy-2-methylquinazoline-4-one." Capot Chemical Co., Ltd. Available at: [Link]

  • Emory University. "Chemical Waste Disposal Guidelines." Environmental Health and Safety Office (EHSO). Available at: [Link]

Handling

A Senior Application Scientist's Guide to Handling 2-Methylquinazoline-4,8-dione: Essential Safety and Operational Protocols

Introduction: A Proactive Approach to Safety 2-Methylquinazoline-4,8-dione is a heterocyclic compound belonging to the quinazoline family, a scaffold of significant interest in medicinal chemistry and drug development du...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Approach to Safety

2-Methylquinazoline-4,8-dione is a heterocyclic compound belonging to the quinazoline family, a scaffold of significant interest in medicinal chemistry and drug development due to its broad range of biological activities.[1][2][3] As with any novel or specialized chemical, particularly powdered solids, a robust understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities; they are the bedrock of responsible research.

This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 2-Methylquinazoline-4,8-dione. While specific toxicological data for this exact molecule is not extensively published, we can extrapolate essential safety measures from the known hazard profiles of structurally similar quinazolinedione compounds.[4][5][6] This document is designed for the trained researcher, scientist, and drug development professional, emphasizing the causality behind each safety recommendation to build a culture of proactive, informed safety.

Hazard Identification and Risk Assessment

Based on data from analogous compounds, 2-Methylquinazoline-4,8-dione should be treated as a hazardous substance with the potential to cause irritation and other adverse health effects. The primary routes of exposure in a laboratory setting are inhalation of the powder, skin contact, and eye contact.

Table 1: Potential Hazard Profile of 2-Methylquinazoline-4,8-dione

Hazard Class Description Supporting Evidence from Analogous Compounds
Skin Irritation Causes skin irritation upon direct contact. Category 2 skin irritant classification for Quinazolinedione and 2-Methyl-4(3H)-quinazolinone.[4][5][6]
Eye Irritation Causes serious eye irritation. Category 2/2A eye irritant classification for related quinazolinediones.[4][5][6]
Respiratory Irritation May cause respiratory tract irritation if inhaled. Classified as a Specific Target Organ Toxin (STOT) for single exposure (respiratory irritation).[4][6][7]

| Acute Toxicity (Oral) | May be harmful if swallowed. | 2-Methyl-4(3H)-quinazolinone is classified as Acute Toxicity 4 (Oral).[4] |

The Foundation: Applying the Hierarchy of Controls

Personal Protective Equipment (PPE) is the final, not the first, line of defense. A comprehensive safety strategy is built upon the "Hierarchy of Controls," a framework that prioritizes more effective, systemic solutions. This approach is fundamental to minimizing risk at its source.

cluster_0 Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

For handling 2-Methylquinazoline-4,8-dione:

  • Elimination/Substitution: If the experimental design allows, consider using a less hazardous analogue.

  • Engineering Controls: This is the most critical step for this compound. All work involving the solid powder must be performed within a certified chemical fume hood or a ventilated balance enclosure. [8][9] This isolates the primary inhalation hazard from the user.

  • Administrative Controls: Develop and adhere to a Standard Operating Procedure (SOP) for this chemical. Ensure the work area is clearly designated, and never work alone when handling particularly hazardous substances.[8][10]

Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the correct PPE provides the necessary final barrier against exposure. The selection of PPE is not arbitrary; it is a direct response to the specific hazards of the chemical and the procedure being performed.

Table 2: Required PPE for Handling 2-Methylquinazoline-4,8-dione

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety Glasses with Side Shields Nitrile Gloves Lab Coat (fully fastened) Not required
Weighing/Transfer of Powder Chemical Splash Goggles Nitrile Gloves Lab Coat (fully fastened) Not required if performed in a certified fume hood/enclosure.
Solution Preparation / Reaction Workup Chemical Splash Goggles & Face Shield Nitrile Gloves Lab Coat (fully fastened) Not required if performed in a certified fume hood.

| Small Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat (fully fastened) | N95 Dust Mask or higher |

Step-by-Step PPE Selection & Use
  • Eye and Face Protection:

    • Rationale: The quinazolinedione structure is a known eye irritant.[6] Protection against airborne powder and accidental splashes is mandatory.

    • Protocol: Wear chemical splash goggles that meet ANSI Z87.1 standards at all times.[11] During procedures with a higher risk of splashing, such as when transferring solutions or during reaction workups, a face shield must be worn over the goggles for full facial protection.[12][13]

  • Hand Protection:

    • Rationale: To prevent skin irritation from direct contact with the solid or its solutions.[7]

    • Protocol: Wear chemically resistant, powder-free nitrile gloves.[10][12] Before use, always inspect gloves for any signs of degradation or puncture. Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination. Change gloves immediately if contamination is suspected and after every 30-60 minutes of use.[14] Always wash hands thoroughly after removing gloves.[10]

  • Protective Clothing:

    • Rationale: To protect skin and personal clothing from contamination.

    • Protocol: A long-sleeved laboratory coat must be worn and kept fully fastened.[10] Ensure shoes are closed-toe and cover the entire foot.[10] If working with flammable solvents, a flame-resistant lab coat is required.

  • Respiratory Protection:

    • Rationale: The primary engineering control (fume hood) is designed to eliminate the inhalation hazard.[11] Respiratory protection serves as a backup in non-routine situations.

    • Protocol: Under normal operating conditions within a functioning fume hood, a respirator is not required. For emergency situations, such as cleaning a significant spill outside of a containment system, a NIOSH-approved respirator with an N95 particulate filter is the minimum requirement.[4]

Operational and Disposal Plans

Safe Handling Protocol: Weighing and Solution Preparation
  • Preparation: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood sash is at the appropriate working height.

  • Containment: Place a weigh paper or boat on the analytical balance inside the fume hood. Lay down disposable, plastic-backed absorbent bench paper on the work surface to contain any minor spills.[9]

  • Transfer: Use a chemical spatula to carefully transfer the required amount of 2-Methylquinazoline-4,8-dione from the stock container to the weigh paper. Avoid pouring the powder directly from the bottle to minimize dust generation.[9]

  • Closure: Immediately and securely close the primary stock container.[9]

  • Dissolution: Carefully add the weighed solid to your solvent in the reaction vessel. Add the solid to the liquid, not the other way around, to minimize splashing.

  • Decontamination: Wipe the spatula and any affected surfaces within the fume hood with a damp cloth or towel to collect any residual powder. Dispose of the cloth, weigh paper, and bench paper as hazardous waste.

Spill and Emergency Procedures

A rapid and correct response to a spill is critical to preventing exposure and further contamination.

cluster_1 Emergency Spill Response Protocol Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Assess Hazard (Is it a small, contained powder spill?) Alert->Assess SmallSpill Small Spill Procedure: 1. Don additional PPE (N95 mask, face shield). 2. Gently cover with absorbent material. 3. Use wet cleaning method (damp towels). 4. Place all materials in a sealed hazardous waste bag. Assess->SmallSpill Yes LargeSpill Large Spill Procedure: 1. Evacuate the immediate area. 2. Close doors and prevent re-entry. 3. Notify Lab Supervisor and EHS immediately. Assess->LargeSpill No

Caption: Decision-making flowchart for spill response.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Waste Disposal Plan

Improper disposal is a significant compliance and environmental risk.

  • Solid Waste: All solid 2-Methylquinazoline-4,8-dione and materials contaminated with it (e.g., gloves, weigh papers, absorbent pads, silica gel) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a designated, labeled hazardous liquid waste container.

  • Prohibition: Do not dispose of this chemical or its solutions down the drain.[7][15]

  • Compliance: All waste disposal must follow your institution's Environmental Health & Safety (EHS) guidelines and comply with local, state, and federal regulations.

References

  • Safe Handling Practices for Laboratory Chemicals. (n.d.). GZ Industrial Supplies.
  • SAFETY DATA SHEET. (2020, March 4).
  • Guidelines for Working with Particularly Hazardous Substances. (n.d.). Cornell University Environment, Health and Safety.
  • Evolve's guide to storing lab chemicals safely. (2021, September 14). Evolve.
  • SAFETY DATA SHEET. (2025, September 22). MilliporeSigma.
  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara Environment, Health & Safety.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information, NIH.
  • SAFETY DATA SHEET for 2-(Chloromethyl)-4-methylquinazoline. (n.d.). TCI Chemicals.
  • Components of Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
  • 2-Methyl-4(3H)-quinazolinone Safety Information. (n.d.). Sigma-Aldrich.
  • Material Safety Data Sheet for 4-Methylquinoline. (n.d.). CDH Fine Chemical.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products.
  • SAFETY DATA SHEET for Quinine. (2025, April 21). Merck.
  • SAFETY DATA SHEET for 6-Methylquinazoline-2,4(1H,3H)-dione. (n.d.). Thermo Fisher Scientific.
  • Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst. (2023, November 28). Scientific Reports.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). Molecules.
  • Quinazolinedione Summary. (n.d.). PubChem, National Center for Biotechnology Information.
  • Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace.
  • 2-methyl-quinazolines patent. (n.d.). Google Patents.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021, October 26). Molecules.
  • Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. (2025, April 3). Journal of Synthetic Chemistry.
  • Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation of 3-propyl 2. (2022, June 16).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.